B1577931 Brevinin-1Ea

Brevinin-1Ea

Cat. No.: B1577931
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Brevinin-1Ea, with the amino acid sequence FLPAIFRMAAKVVPTIICSITKKC and a disulfide bridge between Cys18 and Cys24, is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of the European frog Rana esculenta . It belongs to the widespread Brevinin-1 family, which is characterized by a common C-terminal disulfide-bridged cyclic heptapeptide region, often referred to as the "Rana box" . As a component of the innate immune system of amphibians, its primary researched function is its broad-spectrum antibacterial activity, capable of inhibiting the growth of various microorganisms . The peptide is largely unstructured in aqueous solutions but adopts an amphipathic α-helical conformation upon interaction with hydrophobic, membrane-mimetic environments . This structural shift facilitates its primary mechanism of action, which is believed to involve the disruption of microbial membranes through "carpet-like" or "barrel-stave" models, leading to cell lysis and death . The selectivity for bacterial over mammalian cells is largely attributed to the higher proportion of anionic phospholipids in bacterial membranes . Beyond its direct antimicrobial role, research into this compound and its analogs has expanded into other therapeutic areas. Notably, studies on structurally modified Brevinin peptides have shown that altering the peptide sequence can enhance selective antibacterial activity while reducing undesirable hemolytic activity . Furthermore, various Brevinin-1 family members and their engineered analogues have demonstrated significant antiproliferative effects against a range of human cancer cell lines, suggesting promising potential as templates for developing novel anticancer agents . This product is intended for research purposes only, including investigations into innate immunity, membrane biology, mechanisms of antibiotic action, and the development of new anti-infective or anticancer therapies. It is not for diagnostic or therapeutic use in humans.

Properties

bioactivity

Antibacterial

sequence

FLPAIFRMAAKVVPTIICSITKKC

Origin of Product

United States

Foundational & Exploratory

Brevinin-1Ea: Structural Dynamics and Therapeutic Engineering of a Pelophylax Antimicrobial Peptide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the structural and functional analysis of Brevinin-1Ea , an antimicrobial peptide (AMP) isolated from the skin secretions of the European edible frog, Pelophylax esculentus (formerly Rana esculenta).

Executive Summary

This compound is a 24-residue cationic peptide belonging to the Brevinin-1 superfamily.[1] Characterized by a potent broad-spectrum antimicrobial profile, its clinical translation has been historically hindered by high hemolytic activity against mammalian erythrocytes. This guide analyzes the peptide's unique "Rana box" motif, its environment-dependent conformational switching, and current engineering strategies designed to decouple its therapeutic efficacy from host toxicity.

Sequence Analysis & The "Rana Box" Motif

The primary structure of this compound is defined by a hydrophobic N-terminal domain and a highly conserved C-terminal cyclic heptapeptide known as the "Rana box."

Primary Sequence

Sequence (One-Letter): F L P A I F R M A A K V V P T I I C S I T K K C Length: 24 Amino Acids Source: Pelophylax esculentus (Simmaco et al., 1994)

Domain Architecture

The peptide segments into three distinct functional zones:

  • Amphipathic N-Terminus (Residues 1–13): Rich in hydrophobic residues (Phe, Leu, Ile, Val) interspersed with cationic residues (Arg, Lys), facilitating initial membrane adsorption.

  • Proline Hinge (Pro14): A critical structural breaker that introduces a flexible kink, allowing the peptide to orient itself within the lipid bilayer.

  • The Rana Box (Residues 18–24): A cyclic domain formed by a disulfide bridge between Cys18 and Cys24 .[2][3] This motif is a hallmark of the Ranidae family AMPs and is essential for proteolytic stability and membrane permeabilization capability.

Physicochemical Properties
PropertyValueNotes
Molecular Weight ~2649.3 DaMonoisotopic
Isoelectric Point (pI) ~10.32Highly Cationic
Net Charge (pH 7) +4Arg7, Lys11, Lys22, Lys23
Hydrophobicity High~58% Hydrophobic residues
Disulfide Bond Cys18–Cys24Intra-chain

Structural Conformation Dynamics

This compound exhibits structural plasticity , a mechanism where the peptide adopts a defined conformation only upon interaction with a membrane-mimetic environment.

Solvent-Dependent Folding
  • Aqueous Solution: The peptide exists as a random coil .[2] The lack of defined structure in water prevents non-specific aggregation.

  • Membrane Environment (TFE/SDS Micelles): Upon contacting a hydrophobic interface, the N-terminal segment (Residues 1–17) folds into an amphipathic

    
    -helix . The Pro14 residue disrupts this helix, creating a "helix-hinge-helix" or "helix-loop" topology that allows the C-terminal Rana box to penetrate deeply into the membrane core.
    
Visualization of Structural Flow

The following diagram illustrates the transition from sequence to folded structure.

BrevininStructure Seq Primary Sequence (FLPAIFRMAAKVVPTIICSITKKC) Env_Water Aqueous Environment (Cytosol/Serum) Seq->Env_Water Env_Lipid Lipid Environment (Bacterial Membrane) Seq->Env_Lipid Struct_Coil Random Coil (Disordered) Env_Water->Struct_Coil No folding driver Struct_Helix Amphipathic α-Helix (Res 1-13) Env_Lipid->Struct_Helix Hydrophobic Partitioning Struct_Hinge Proline Kink (Pro14) Struct_Helix->Struct_Hinge Structural Break Struct_Rana Rana Box Loop (Cys18-Cys24 Disulfide) Struct_Hinge->Struct_Rana C-Term Anchor

Caption: Structural metamorphosis of this compound. The peptide remains unstructured in water but adopts a segmented helical conformation upon membrane contact.

Mechanism of Action: The "Carpet" Model

Unlike pore-forming toxins that span the membrane vertically (Barrel-stave model), this compound is hypothesized to follow the Carpet Mechanism , leading to detergent-like membrane disintegration.

Mechanistic Steps
  • Electrostatic Attraction: The cationic residues (Arg7, Lys11, Lys22, Lys23) are attracted to the negatively charged phosphate heads of bacterial Lipopolysaccharides (LPS) or phospholipids.

  • Surface Accumulation: Peptides align parallel to the membrane surface (like a carpet), burying their hydrophobic N-terminal faces into the lipid bilayer while keeping cationic residues exposed to the solvent.

  • Threshold & Disruption: Once a critical concentration is reached, the membrane curvature is disturbed. The "Rana box" acts as a stabilizing anchor, allowing the peptide to disrupt the packing of the acyl chains.

  • Micellization: The bilayer loses integrity and fragments into mixed micelles, causing cell lysis.

Mechanism Step1 1. Electrostatic Attraction (+ Charge binds - Lipid Head) Step2 2. Surface Accumulation (Amphipathic Helix Formation) Step1->Step2 Concentration Increase Step3 3. Membrane Thinning (Rana Box Anchoring) Step2->Step3 Hydrophobic Insertion Step4 4. Toroidal Pore / Micellization (Cell Lysis) Step3->Step4 Critical Threshold

Caption: Step-wise membrane permeabilization mechanism. The Rana box facilitates the transition from surface binding to deep membrane disruption.

Experimental Protocols for Characterization

To validate the structure and activity of this compound, the following standardized workflows are recommended.

Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Rink Amide MBHA resin (for C-terminal amidation) or Wang resin (for free acid). Note: Native this compound is often synthesized with a free acid C-terminus, but amidation improves stability.

  • Coupling: Fmoc chemistry using HBTU/DIEA activation.

  • Cyclization: Post-cleavage oxidation. Dissolve reduced peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at high dilution (0.1 mg/mL) and stir for 24h to form the intramolecular Cys18-Cys24 disulfide bond.

  • Validation: ESI-MS must confirm the mass reduction of 2 Da (loss of 2 protons) indicating successful disulfide formation.

Circular Dichroism (CD) Spectroscopy

This protocol confirms the secondary structure transition.

  • Preparation: Dissolve peptide (50 µM) in:

    • Buffer A: 10 mM Phosphate Buffer, pH 7.4 (Water control).

    • Buffer B: 50% Trifluoroethanol (TFE) in Buffer A (Membrane mimic).

  • Measurement: Scan from 190 nm to 250 nm at 25°C.

  • Interpretation:

    • Random Coil: Strong negative band at ~200 nm.

    • 
      -Helix:  Double negative minima at 208 nm  and 222 nm , with a positive peak at ~192 nm.
      
Hemolysis Assay (Toxicity Profiling)

A critical step to determine the therapeutic index.

  • Blood Source: Fresh human or sheep erythrocytes, washed 3x with PBS.

  • Incubation: Mix peptide serial dilutions (1–100 µM) with 1% erythrocyte suspension. Incubate 1h at 37°C.

  • Quantification: Centrifuge (1000 x g, 5 min). Measure absorbance of supernatant at 414 nm (hemoglobin release).

  • Calculation:

    
    
    (Where Triton X-100 represents 100% lysis).
    

Therapeutic Potential & Engineering

The primary barrier to this compound's clinical use is its hemolytic activity . The hydrophobicity of the natural sequence allows it to lyse mammalian red blood cells almost as effectively as bacteria.

Engineering Strategies

Researchers utilize "Rational Design" to improve the Therapeutic Index (TI).

StrategyModificationOutcome
Rana Box Transposition Move the Cys-loop to the center of the helix.Disrupts the amphipathic face, reducing hydrophobicity and hemolysis while maintaining antimicrobial potency.[3]
D-Amino Acid Substitution Replace L-Lys with D-Lys at key positions.Prevents proteolytic degradation and disrupts helix continuity slightly, reducing toxicity.
Hydrophobicity Tuning Substitute Phe/Leu with Ala.Lowers overall hydrophobicity, significantly reducing hemolysis (though potentially increasing MIC).
Comparative Activity Profile
  • Native this compound: High Antimicrobial Activity / High Hemolysis (Low TI).

  • Linear Analog (Reduced Cys): Lower Antimicrobial Activity / Moderate Hemolysis.

  • Center-Cyclized Analog: High Antimicrobial Activity / Low Hemolysis (High TI).

References

  • Simmaco, M., et al. (1994).[1] Antimicrobial peptides from skin secretions of Rana esculenta.[1][2][4] Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides.[1][2] Journal of Biological Chemistry, 269(16), 11956-11961.[1] Link

  • Kwon, M. Y., Hong, S. Y., & Lee, K. H. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[1][5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology, 1387(1-2), 239-248. Link

  • Conlon, J. M. (2008). Reflections on a systematic nomenclature for antimicrobial peptides from the skins of frogs of the family Ranidae. Peptides, 29(10), 1815-1819. Link

  • Kumari, V. J., & Nagaraj, R. (2001).[3] Structure-function studies on the amphibian peptide brevinin 1E: translocating the cationic segment from the C-terminal end to a central position favors selective antibacterial activity.[3] Journal of Peptide Research, 58(5), 433-441. Link

  • Novkovic, M., et al. (2012).[6] Rana box domain of ranatuerin-2CSa: structure and function. Peptides, 34(2), 275-282. Link

Sources

Antimicrobial Mechanism of Action of Brevinin-1Ea: A Technical Deep Dive

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Antimicrobial Mechanism of Action of Brevinin-1Ea Type: Technical Guide / Whitepaper Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This compound is a potent cationic antimicrobial peptide (AMP) isolated from the skin secretions of the European edible frog, Pelophylax kl. esculentus (formerly Rana esculenta).[1][2][3][4][5] Belonging to the Brevinin-1 superfamily, it is characterized by a unique C-terminal "Rana box" motif—a cyclic heptapeptide stabilized by a disulfide bridge.[5][6][7]

This guide provides a granular analysis of this compound’s mechanism of action (MOA). Unlike conventional antibiotics that target specific enzymatic pathways (e.g., cell wall synthesis or protein translation), this compound acts primarily as a membrane-active agent. Its amphipathic


-helical structure allows it to disrupt the physical integrity of bacterial membranes, leading to rapid cell lysis. Furthermore, recent evidence suggests secondary mechanisms involving lipopolysaccharide (LPS) neutralization, making it a candidate for combating Gram-negative sepsis, provided its hemolytic toxicity can be modulated.

Structural Biology & Physicochemical Properties[7][8][9]

The efficacy of this compound is dictated by its primary sequence and secondary structure.

Primary Sequence

Sequence: Phe-Leu-Pro-Leu-Leu-Ala-Gly-Leu-Ala-Ala-Asn-Phe-Leu-Pro-Lys-Ile-Phe-Cys-Lys-Ile-Thr-Arg-Lys-Cys (FLPLLAGLAANFLPKIFCKITRKC)

Structural Motifs
  • N-Terminal Hydrophobic Domain: Residues 1–17 form a linear, hydrophobic stretch responsible for membrane insertion.

  • The "Rana Box" (C-Terminal Loop): Residues 18–24 (Cys18...Cys24) form a cyclic loop stabilized by an intramolecular disulfide bond. This motif is highly conserved in Ranid frogs and is critical for proteolytic stability and membrane targeting.

  • Amphipathicity: In aqueous solution, this compound is largely unstructured (random coil). Upon contact with a membrane-mimetic environment (e.g., TFE or lipid bilayers), it adopts a rigid amphipathic

    
    -helix.[1][8] This segregation of hydrophobic (Phe, Leu, Ile) and hydrophilic/cationic (Lys, Arg) residues is the driving force behind its insertion into bacterial membranes.
    

Mechanism of Action (MOA)

This compound operates via a multi-step "Search-and-Destroy" mechanism. The process is governed by electrostatic forces followed by hydrophobic interactions.

Step 1: Electrostatic Attraction

Bacterial membranes are rich in anionic lipids (Phosphatidylglycerol, Cardiolipin) and, in Gram-negatives, Lipopolysaccharide (LPS). This compound carries a net positive charge (+4 at neutral pH) due to its Lysine and Arginine residues.

  • Mechanism: Coulombic attraction draws the peptide from the bulk solvent to the bacterial surface.

  • Selectivity: Mammalian membranes are zwitterionic (rich in Phosphatidylcholine and Cholesterol), reducing the initial affinity and providing a degree of selectivity, although this compound’s high hydrophobicity also drives interaction with mammalian cells (hemolysis).

Step 2: Membrane Partitioning & Folding

Upon binding to the membrane surface, the peptide undergoes a conformational phase transition.

  • Folding: The peptide transitions from a random coil to an amphipathic

    
    -helix.
    
  • Alignment: Initially, the helices align parallel to the membrane surface (the "carpet" state), interacting with the phospholipid headgroups.

Step 3: Insertion and Pore Formation

Once a threshold concentration is reached on the membrane surface, the peptides reorient perpendicular to the membrane, inserting into the hydrophobic core.

  • Toroidal Pore Model: this compound is believed to induce toroidal pores. Unlike "barrel-stave" pores (where peptides form the channel wall), toroidal pores involve the bending of the lipid monolayer. The peptide lines the pore along with the lipid headgroups, creating a continuous water channel.

  • Result: Loss of transmembrane potential (

    
    ), leakage of intracellular ions (
    
    
    
    ), and eventual osmotic lysis.
Secondary Mechanism: LPS Neutralization

For Gram-negative bacteria (E. coli, P. aeruginosa), this compound interacts with the outer membrane LPS.

  • Displacement: The cationic residues displace divalent cations (

    
    , 
    
    
    
    ) that bridge LPS molecules.
  • Neutralization: This disruption destabilizes the outer membrane and can neutralize the endotoxic effects of Lipid A, potentially reducing septic shock responses.

Visualization of MOA Pathway

Brevinin_MOA Start This compound (Random Coil) Membrane_Contact Electrostatic Attraction (Cationic Peptide <-> Anionic Lipid) Start->Membrane_Contact Folding Conformational Change (Random Coil -> Alpha Helix) Membrane_Contact->Folding LPS_Interaction LPS Neutralization (Gram-Negative Specific) Membrane_Contact->LPS_Interaction Gram(-) Outer Membrane Carpet_State Surface Accumulation (Carpet Model) Folding->Carpet_State Threshold Threshold Concentration Reached Carpet_State->Threshold Insertion Hydrophobic Insertion (Reorientation Perpendicular to Bilayer) Threshold->Insertion High Conc. Pore_Formation Toroidal Pore Formation (Lipid Monolayer Bending) Insertion->Pore_Formation Lysis Cell Lysis & Death (Loss of Membrane Potential) Pore_Formation->Lysis LPS_Interaction->Carpet_State OM Permeabilization

Caption: Step-wise mechanism of this compound from surface attachment to membrane rupture.

Experimental Validation Protocols

To validate the mechanism described above, the following experimental workflows are recommended. These protocols are designed to be self-validating.

Membrane Permeabilization Assay (SYTOX Green)

Objective: To quantify the kinetics of membrane disruption. Principle: SYTOX Green is a high-affinity nucleic acid stain that is impermeable to live cells. It only fluoresces when the membrane is compromised and it binds to intracellular DNA.

Protocol:

  • Preparation: Grow S. aureus or E. coli to mid-log phase (

    
    ).
    
  • Washing: Centrifuge and wash cells

    
     with PBS to remove media salts. Resuspend to 
    
    
    
    CFU/mL.
  • Staining: Add SYTOX Green (final conc.

    
    ) to the bacterial suspension. Incubate in dark for 15 min.
    
  • Treatment: Add this compound at

    
    , 
    
    
    
    , and
    
    
    MIC in a black-walled 96-well plate. Include Melittin (
    
    
    ) as a positive control and PBS as a negative control.
  • Measurement: Monitor fluorescence (Ex: 485 nm, Em: 520 nm) every 5 minutes for 1 hour.

  • Data Analysis: Calculate % permeabilization relative to the positive control (100% lysis).

Outer Membrane Permeabilization (NPN Uptake)

Objective: Specifically assess damage to the Gram-negative outer membrane. Principle: N-phenyl-1-naphthylamine (NPN) is a hydrophobic dye that fluoresces weakly in aqueous environments but strongly in hydrophobic lipid environments. An intact outer membrane excludes NPN.

Protocol:

  • Preparation: Prepare E. coli suspension in 5 mM HEPES buffer (pH 7.2).

  • Treatment: Add NPN (final conc.

    
    ) and this compound (varying concentrations).[6]
    
  • Measurement: Measure fluorescence immediately (Ex: 350 nm, Em: 420 nm).

  • Interpretation: A rapid increase in fluorescence indicates this compound has disrupted the LPS layer, allowing NPN to access the phospholipid bilayer.

Hemolysis Assay (Toxicity Check)

Objective: Determine the therapeutic index (TI). This compound is known for high hemolytic activity; quantifying this is crucial for analog design.

Protocol:

  • Source: Fresh human or horse erythrocytes (hRBCs).

  • Washing: Wash hRBCs

    
     with PBS until supernatant is clear. Resuspend to 1% (v/v) in PBS.
    
  • Incubation: Mix

    
     hRBC suspension with 
    
    
    
    peptide solution (serial dilutions). Incubate at
    
    
    for 1 hour.
  • Controls:

    • 0% Hemolysis: PBS only.

    • 100% Hemolysis: 0.1% Triton X-100.

  • Quantification: Centrifuge (1000 x g, 5 min). Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin release).

Experimental Workflow Diagram

Experimental_Workflow cluster_Assays Validation Assays Culture Bacterial Culture (Mid-Log Phase) MIC MIC/MBC Determination (Broth Microdilution) Culture->MIC SYTOX Inner Membrane Permeability (SYTOX Green) Culture->SYTOX NPN Outer Membrane Permeability (NPN Uptake) Culture->NPN Hemolysis Toxicity/Selectivity (Hemolysis Assay) MIC->Hemolysis Select Active Conc. Analysis Data Analysis (Therapeutic Index Calculation) SYTOX->Analysis Kinetics NPN->Analysis OM Integrity Hemolysis->Analysis HC50

Caption: Integrated workflow for validating antimicrobial efficacy and toxicity profiles.

Therapeutic Optimization: The Hemolysis Challenge

A major limitation of wild-type this compound is its low Therapeutic Index (TI). The same hydrophobicity that kills bacteria also lyses red blood cells.

Optimization Strategy: "Rana Box" Transposition Research indicates that the position of the "Rana box" is a key determinant of specificity.

  • Wild Type: C-terminal Rana box.[5][6][7] High antimicrobial, High hemolytic.

  • Modification: Transposing the cyclic domain to the center of the peptide helix.

  • Outcome: This disrupts the continuous hydrophobic face of the helix slightly, reducing affinity for zwitterionic mammalian membranes (cholesterol-rich) while maintaining affinity for the highly negative bacterial membranes. This strategy has been successfully applied to Brevinin-1E analogs to improve the therapeutic window.

References

  • Simmaco, M., et al. (1993).[2] Antimicrobial peptides from skin secretions of Rana esculenta.[1][2][3][4][8] FEBS Letters. Link

  • Kwon, M. Y., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[3][8] Biochimica et Biophysica Acta (BBA). Link

  • Viyoch, J., et al. (2001). Structure-function studies on the amphibian peptide brevinin 1E: translocating the cationic segment from the C-terminal end to a central position favors selective antibacterial activity. Journal of Peptide Research.[4] Link

  • Savelyeva, A., et al. (2014).[6][9] An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Advances in Experimental Medicine and Biology. Link

  • Tian, M., et al. (2023).[6] The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Microbiology. Link

Sources

Comparative Technical Guide: Brevinin-1Ea vs. Brevinin-1E

Author: BenchChem Technical Support Team. Date: March 2026

Structural Dynamics, Mechanism of Action, and Experimental Characterization

Executive Summary

This technical guide provides a rigorous structural and functional comparison between Brevinin-1E and Brevinin-1Ea , two distinct antimicrobial peptides (AMPs) from the Ranidae family. While sharing the conserved "Rana box" motif, their divergent N-terminal sequences dictate significant differences in hydrophobicity, amphipathicity, and hemolytic potential. This guide is designed for researchers optimizing peptide therapeutics, offering detailed protocols for synthesis, purification, and functional validation.

Structural Architecture & Sequence Analysis[1]

The Brevinin-1 family is defined by a highly conserved C-terminal cyclic heptapeptide domain (the "Rana box") and a flexible N-terminal region. The primary sequence differences between 1E and 1Ea fundamentally alter their physicochemical properties.

1.1 Sequence Alignment and Physicochemical Properties[1][2][3]

Table 1: Comparative Physicochemical Profile

FeatureBrevinin-1E This compound Structural Implication
Sequence FLPLLAGLAANFLPKIFCKITRKCFLPAIFRMAAKVVPTIICSITKKC1Ea has distributed cationicity; 1E is N-terminally hydrophobic.
Length 24 AA24 AAIdentical scaffold length.
Net Charge +4+51Ea is more cationic (Arg7, Lys11, Lys22, Lys23).
Hydrophobicity High (N-term LLAGL)Moderate (N-term AIFRM)1E's hydrophobic block drives non-specific hemolysis.
Rana Box Cys18–Cys24Cys18–Cys24Conserved disulfide loop stabilizes the helix.
Hinge Pro14Pro14Conserved "kink" facilitating membrane insertion.
1.2 Structural Homology and Divergence
  • Brevinin-1E: Characterized by a strongly hydrophobic N-terminal segment (LLAGL). In membrane-mimetic environments (e.g., TFE), this region forms a rigid

    
    -helix that penetrates lipid bilayers deeply, correlating with its high hemolytic activity.
    
  • This compound: The substitution of LLAGL with AIFRM introduces a cationic residue (Arg7) and a bulky sulfur-containing residue (Met8) early in the helix. This disruption of the hydrophobic face likely reduces non-specific binding to zwitterionic mammalian membranes while maintaining affinity for anionic bacterial membranes.

Diagram 1: Structural Topology & Rana Box Motif

BrevininStructure cluster_1E Brevinin-1E Structure cluster_1Ea This compound Structure N_term_1E N-Terminus (Hydrophobic) FLPLLAGL... Hinge_1E Proline Hinge (Pro14) N_term_1E->Hinge_1E Helical Domain N_term_1Ea N-Terminus (Cationic/Amphipathic) FLPAIFRM... N_term_1E->N_term_1Ea Sequence Divergence (Hydrophobicity vs Charge) RanaBox_1E Rana Box Loop (Cys18-Cys24) Disulfide Bond Hinge_1E->RanaBox_1E C-Terminus RanaBox_1Ea Rana Box Loop (Cys18-Cys24) Disulfide Bond RanaBox_1E->RanaBox_1Ea Conserved Motif Hinge_1Ea Proline Hinge (Pro14) N_term_1Ea->Hinge_1Ea Helical Domain Hinge_1Ea->RanaBox_1Ea C-Terminus

Caption: Structural comparison highlighting the divergent N-terminal domains and the conserved C-terminal Rana Box motif responsible for helical stabilization.

Mechanism of Action: Membrane Permeabilization

Both peptides function as membrane-active agents, but their kinetic entry profiles differ due to charge distribution.

2.1 The "Carpet" vs. "Toroidal Pore" Model
  • Electrostatic Attraction: The cationic residues (Lys/Arg) initiate binding to the negatively charged phosphate headgroups of bacterial Lipopolysaccharide (LPS) or Lipoteichoic acid (LTA). This compound, with its higher net charge (+5), exhibits faster initial association kinetics.

  • Helix Induction: Upon membrane contact, the random coil structure folds into an amphipathic

    
    -helix. The Pro14 residue acts as a hinge, allowing the helix to bend and insert into the bilayer.
    
  • Disruption:

    • Brevinin-1E: Its hydrophobic N-terminus favors deep insertion, often leading to a "Toroidal Pore" where the peptide lines the water channel. This high hydrophobicity also allows it to penetrate zwitterionic (mammalian) membranes, causing lysis.

    • This compound: The "Carpet Model" is more likely at lower concentrations, where peptides align parallel to the surface, inducing curvature strain until the membrane collapses.

Diagram 2: Membrane Permeabilization Pathway

Mechanism cluster_Outcome Permeabilization Outcomes Step1 Step 1: Electrostatic Attraction (Cationic residues bind anionic headgroups) Step2 Step 2: Helix Induction (Transition from Random Coil to Amphipathic Helix) Step1->Step2 Step3 Step 3: Membrane Insertion (Hydrophobic face penetrates lipid core) Step2->Step3 OutcomeA Toroidal Pore Formation (Brevinin-1E dominant) Transmembrane channels Step3->OutcomeA High Hydrophobicity OutcomeB Carpet Mechanism (this compound dominant) Membrane disintegration Step3->OutcomeB High Charge Density

Caption: Mechanistic bifurcation of membrane disruption based on peptide hydrophobicity and charge density.

Experimental Protocols: Synthesis & Characterization

To ensure reproducibility, the following protocols utilize Fmoc solid-phase peptide synthesis (SPPS) and rigorous purification standards.

3.1 Solid-Phase Peptide Synthesis (SPPS)
  • Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading) to yield C-terminal amides, which enhances stability.

  • Coupling: HBTU/DIEA activation (4-fold excess).

  • Deprotection: 20% Piperidine in DMF.

  • Cleavage Cocktail (Critical for Cys-containing peptides):

    • TFA (94%)[4]

    • Triisopropylsilane (TIS) (1%)

    • Ethanedithiol (EDT) (2.5%) – Prevents Cys oxidation and scavenging.

    • Water (2.5%)

    • Duration: 2–3 hours at room temperature.

3.2 Disulfide Cyclization (Rana Box Formation)

The linear peptide must be oxidized to form the Cys18–Cys24 bond.

  • Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a high dilution (0.1 mg/mL) to favor intra-molecular over inter-molecular bonds.

  • Stir open to air for 24–48 hours or add 10% DMSO to accelerate oxidation (4–12 hours).

  • Monitor by HPLC (shift in retention time) and Ellman’s reagent test (disappearance of free thiols).

3.3 Purification & Validation Workflow

Table 2: Characterization Parameters

MethodPurposeAcceptance Criteria
RP-HPLC Purity isolation>95% purity; Single peak on C18 column (Gradient: 0-60% ACN in 0.1% TFA).
MALDI-TOF MS Mass verificationObserved Mass ± 1 Da of Theoretical (1E: ~2676 Da; 1Ea: ~2649 Da).
CD Spectroscopy Secondary structureWater: Random coil (Min @ 198nm). 50% TFE:

-helix (Min @ 208nm, 222nm).

Diagram 3: Synthesis & Validation Workflow

Workflow cluster_QC Validation Metrics Start Start: Fmoc-SPPS Synthesis Cleavage TFA/EDT Cleavage (Linear Peptide Recovery) Start->Cleavage Oxidation Cyclization (Rana Box) 0.1M NH4HCO3, pH 8.0 Cleavage->Oxidation Dilute condition HPLC RP-HPLC Purification (C18 Column, ACN Gradient) Oxidation->HPLC QC Quality Control (MS + CD Spectroscopy) HPLC->QC MS Mass Spec (Confirm MW) QC->MS CD CD Spectra (Confirm Helix in TFE) QC->CD

Caption: Step-by-step workflow for the production and validation of biologically active Brevinin peptides.

Biological Activity Comparison
4.1 Antimicrobial Potency (MIC)

Both peptides exhibit broad-spectrum activity, but Brevinin-1E is often more potent against resistant strains due to its aggressive hydrophobicity, albeit at the cost of selectivity.

  • Target Organisms: S. aureus (Gram+), E. coli (Gram-), C. albicans (Fungi).[3][5]

  • Brevinin-1E: MIC range 2–8

    
    M.[3]
    
  • This compound: MIC range 4–16

    
    M (Slightly higher MIC due to lower hydrophobicity).
    
4.2 Hemolytic Activity (Toxicity)

This is the critical differentiator.

  • Brevinin-1E: High hemolysis (HC50 < 10

    
    M). The hydrophobic N-terminus interacts strongly with zwitterionic phosphatidylcholine lipids in RBCs.
    
  • This compound: Reduced hemolysis compared to 1E.[6][7] The Arg7 and Met8 substitutions disrupt the continuous hydrophobic face, improving the Therapeutic Index (TI).

References
  • Simmaco, M., et al. (1993). Novel antimicrobial peptides from skin secretion of the European frog Rana esculenta. FEBS Letters. Link

  • Park, Y., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[7] Biochimica et Biophysica Acta (BBA). Link

  • Conlon, J. M. (2008). The Brevinin-1 Family: Structure, Function and Clinical Perspectives.Link

  • Matsuzaki, K. (2019). Membrane Permeabilization Mechanisms.Link

  • UniProt Consortium. this compound Sequence Data (P32423).Link

Sources

Technical Guide: The Role of the C-Terminal Rana Box in Brevinin-1Ea Activity

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea (FLPAIFRMAAKVVPTIICSITKKC) is a potent antimicrobial peptide (AMP) originally isolated from the skin secretions of the European frog Pelophylax kl.[1] esculentus (formerly Rana esculenta).[1][2] Like other members of the Brevinin-1 family, it is characterized by a highly conserved "Rana box" motif at the C-terminus—a heptapeptide loop stabilized by a disulfide bridge between Cys18 and Cys24.[1][3]

This guide analyzes the structural and functional criticality of the Rana box.[1][4] While the N-terminal amphipathic


-helix drives membrane insertion, the C-terminal Rana box acts as a structural clamp.[1] Technical evidence suggests that this cyclic domain is responsible for the peptide's high proteolytic stability and hemolytic potency, presenting a major engineering bottleneck for therapeutic translation.[1]

Structural Biochemistry of this compound[1][5]

Sequence and Topology

This compound consists of 24 amino acid residues.[1][2][5][6] Its topology is defined by two distinct domains separated by a flexible hinge:[1]

  • N-Terminal Amphipathic Helix (Residues 1–13): A hydrophobic face facilitates initial membrane partitioning.[1]

  • Proline Hinge (Pro14): Introduces a structural "kink" that allows the peptide to orient obliquely within the lipid bilayer.[1]

  • C-Terminal Rana Box (Residues 18–24): The sequence Cys-Ser-Ile-Thr-Lys-Lys-Cys forms a cyclic loop via an intramolecular disulfide bond (

    
    ).[1]
    
The Rana Box Motif

The Rana box is not merely a sequence feature; it is a thermodynamic stabilizer.[1] In aqueous solution, this compound is largely a random coil.[1] Upon interaction with membrane-mimetic environments (e.g., TFE or SDS micelles), the N-terminus folds into an


-helix.[1] The disulfide bridge in the Rana box restricts conformational entropy at the C-terminus, effectively "locking" the peptide into a membrane-active conformation.[1]
Comparative Structural Analysis
FeatureWild-Type this compoundLinearized Analog (Cys

Ser)
Secondary Structure Stable amphipathic

-helix + Cyclic Loop
Reduced helicity; disordered C-terminus
Hydrophobicity High (Loop creates a hydrophobic cluster)Moderate (Exposed polar backbone)
Proteolytic Stability High (Resistant to carboxypeptidases)Low (Susceptible to rapid degradation)

Functional Analysis: The Rana Box Trade-Off

The Rana box presents a classic structure-activity relationship (SAR) paradox: it enhances antimicrobial efficacy but disproportionately increases toxicity (hemolysis).[1]

Impact on Antimicrobial Activity

The cyclic structure ensures the peptide maintains a high local concentration of cationic charge (Lys22, Lys23) and hydrophobicity at the membrane interface.[1]

  • Mechanism: The loop stabilizes the helix, facilitating the "carpet" or "toroidal pore" mechanism of membrane disruption.[1]

  • Observation: Reduction of the disulfide bond (e.g., using DTT) or substitution of Cysteine with Serine often results in a 2- to 4-fold increase in Minimum Inhibitory Concentration (MIC) against Gram-negative bacteria like E. coli, indicating a loss of potency.[1]

Impact on Hemolytic Activity

The Rana box is the primary driver of eukaryotic toxicity.[1] The constrained loop creates a dense hydrophobic patch that interacts strongly with the zwitterionic phosphatidylcholine (PC) headgroups found in mammalian erythrocytes.[1]

  • Toxicity Profile: Wild-type this compound causes significant hemolysis (>50%) at concentrations near its MIC.[1]

  • Therapeutic Index Engineering: Linearization of the Rana box (acetamidomethylation of Cysteines) has been shown to drastically reduce hemolytic activity while retaining significant antimicrobial activity against specific strains, thereby improving the therapeutic index.[1]

Mechanism of Action Visualization

The following diagram illustrates the biphasic interaction of this compound with the bacterial membrane, highlighting the stabilizing role of the Rana box.

BrevininMechanism cluster_Rana Role of Rana Box (C-Term) Step1 Electrostatic Attraction (Cationic Lys residues attract to Anionic LPS/Lipids) Step2 Membrane Partitioning (N-terminal Helix insertion) Step1->Step2 RanaStab Disulfide Bridge (C18-C24) Locks Conformation Step2->RanaStab Stabilized by Step3 Oblique Orientation (Pro14 Kink facilitates depth) Step2->Step3 RanaHydro Hydrophobic Cluster Formation Increases Membrane Affinity RanaStab->RanaHydro RanaHydro->Step3 Enhances Step4 Membrane Disruption (Toroidal Pore / Carpet Mechanism) Step3->Step4 Lysis Cell Lysis / Death Step4->Lysis

Caption: Mechanistic flow of this compound activity. The Rana box (Red) is critical for locking the active conformation and increasing membrane affinity, which drives the transition from partitioning to disruption.[1]

Experimental Protocols

Synthesis of this compound (SPPS & Oxidative Folding)

Objective: Synthesize active this compound with the correct intramolecular disulfide bond.

Reagents:

  • Fmoc-amino acids[1][7]

  • Rink Amide MBHA resin

  • Piperidine (Deprotection)[1]

  • HBTU/DIEA (Coupling)[1]

  • TFA/TIS/Water (Cleavage)[1]

  • DMSO or Air (Oxidation)[1]

Workflow:

  • Chain Assembly: Perform standard Fmoc-SPPS on Rink Amide resin.[1][7]

    • Note: Use Trt (Trityl) protection for Cys residues to allow concurrent cleavage and deprotection.[1]

  • Cleavage: Incubate resin in TFA:TIS:H2O (95:2.5:2.[1]5) for 2 hours. Precipitate with cold diethyl ether.

  • Cyclization (Oxidative Folding):

    • Dissolve crude linear peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a low concentration (0.1 mg/mL) to favor intramolecular vs. intermolecular bonding.[1]

    • Stir open to air for 24–48 hours OR add 10% DMSO to accelerate oxidation.[1]

    • Monitor via HPLC (shift in retention time) and Ellman’s reagent (disappearance of free thiols).[1]

  • Purification: RP-HPLC (C18 column), gradient 10–60% Acetonitrile/Water (+0.1% TFA).

  • Validation: ESI-MS must confirm mass reduction of ~2 Da (loss of 2 Hydrogens) relative to linear precursor.[1]

Hemolytic Activity Assay

Objective: Quantify the toxicity of this compound variants against mammalian cells.

Protocol:

  • Preparation: Wash fresh human type O erythrocytes (RBCs) 3x with PBS (pH 7.4). Resuspend to 4% (v/v).

  • Incubation:

    • Mix 100 µL RBC suspension with 100 µL peptide solution (serial dilutions in PBS).

    • Controls: PBS (0% hemolysis), 0.1% Triton X-100 (100% hemolysis).

    • Incubate at 37°C for 1 hour.

  • Measurement:

    • Centrifuge at 1000 x g for 5 mins.

    • Transfer supernatant to a 96-well plate.

    • Measure Absorbance at 540 nm (Hemoglobin release).[1]

  • Calculation:

    
    [1]
    

Structure-Activity Relationship (SAR) Summary

The following table summarizes the effects of modifying the Rana box, based on comparative studies of Brevinin-1 analogs [1][2].

ModificationEffect on Antimicrobial ActivityEffect on HemolysisInterpretation
Wild Type (Cyclic) High (MIC ~2–4 µM)High (

~5–10 µM)
Evolutionarily optimized for maximum defense, disregarding host toxicity.[1]
Linearized (Cys

Ser)
Moderate (MIC ~8–16 µM)Low (

>100 µM)
Disulfide bridge is crucial for high potency but essential for toxicity.[1]
Rana Box Deletion Low / InactiveNegligibleThe C-terminal hydrophobic cluster is essential for membrane anchoring.[1]
N-Terminal Truncation RetainedReducedN-terminus modulates specificity; C-terminus (Rana box) drives the core interaction.[1]

References

  • Simmaco, M., et al. (1994).[1][2] Antimicrobial peptides from skin secretions of Rana esculenta.[1][2][5][6][8] Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides.[1][2] Journal of Biological Chemistry.

  • Park, Y., et al. (1998).[1] Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[1][2][3][5] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology.

  • Gong, T., et al. (2021).[1] Insight into the Structure-Activity Relationship of Antimicrobial Peptide Brevinin.[1][3][4][7][5][6][9][10] ResearchGate / Review.

  • Conlon, J. M., et al. (2004).[1][11] Structure-activity relationships of antimicrobial peptides from the skin of Rana esculenta inhabiting in Korea. Biochemical and Biophysical Research Communications.

Sources

Technical Guide: Structural & Functional Analysis of Brevinin-1Ea

Author: BenchChem Technical Support Team. Date: March 2026


-Helical Structure & Therapeutic Engineering of Brevinin-1Ea

Executive Summary

This compound is a cationic, antimicrobial peptide (AMP) originally isolated from the skin secretions of the European edible frog (Pelophylax esculentus, formerly Rana esculenta). It belongs to the Brevinin-1 superfamily, characterized by a potent broad-spectrum antibacterial profile but limited clinically by significant hemolytic activity.[1][2][3]

This technical guide provides a deep structural analysis of this compound, focusing on its inducible amphipathic


-helical conformation and the critical "Rana box" motif. It is designed for researchers aiming to utilize this peptide as a scaffold for novel anti-infective therapeutics, detailing the specific protocols required to validate its structure-activity relationship (SAR).

Structural Biochemistry

Primary Sequence & Domain Architecture

The primary sequence of this compound comprises 24 amino acids.[4] Unlike constitutively folded proteins, this compound is an intrinsically disordered peptide (IDP) in aqueous solution, adopting its bioactive conformation only upon interaction with membrane-mimetic environments.

Sequence (N


 C): 
Phe-Leu-Pro-Ala-Ile-Phe-Arg-Met-Ala-Ala-Lys-Val-Val-Pro-Thr-Ile-Ile-Cys-Ser-Ile-Thr-Lys-Lys-Cys[5]

Key Structural Domains:

  • N-Terminal Hydrophobic Face (Residues 1–17): Rich in Phenylalanine (Phe), Leucine (Leu), and Valine (Val). This region drives the insertion into the lipid bilayer.

  • The "Rana Box" (Residues 18–24): A cyclic heptapeptide stabilized by an intramolecular disulfide bridge between Cys18 and Cys24.[3][6] This motif is evolutionarily conserved and restricts conformational flexibility, protecting the peptide from carboxypeptidase degradation.

The Amphipathic -Helix

Upon membrane binding, residues 1–17 fold into an amphipathic


-helix. This structure segregates residues into two distinct faces:[7]
  • Hydrophobic Face: Buries into the lipid acyl chains.

  • Hydrophilic/Cationic Face: Rich in Lysine (Lys) and Arginine (Arg), this face interacts with the negatively charged phosphate headgroups of bacterial membranes and water.

Visualization: Structural Architecture

BrevininStructure cluster_Fold Folded Conformation Seq Primary Sequence (24 AA) Helix Amphipathic α-Helix (Res 1-17) Seq->Helix Induces Folding Env Environment: Membrane/TFE Env->Helix RanaBox Rana Box Loop (Cys18-Cys24) Helix->RanaBox Stabilized by Disulfide Bond Function Membrane Permeabilization Helix->Function Hydrophobic Insertion RanaBox->Function Electrostatic Targeting

Figure 1: Structural transition of this compound from linear sequence to bioactive folded domains.

Mechanism of Action (MOA)

This compound operates primarily via the "Carpet Mechanism" or "Toroidal Pore" formation, driven by the hydrophobic effect and electrostatic attraction.

  • Electrostatic Attraction: The cationic residues (Lys, Arg) attract the peptide to the anionic Lipopolysaccharide (LPS) of Gram-negative bacteria or Lipoteichoic acid (LTA) of Gram-positive bacteria.

  • Helix Induction: Contact with the membrane induces the

    
    -helical shift.
    
  • Carpet Formation: Peptides align parallel to the membrane surface.

  • Threshold & Disruption: Once a critical concentration is reached, the peptides rotate to insert perpendicularly, disrupting membrane curvature and causing micellization (lysis).

Visualization: MOA Pathway

MOA Step1 1. Electrostatic Attraction (Cationic residues bind anionic lipids) Step2 2. Conformational Change (Random Coil -> α-Helix) Step1->Step2 Step3 3. Surface Accumulation ('Carpet' formation) Step2->Step3 Step4 4. Hydrophobic Insertion (Rana Box anchors, Helix penetrates) Step3->Step4 Threshold Concentration Reached Step5 5. Membrane Lysis (Micellization/Pore Formation) Step4->Step5

Figure 2: Step-wise mechanism of membrane disruption by this compound.

Experimental Characterization Protocols

To validate the structure and activity of this compound, the following self-validating protocols are recommended.

Circular Dichroism (CD) Spectroscopy

Objective: Quantify the


-helical content in aqueous vs. membrane-mimetic environments.
  • Reagents:

    • Peptide Stock: 1 mM in HPLC-grade water.

    • Buffer: 10 mM Sodium Phosphate (pH 7.4).

    • Co-solvent: 2,2,2-Trifluoroethanol (TFE) (Mimics the hydrophobic core of membranes).

  • Protocol:

    • Prepare samples with increasing TFE concentrations: 0%, 10%, 25%, 50% (v/v).

    • Final peptide concentration: 50

      
      M.
      
    • Scan Range: 190–250 nm using a quartz cuvette (1 mm path length).

    • Data Validation:

      • 0% TFE: Expect a minimum at ~198 nm (Random Coil).

      • 50% TFE: Expect double minima at 208 nm and 222 nm (Characteristic

        
        -helix).
        
    • Calculation: Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (MRE) to normalize for concentration and length.
      
Determination of Therapeutic Index (TI)

Objective: Assess the safety margin by comparing Antimicrobial Activity (MIC) against Hemolytic Activity (HC50).

A. Minimum Inhibitory Concentration (MIC) Assay

  • Standard: CLSI M07-A10 guidelines.

  • Method: Broth microdilution in cation-adjusted Mueller-Hinton Broth (MHB).

  • Inoculum:

    
     CFU/mL of E. coli (ATCC 25922) and S. aureus (ATCC 29213).
    
  • Readout: Lowest concentration inhibiting visible growth after 18–24h at 37°C.

B. Hemolysis Assay

  • Cells: Fresh human or rabbit erythrocytes (RBCs), washed 3x in PBS.

  • Method:

    • Incubate 1% RBC suspension with peptide serial dilutions (1–100

      
      M) for 1h at 37°C.
      
    • Centrifuge at 1000 x g for 5 min.

    • Measure absorbance of supernatant at 540 nm (Hemoglobin release).

  • Controls:

    • 0% Lysis: PBS only.

    • 100% Lysis: 1% Triton X-100.

  • Calculation:

    
    
    
Data Interpretation Table
ParameterThis compound (Native)Engineered Analog (Target)Interpretation
Structure (Aq) Random CoilRandom CoilUnstructured in blood stream (avoids aggregation).
Structure (TFE) >50% Helicity>50% HelicityNecessary for membrane insertion.
MIC (E. coli) 2–4

M
2–8

M
Potent activity maintained.
HC50 (RBCs) ~10–20

M
>100

M
Critical: Native peptide is too toxic.
Therapeutic Index < 10> 20Higher TI = Safer drug candidate.

Therapeutic Engineering & Optimization

The primary limitation of this compound is its high hemolytic activity.[2] The hydrophobicity of the "Rana box" and the continuous hydrophobic face of the helix contribute to this toxicity toward mammalian cells.

Optimization Strategies:

  • Rana Box Linearization: Reducing the disulfide bond (Cys

    
     Ser) often reduces hemolysis significantly, though it may slightly increase the MIC (reduce potency).
    
  • Hydrophobicity Tuning: Substituting highly hydrophobic residues (Leu/Phe) on the non-polar face with less hydrophobic ones (Ala) to lower the affinity for zwitterionic mammalian membranes (cholesterol-rich) while maintaining affinity for anionic bacterial membranes.

  • D-Amino Acid Substitution: Replacing L-amino acids with D-enantiomers in the Rana box to prevent proteolysis without altering the amphipathic helix significantly.

References

  • Simmaco, M., et al. (1994). Antimicrobial peptides from skin secretions of Rana esculenta. Journal of Biological Chemistry.

  • Kwon, M. Y., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[4] Biochimica et Biophysica Acta (BBA).

  • Park, C. B., et al. (1994). Structure-activity analysis of buforin II, a histone H2A-derived antimicrobial peptide: The hinge region is responsible for cell-penetrating ability. Proceedings of the National Academy of Sciences. (Note: Provides foundational methodology for Rana box/hinge analysis in similar AMPs).

  • Clinical and Laboratory Standards Institute (CLSI). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. CLSI Standard M07.

  • Ghavami, S., et al. (2014). Brevinin-2R: A novel non-hemolytic antimicrobial peptide. Journal of Cellular Physiology. (Note: Comparative reference for Brevinin family hemolysis protocols).

Sources

Biological function of Brevinin-1 family peptides

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The Brevinin-1 family represents a heavily conserved yet functionally diverse class of host-defense peptides (HDPs) isolated from the skin secretions of Ranid frogs.[1] Characterized by a potent cationic amphipathic


-helical structure and a signature C-terminal "Rana box" disulfide motif, these peptides exhibit broad-spectrum antimicrobial activity (Gram-positive/negative, fungi) and selective cytotoxicity against malignant tumor cells.[2]

However, the clinical translation of Brevinin-1 peptides is historically bottlenecked by their low therapeutic index (TI), driven by non-selective hemolytic activity against mammalian erythrocytes. This technical guide analyzes the structural determinants of this toxicity, delineates the precise mechanism of membrane disruption, and provides validated protocols for engineering analogs with optimized pharmacological profiles.

Structural Biology & Physico-Chemical Properties

The biological efficacy of Brevinin-1 is dictated by three critical structural pillars. Unlike many linear antimicrobial peptides (AMPs), Brevinin-1 possesses a hybrid architecture that balances flexibility with rigid constraint.

The "Rana Box" Motif

The defining feature of the family is the Rana box , a cyclic heptapeptide domain at the C-terminus formed by a disulfide bridge between Cys18 and Cys24 (consensus: -Cys-(Xaa)4-Lys-Cys).[1][2][3][4]

  • Function: This constraint stabilizes the C-terminal helix, protecting the peptide from carboxypeptidase degradation.

  • Impact: Reduction of this disulfide bond (linearization) often results in a dramatic loss of antimicrobial potency, though it may also reduce hemolytic activity, suggesting the loop is critical for membrane penetration depth.

Amphipathicity and the Proline Kink

In aqueous solution, Brevinin-1 peptides are random coils. Upon contact with a hydrophobic environment (membrane or trifluoroethanol), they fold into an amphipathic


-helix.[2][3]
  • The Proline Hinge: Most Brevinin-1 sequences contain a Proline residue (often at position 14).[2] This creates a flexible "kink" or hinge in the helix.

  • Significance: This kink allows the peptide to orient obliquely in the lipid bilayer, facilitating the "shaving" of lipid headgroups required for the carpet mechanism of lysis.

Mechanisms of Action

Brevinin-1 peptides do not rely on a single receptor; they exploit fundamental differences in membrane electrostatics between prokaryotic and eukaryotic cells.

Antimicrobial: The "Carpet-Like" Disruption

Unlike the precise barrel-stave pores formed by alamethicin, Brevinin-1 operates via a chaotic, high-threshold disruption model often described as the Carpet Model or Disordered Toroidal Pore .

  • Electrostatic Attraction: The cationic N-terminus binds to negatively charged Lipopolysaccharides (LPS) in Gram-negative bacteria or Teichoic acids in Gram-positive bacteria.

  • Helix Induction: The peptide folds into an

    
    -helix, burying hydrophobic residues into the lipid acyl chains while keeping cationic residues exposed to the water interface.
    
  • Threshold Accumulation: Peptides accumulate on the surface parallel to the bilayer (carpet-like).

  • Catastrophic Collapse: Once a concentration threshold is reached, the membrane curvature strain becomes unsustainable. The bilayer disintegrates in a detergent-like manner, causing cytoplasmic leakage and cell death.

Anticancer Selectivity

Cancer cells, unlike normal mammalian cells, frequently expose Phosphatidylserine (PS) on their outer leaflet and possess a higher transmembrane potential. Brevinin-1 peptides (e.g., Brevinin-1RL1) target this anionic surface.

  • Dual Mechanism: Beyond lysis, internalized Brevinin-1 has been shown to target mitochondria, inducing cytochrome c release and triggering the intrinsic apoptotic cascade.

Metabolic Modulation (Insulin Release)

A unique, often overlooked function is the insulinotropic property. Specific analogs (e.g., Brevinin-1CBb) stimulate insulin release from beta-cells.[3]

  • Mechanism: Membrane depolarization leads to Ca

    
     influx, triggering granule exocytosis. This suggests potential (albeit toxic) utility in metabolic disease research.
    

Visualization: Signaling & Mechanism

The following diagram illustrates the bifurcation of Brevinin-1 pathways between bacterial lysis and cancer cell apoptosis.

BrevininMechanism Peptide Brevinin-1 Peptide (Random Coil) Membrane Membrane Contact (Helix Induction) Peptide->Membrane Hydrophobic Environment Bact_Surface Bacterial Surface (LPS / Teichoic Acid) Membrane->Bact_Surface Electrostatic (+/-) Cancer_Surface Cancer Cell Surface (Phosphatidylserine) Membrane->Cancer_Surface Electrostatic (+/-) Accumulation Surface Accumulation (Carpet Model) Bact_Surface->Accumulation Lysis Membrane Disintegration (Cell Lysis) Accumulation->Lysis Threshold Reached Internalization Peptide Internalization Cancer_Surface->Internalization Mito Mitochondrial Targeting Internalization->Mito Apoptosis Apoptosis (Caspase Activation) Mito->Apoptosis Cytochrome c Release

Caption: Dual mechanistic pathways of Brevinin-1: Bacterial membrane lysis (left) vs. Cancer cell mitochondrial apoptosis (right).[1][5]

The Hemolysis Bottleneck: Therapeutic Engineering

The primary failure point for Brevinin-1 in drug development is Hemolysis . The hydrophobic face of the helix interacts strongly with zwitterionic phosphatidylcholine (PC) lipids abundant in erythrocyte membranes.

Engineering Strategy: Improving the Therapeutic Index (TI) The TI is defined as


 (Hemolytic Concentration 50% / Minimum Inhibitory Concentration). To improve this:
Modification StrategyBiological RationaleExpected Outcome
Hydrophobicity Reduction Replacing hydrophobic residues (Leu/Val/Ile) with less hydrophobic ones (Ala) reduces affinity for zwitterionic PC membranes.Lower hemolysis; Potential loss of antimicrobial potency if too drastic.
Cationicity Enhancement Substituting neutral residues with Lysine/Arginine increases affinity for anionic bacterial membranes (selectivity).Higher TI. Increased bacterial killing; Reduced RBC interaction.
D-Amino Acid Substitution Introducing D-enantiomers disrupts the

-helix stability.
Reduced hemolysis (helix is required for RBC lysis) but maintained antimicrobial activity (less structure-dependent).
Rana Box Transposition Moving the cyclic loop to the center of the peptide.Alters membrane penetration depth; often significantly reduces hemolysis.

Experimental Protocols

To validate the biological function and safety profile, the following self-validating protocols are recommended.

Protocol A: Comparative Hemolysis Assay (Toxicity Profiling)

Rationale: To quantify the HC50 and establish the safety baseline.

  • Preparation:

    • Wash fresh human Type O+ erythrocytes (RBCs) 3x with PBS (pH 7.4).

    • Resuspend to a final concentration of 4% (v/v) in PBS.

  • Incubation:

    • Prepare serial dilutions of Brevinin-1 peptide in PBS (e.g., 1 µM to 512 µM).

    • Mix 100 µL peptide solution with 100 µL RBC suspension in a 96-well V-bottom plate.

    • Controls: PBS (0% hemolysis) and 1% Triton X-100 (100% hemolysis).

    • Incubate at 37°C for 1 hour.

  • Quantification:

    • Centrifuge at 1000 x g for 5 mins.

    • Transfer 100 µL supernatant to a flat-bottom plate.

    • Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Protocol B: SYTOX Green Membrane Permeabilization Assay

Rationale: To confirm the "membrane disruption" mechanism versus intracellular targeting.

  • Setup: Grow S. aureus or E. coli to mid-log phase; wash and resuspend in HEPES buffer.

  • Dye Addition: Add SYTOX Green (1 µM final). This dye is non-fluorescent outside cells and membrane-impermeable.

  • Kinetics:

    • Add Brevinin-1 peptide at

      
      .
      
    • Monitor Fluorescence (Ex: 485 nm, Em: 520 nm) every 60 seconds for 30 minutes.

  • Validation:

    • Rapid increase (< 5 min): Indicates direct membrane lysis (Carpet/Pore).

    • Slow/No increase: Indicates intracellular target or non-lytic mechanism.

References

  • Conlon, J. M., et al. (2004). Brevinin-1 and multiple insulin-releasing peptides in the skin of the frog Rana palustris. Journal of Endocrinology.

  • Ghavami, S., et al. (2014).[4] An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Advances in Experimental Medicine and Biology.

  • Kwon, M. Y., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. Biochimica et Biophysica Acta (BBA).

  • BenchChem. (2025).[1][6][7] Brevinin-1: A Comprehensive Technical Guide to its Anticancer and Antitumor Properties.

  • Zou, W., et al. (2022). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria.[8][9] Frontiers in Microbiology.

Sources

Technical Deep Dive: Brevinin-1Ea Interaction with Bacterial Lipid Bilayers

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea is a potent cationic antimicrobial peptide (AMP) isolated from the skin secretions of the European edible frog, Pelophylax esculentus (formerly Rana esculenta). Belonging to the Brevinin-1 family, it is characterized by a highly conserved "Rana box"—a C-terminal cyclic heptapeptide domain stabilized by a disulfide bridge.[1][2]

This technical guide dissects the biophysical interaction between this compound and bacterial lipid bilayers. Unlike antibiotics that target specific intracellular machinery, this compound acts as a membrane-active agent. Its mechanism relies on a rapid, concentration-dependent transition from a random coil in solution to an amphipathic


-helix upon membrane binding, culminating in the disruption of the phospholipid bilayer integrity. This guide provides the theoretical framework and validated protocols for researchers to characterize these interactions using model membrane systems.

Molecular Architecture & Physicochemical Profile[3]

To understand the interaction, one must first understand the ligand. This compound possesses specific structural motifs that drive its selectivity for anionic bacterial membranes over zwitterionic mammalian membranes.

Sequence and Structural Motifs

Sequence: Phe-Leu-Pro-Ala-Ile-Phe-Arg-Met-Ala-Ala-Lys-Val-Val-Pro-Thr-Ile-Ile-Cys-Ser-Ile-Thr-Lys-Lys-Cys (24 residues)[3]

  • Net Charge: +4 (at pH 7.0) due to Lysine (Lys) and Arginine (Arg) residues.

  • Hydrophobicity: High, particularly in the N-terminal section (FLPAIF...), facilitating insertion into the lipid acyl chains.

  • The "Rana Box": The C-terminal loop formed by the disulfide bond between Cys18 and Cys24 (C-S-I-T-K-K-C). This constraint stabilizes the peptide against proteolysis and provides a structural "anchor" during membrane interaction.

  • Proline Hinge: Proline residues (Pro3, Pro14) introduce kinks, preventing the formation of a continuous, rigid helix. This flexibility is crucial for the "toroidal pore" mechanism, allowing the peptide to bend and align with the curvature of the pore rim.

Mechanistic Dynamics: The Interaction Pathway

The interaction of this compound with a Gram-negative bacterial membrane follows a distinct three-stage kinetic model.

Stage I: Electrostatic Recruitment

The bacterial outer envelope is rich in Lipopolysaccharide (LPS) and negatively charged lipids like Phosphatidylglycerol (PG) and Cardiolipin (CL). The cationic this compound (+4) is electrostatically attracted to these anionic headgroups. This is the selectivity filter —mammalian membranes (rich in zwitterionic PC and Cholesterol) exert a much weaker attractive force.

Stage II: Amphipathic Folding & Insertion

Upon surface binding, the peptide undergoes a conformational phase transition. The hydrophobic N-terminus partitions into the non-polar core of the bilayer, while the cationic residues remain associated with the phosphate headgroups. This induces the formation of an amphipathic


-helix.[1]
Stage III: Membrane Disruption (Toroidal Pore/Carpet)

At a threshold concentration (peptide-to-lipid ratio, P/L), the local accumulation of peptide induces excessive curvature strain.

  • Carpet Mechanism: Peptides coat the surface, displacing lipids like a detergent.[4]

  • Toroidal Pore: The peptide inserts perpendicular to the membrane, bending the lipid monolayer so the headgroups line the pore. This compound likely utilizes a hybrid mechanism, where the "Rana box" stabilizes the pore edge.

Interaction Pathway Diagram

BrevininMechanism Sol This compound (Random Coil) Bind Surface Binding (Electrostatic) Sol->Bind Attraction to LPS/PG lipids Fold Conformational Change (Amphipathic Helix) Bind->Fold Membrane Partitioning Insert Hydrophobic Insertion (N-terminus) Fold->Insert Threshold P/L Ratio Disrupt Membrane Disruption (Leakage/Depolarization) Insert->Disrupt Curvature Strain

Figure 1: Kinetic pathway of this compound interaction, moving from solution state to membrane disruption.

Experimental Framework

To validate these mechanisms, we employ a self-validating system of biophysical assays. The following protocols are designed for high reproducibility.

Protocol A: Preparation of Model Large Unilamellar Vesicles (LUVs)

Objective: Create simplified bacterial membrane mimics (POPC/POPG) and mammalian mimics (POPC/Cholesterol) to test selectivity.

Materials:

  • POPC (1-palmitoyl-2-oleoyl-glycero-3-phosphocholine)

  • POPG (1-palmitoyl-2-oleoyl-glycero-3-phosphoglycerol)

  • Chloroform/Methanol (2:1 v/v)

  • Extruder with 100 nm polycarbonate membrane.

Workflow:

  • Dissolution: Dissolve lipids in Chloroform/Methanol. For bacterial mimic, use 3:1 molar ratio of POPC:POPG .

  • Drying: Evaporate solvent under nitrogen stream to form a thin lipid film. Desiccate under vacuum for >4 hours to remove trace solvent.

  • Hydration: Hydrate film with 10 mM Phosphate Buffer (pH 7.4) to a final lipid concentration of 5-10 mM. Vortex vigorously to form Multilamellar Vesicles (MLVs).

  • Sizing: Subject MLVs to 5 freeze-thaw cycles (liquid nitrogen / 37°C water bath).

  • Extrusion: Pass the suspension 11-21 times through a 100 nm polycarbonate filter.

  • Validation: Verify size using Dynamic Light Scattering (DLS). Target Z-average: ~100-120 nm.

Protocol B: Circular Dichroism (CD) Spectroscopy

Objective: Quantify the secondary structure transition (Random coil


 Helix) upon lipid interaction.

Causality: The "Rana box" structure is static, but the N-terminal helix is conditional. CD measures this conditional folding.[5]

Workflow:

  • Baseline: Record spectrum of this compound (20-50 µM) in 10 mM Phosphate Buffer (pH 7.4). Expectation: Minimum at ~198 nm (Random Coil).

  • Titration: Add LUVs (from Protocol A) stepwise to achieve Peptide-to-Lipid (P/L) ratios of 1:10, 1:30, 1:50, 1:100.

  • Measurement: Scan 190-260 nm.

  • Analysis: Look for emergence of double minima at 208 nm and 222 nm , characteristic of

    
    -helical structure.
    
  • Calculation: Convert ellipticity (

    
    ) to Mean Residue Ellipticity (MRE) to normalize for concentration and length.
    
Protocol C: Calcein Leakage Assay

Objective: Measure the ability of this compound to compromise membrane integrity (Pore formation).

Mechanism: Calcein is self-quenching at high concentrations (70 mM). If the membrane leaks, calcein dilutes into the external buffer, relieving quenching and causing fluorescence to spike.

Workflow:

  • Entrapment: Prepare LUVs (Protocol A) but hydrate with buffer containing 70 mM Calcein .

  • Purification: Remove unencapsulated calcein using a Sephadex G-50 size-exclusion column. Elute with iso-osmotic buffer (to prevent osmotic bursting).

  • Assay: Dilute LUVs to ~10 µM lipid in a fluorometer cuvette (Ex: 490 nm, Em: 520 nm).

  • Baseline: Measure stable fluorescence (

    
    ).
    
  • Induction: Add this compound at varying concentrations. Measure fluorescence (

    
    ) over 10-20 minutes.
    
  • Max Lysis: Add 0.1% Triton X-100 to lyse all vesicles (

    
    ).
    
  • Calculation:

    
    
    

Data Visualization & Analysis

Experimental Workflow Diagram

ExperimentalWorkflow cluster_0 Lipid Preparation cluster_1 Structural Analysis cluster_2 Functional Assay Lipids Lipid Film (POPC/POPG) Extrusion Extrusion (100nm) Creates LUVs Lipids->Extrusion CD_Spec CD Spectroscopy (208/222 nm Minima) Extrusion->CD_Spec Add LUVs to Peptide Calcein Calcein Encapsulation (Self-Quenching) Extrusion->Calcein Hydrate with Calcein Dye Leakage Fluorescence Spike (% Leakage) Calcein->Leakage

Figure 2: Integrated workflow for synthesizing lipid vesicles and validating this compound activity.

Expected Data Summary
ParameterThis compound in BufferThis compound + Bacterial Mimic (POPC/POPG)This compound + Mammalian Mimic (POPC/Chol)
Conformation Random Coil

-Helix (Amphipathic)
Random Coil / Loose Helix
CD Minima ~198 nm208 nm, 222 nmWeak signal
Calcein Leakage 0%High (>80% at MIC)Low (<10%)
Binding Affinity N/AHigh (

µM range)
Low

References

  • Simmaco, M., et al. (1993).[3] Novel antimicrobial peptides from skin secretion of the European frog Rana esculenta. FEBS Letters.[3][6] Link

  • Kwon, M. Y., Hong, S. Y., & Lee, K. H. (1998).[7] Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[7] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. Link

  • Gong, T., et al. (2023).[8] The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo.[8] Frontiers in Immunology. Link

  • Bechinger, B., & Lohner, K. (2006). Detergent-like actions of linear amphipathic cationic antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Link

  • Matsuuzaki, K. (1999). Magainins as paradigm for the mode of action of pore forming polypeptides.[9] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

Sources

Insulin-Releasing Properties of Brevinin-1Ea Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This technical guide provides a comprehensive analysis of Brevinin-1Ea and its synthetic analogs as potent insulinotropic agents. Originally isolated from the skin secretions of the European edible frog (Rana esculenta), this compound (FLPAIFRMAAKVVPTIICSITKKC) has emerged as a scaffold for developing novel Type 2 Diabetes (T2D) therapeutics. While the native peptide exhibits strong insulin-releasing activity, its clinical utility is limited by high hemolytic toxicity. This guide details the structure-activity relationships (SAR) used to engineer analogs with improved therapeutic indices, the molecular mechanisms governing their action in pancreatic


-cells, and the validated experimental protocols for their synthesis and characterization.

Introduction: The this compound Scaffold

This compound belongs to the Brevinin-1 family of antimicrobial peptides (AMPs).[1][2] Unlike conventional incretin mimetics (e.g., GLP-1 agonists), Brevinin peptides possess a unique amphipathic


-helical structure stabilized by a C-terminal cyclic heptapeptide domain known as the "Rana box"  (Cys

-Cys

).
Clinical Relevance[3][4][5]
  • Target: Type 2 Diabetes Mellitus (T2D).[3][4]

  • Primary Action: Stimulation of insulin release from pancreatic

    
    -cells.[5]
    
  • Advantage: Activity is often preserved in glucose-resistant states; potential for dual antimicrobial/antidiabetic action.

  • Challenge: Native this compound disrupts eukaryotic membranes, causing hemolysis (lysis of red blood cells).

Structure-Activity Relationship (SAR) & Analog Design

The development of this compound analogs focuses on decoupling insulinotropic potency from cytotoxicity. Research indicates that while hydrophobicity drives membrane interaction (cytotoxicity), cationicity and specific structural motifs drive


-cell depolarization (insulin release).
Key Structural Modifications
DomainNative FeatureModification StrategyEffect on Property
C-Terminus "Rana Box" (Cys-Cys loop)Transposition to central region

Hemolysis,

Insulin Release
N-Terminus Hydrophobic stretchSubstitution (e.g., Pro

Tyr)

Stability, Variable Cytotoxicity
Net Charge Cationic (+4 to +5)Increase Cationicity (e.g., Asp

Lys)

Insulin Release Potency
Amphipathicity HighDisruption (e.g., D-amino acid sub)

Cytotoxicity (Selectivity)
Representative Analog Data

Data synthesized from comparative studies on Brevinin-1 family peptides (e.g., Brevinin-1E, this compound).

Peptide VariantSequence ModificationInsulin Release (1

M)*
Hemolysis (HC

)**
Therapeutic Index
This compound (Native) None285% ~5

M
Low
Analog A (Acyclic) Cys

Ser substitution
140%>100

M
Moderate
Analog B (Central Loop) Rana box moved to center260%>80

M
High
Analog C (High Cation) Glu/Asp

Lys subst.
310% ~10

M
Low-Mod

*Insulin release expressed as % of basal rate in BRIN-BD11 cells. **HC


: Concentration causing 50% hemolysis of erythrocytes.

Mechanism of Action

This compound analogs stimulate insulin secretion through a complex pathway involving membrane depolarization and intracellular signaling cascades. Unlike sulfonylureas, some analogs show glucose-dependent efficacy, reducing hypoglycemia risk.

Signaling Pathway Diagram

Brevinin_Mechanism Brevinin This compound Analog Membrane Beta-Cell Membrane Brevinin->Membrane Interacts/Inserts AC Adenylate Cyclase Brevinin->AC G-Protein Coupled? KATP K_ATP Channel (Closure) Membrane->KATP Inhibits Depolarization Membrane Depolarization KATP->Depolarization VDCC VDCC Opening (Ca2+ Influx) Depolarization->VDCC Ca_Rise Intracellular [Ca2+] Increase VDCC->Ca_Rise Granules Insulin Granule Exocytosis Ca_Rise->Granules Triggering cAMP cAMP Increase AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA PKA->Granules Potentiation Insulin Insulin Secretion Granules->Insulin

Caption: Dual-pathway mechanism of this compound analogs involving K_ATP channel-dependent depolarization and cAMP/PKA signaling potentiation.

Mechanistic Details
  • K

    
     Channel Inhibition:  The cationic peptide interacts with the plasma membrane, leading to the closure of ATP-sensitive Potassium (K
    
    
    
    ) channels.
  • Depolarization: Channel closure causes membrane depolarization, triggering Voltage-Dependent Calcium Channels (VDCC).[3]

  • Calcium Influx: The influx of extracellular Ca

    
     is the primary trigger for the fusion of insulin granules.
    
  • cAMP/PKA Pathway: Analogs also increase intracellular cAMP levels, activating Protein Kinase A (PKA), which sensitizes the exocytotic machinery to Ca

    
    , amplifying secretion.
    

Experimental Protocols

To validate the efficacy and safety of this compound analogs, the following standardized protocols are recommended.

Peptide Synthesis & Purification Workflow

Synthesis_Workflow Resin Rink Amide Resin Coupling Fmoc-SPPS Coupling (HBTU/DIEA) Resin->Coupling Deprotection Fmoc Deprotection (20% Piperidine) Coupling->Deprotection Deprotection->Coupling Repeat Cleavage Cleavage/Deprotection (TFA/TIS/H2O) Deprotection->Cleavage Final Cycle Cyclization Oxidative Cyclization (DMSO or Air) Cleavage->Cyclization Form Disulfide Purification RP-HPLC Purification (C18 Column) Cyclization->Purification Validation Mass Spec (ESI-MS) & Analytical HPLC Purification->Validation

Caption: Solid-Phase Peptide Synthesis (SPPS) workflow for generating cyclic this compound analogs.

Acute Insulin Secretion Assay (BRIN-BD11 Cells)

This assay measures the insulinotropic potency of the analog.

Materials:

  • BRIN-BD11 cells (clonal rat pancreatic

    
    -cell line).[1][6]
    
  • Krebs-Ringer Bicarbonate Buffer (KRBB).[7]

  • Test Analog (10

    
     to 10
    
    
    
    M).
  • Positive Control: 10 mM L-Alanine or GLP-1.

Protocol:

  • Seeding: Plate BRIN-BD11 cells (1.5

    
     10
    
    
    
    cells/well) in 24-well plates; culture overnight.
  • Pre-incubation: Wash cells with KRBB. Incubate for 40 min at 37°C in KRBB containing 1.1 mM glucose (basal level) to stabilize secretion.

  • Challenge: Replace buffer with fresh KRBB containing the Test Analog + 5.6 mM glucose (or 16.7 mM for high glucose challenge).

  • Incubation: Incubate for exactly 20 minutes at 37°C.

  • Sampling: Collect 200

    
    L supernatant. Centrifuge to remove debris. Store at -20°C.
    
  • Quantification: Measure insulin via Rat Insulin ELISA or Radioimmunoassay (RIA).

Self-Validation Check:

  • Basal control (1.1 mM glucose) must be low.

  • Positive control (Alanine/High Glucose) must show >2-fold increase over basal.

Hemolysis Assay (Toxicity Screen)

Essential for determining the Therapeutic Index.

Protocol:

  • Preparation: Wash fresh horse or human erythrocytes (RBCs) 3x with PBS. Resuspend to 2-4% (v/v).

  • Treatment: Incubate RBC suspension with serial dilutions of the analog for 60-120 min at 37°C.

  • Controls:

    • Negative (0% lysis): PBS only.

    • Positive (100% lysis): 1% Triton X-100.

  • Readout: Centrifuge. Measure absorbance of supernatant at 540 nm (hemoglobin release).

  • Calculation:

    
    .
    

References

  • Conlon, J. M., et al. (2004). "Brevinin-1 and multiple insulin-releasing peptides in the skin of the frog Rana palustris." Journal of Endocrinology. Link

  • Marenah, L., et al. (2006). "Skin secretions of Rana saharica frogs reveal antimicrobial peptides esculentins-1 and -1B and brevinins-1E and -2EC with novel insulin releasing activity." Journal of Endocrinology. Link

  • Abdel-Wahab, Y. H., et al. (2010). "Insulin-releasing properties of the Brevinin-2 family: structure-activity relationships." Peptides. Link

  • Geng, X., et al. (2020). "Modification and Targeted Design of N-Terminal Truncates Derived from Brevinin with Improved Therapeutic Efficacy." Molecules. Link

  • McClenaghan, N. H., et al. (1996). "Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion." Diabetes.[8][4][9] Link

Sources

Methodological & Application

Application Note: High-Efficiency Solid-Phase Synthesis of Brevinin-1Ea

Author: BenchChem Technical Support Team. Date: March 2026

The following Application Note and Protocol is designed for researchers requiring a high-fidelity synthesis strategy for Brevinin-1Ea , an antimicrobial peptide (AMP) characterized by its hydrophobic N-terminus and the critical C-terminal "Rana box" disulfide motif.

Target Molecule: this compound (Rana esculenta) Primary Application: Antimicrobial & Anti-inflammatory Research Methodology: Fmoc-SPPS with Solution-Phase Cyclization

Abstract & Scientific Rationale

This compound is a 24-residue cationic peptide derived from the skin secretion of the edible frog Pelophylax kl. esculentus (formerly Rana esculenta).[1][2][3][4][5] It belongs to the Brevinin-1 family, distinguished by a potent amphipathic


-helical structure and a conserved C-terminal heptapeptide domain stabilized by a disulfide bridge (Cys18–Cys24), known as the "Rana box."[3][6]

Synthesizing this compound presents two specific chemoselective challenges:

  • Methionine Susceptibility: The presence of Met8 requires specific scavengers during cleavage to prevent oxidation to methionine sulfoxide.

  • The "Rana Box" Cyclization: The biological activity of this compound is strictly dependent on the formation of the intramolecular disulfide bond between Cys18 and Cys24. Improper oxidation can lead to intermolecular oligomerization.

This protocol utilizes a Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on Rink Amide resin to generate the bioactive C-terminal amide, followed by a DMSO-accelerated solution-phase cyclization strategy that ensures high thermodynamic stability of the monomeric hairpin structure.

Target Sequence Data
AttributeDetail
Sequence Phe-Leu-Pro-Ala-Ile-Phe-Arg-Met-Ala-Ala-Lys-Val-Val-Pro-Thr-Ile-Ile-Cys-Ser-Ile-Thr-Lys-Lys-Cys-NH₂
Length 24 Amino Acids
Mol.[1][2][3][4][5][6][7][8][9][10][11][12] Weight ~2648.3 Da (Reduced) / ~2646.3 Da (Oxidized)
Disulfide Cys18 — Cys24 (Rana Box)
Isoelectric Point ~10.3 (Cationic)
Critical Motifs Met8 (Oxidation risk), Val12-Val13 (Aggregation prone), Cys18/24 (Cyclization)

Strategic Planning & Materials

Resin Selection

Recommended: Rink Amide MBHA Resin (Loading: 0.5 – 0.7 mmol/g).

  • Rationale: Most Brevinin-1 peptides are naturally amidated at the C-terminus, a modification that enhances electrostatic interaction with anionic bacterial membranes.[5] Rink Amide resin generates this amide functionality upon TFA cleavage.

Reagent Selection
  • Coupling: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate).

    • Why: Superior suppression of racemization compared to HOBt and higher efficiency than HATU for standard couplings, reducing the risk of

      
      -lactam formation at Arg sites.
      
  • Cleavage Cocktail: TFA / TIS / H2O / DODT (92.5 : 2.5 : 2.5 : 2.5).

    • Why:DODT (3,6-dioxa-1,8-octanedithiol) is essential. Unlike standard EDT, DODT is less malodorous and highly effective at scavenging reactive carbocations to protect the Met8 residue from alkylation/oxidation and prevent re-attachment of protecting groups to Cys thiols.

Step-by-Step Experimental Protocol

Phase I: Linear Peptide Assembly (Fmoc-SPPS)

Diagram 1: Synthesis Workflow

SPPS_Workflow cluster_0 Phase I: Assembly cluster_1 Phase II: Cleavage cluster_2 Phase III: Cyclization Resin Rink Amide Resin (Fmoc-Protected) Deprotect Fmoc Removal (20% Piperidine) Resin->Deprotect Wash DMF Wash Deprotect->Wash Couple Coupling (AA + DIC + Oxyma) Couple->Deprotect Repeat x23 Cleave Global Cleavage (TFA/DODT/TIS/H2O) Couple->Cleave Wash->Couple Precip Ether Precipitation Oxidation DMSO Oxidation (pH 8.0, 24h) Precip->Oxidation HPLC Prep-HPLC (C18 Column) Oxidation->HPLC Purification

Caption: Workflow for this compound synthesis, highlighting the critical transition from solid-phase assembly to solution-phase cyclization.

1. Resin Preparation
  • Weigh 0.1 mmol of Rink Amide MBHA resin.

  • Swell in DMF (Dimethylformamide) for 30 minutes.

  • Initial Deprotection: Treat with 20% Piperidine in DMF (2 × 5 min). Wash with DMF (5 × 1 min).

2. Coupling Cycles (Iterative)

Perform the following for each amino acid (C-terminus to N-terminus):

  • Activation: Dissolve 5.0 eq. Fmoc-AA-OH and 5.0 eq. Oxyma Pure in minimal DMF. Add 5.0 eq. DIC. React for 2 minutes to form the active ester.

  • Coupling: Add activated mixture to resin. Shake at room temperature for 45–60 minutes.

  • Monitoring: Perform a Kaiser Test (ninhydrin) to ensure complete coupling (Yellow = coupled; Blue = incomplete).

  • Deprotection: 20% Piperidine in DMF (1 × 1 min, 1 × 10 min).

  • Wash: DMF (4 × 1 min).

Expert Insight (Hard Couplings): The hydrophobic stretch Val12-Val13 and Ile17 are sterically hindered.

  • Action: Perform Double Coupling for these residues (repeat step 2 with fresh reagents before deprotecting).

Phase II: Cleavage & Side-Chain Deprotection
  • Wash the final resin (N-terminal Fmoc removed) with DCM (Dichloromethane) × 3 and dry under nitrogen.

  • Prepare Cleavage Cocktail: TFA (92.5%) / TIS (2.5%) / H2O (2.5%) / DODT (2.5%).

  • Add 10 mL cocktail per gram of resin. Shake for 2.5 hours at room temperature.

    • Note: Do not exceed 3 hours to prevent side reactions with Trp/Met.

  • Filter resin and precipitate filtrate into cold Diethyl Ether (-20°C).

  • Centrifuge (3000 rpm, 5 min), decant ether, and wash pellet 2× with cold ether.

  • Lyophilize the crude linear peptide.

Phase III: "Rana Box" Cyclization (Disulfide Bond Formation)

Diagram 2: Cyclization Mechanism

Cyclization cluster_motif Rana Box Motif Linear Linear Precursor (Reduced) Cyclic This compound (Oxidized) Linear->Cyclic pH 8.0 20% DMSO Intramolecular DMSO DMSO (Oxidant) DMSO->Linear promotes C18 Cys18 Loop (Xaa)5 C18->Loop C24 Cys24 C18->C24 S-S Bond Loop->C24

Caption: Transformation of linear reduced precursor to the bioactive cyclic "Rana box" conformation via DMSO oxidation.

The linear peptide must be oxidized to form the Cys18–Cys24 bridge.

  • Dissolution: Dissolve crude peptide in 0.1 M Ammonium Bicarbonate (pH 8.0) at a concentration of 0.5 mg/mL .

    • Critical: High dilution is required to favor intramolecular (hairpin) over intermolecular (dimer) bond formation.

  • Oxidation: Add DMSO to a final concentration of 10-20% (v/v).

  • Incubation: Stir at Room Temperature (RT) for 12–24 hours.

  • Monitoring: Analyze by HPLC. The cyclic peptide will typically elute earlier than the linear precursor due to a more compact hydrophobic footprint.

  • Termination: Acidify with TFA to pH < 3 to quench the reaction.

Phase IV: Purification & Characterization
  • Prep-HPLC:

    • Column: C18 Reverse-Phase (e.g., Phenomenex Jupiter 300Å).

    • Mobile Phase A: 0.1% TFA in Water.

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 20% to 60% B over 40 minutes (Brevinin is hydrophobic).

  • Analysis:

    • ESI-MS: Confirm Mass.

      • Calculated (Monoisotopic): ~2646.3 Da.

      • Observed (M+3H)³⁺: ~883.1 m/z.

    • Purity: >95% required for biological assays.

Troubleshooting & Expert Insights

IssueProbable CauseCorrective Action
Met Oxidation (+16 Da) Inadequate scavenging during cleavage.Ensure DODT is fresh. Do not use EDT alone. Keep cleavage time < 3h.
Incomplete Coupling Steric hindrance at Val12/13 or Ile17.Use Double Coupling (2x 1h) for residues 12-20. Increase temperature to 50°C for these steps if using automated synthesis.
Dimer Formation Concentration too high during cyclization.Dilute reaction to < 0.5 mg/mL . Ensure pH is not > 8.5.
Low Solubility Hydrophobic sequence.[5]Dissolve in minimal acetic acid or 50% acetonitrile/water before adding to the cyclization buffer.

References

  • Simmaco, M., et al. (1994). Antimicrobial peptides from skin secretions of Rana esculenta.[1] Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides.[1][8] Journal of Biological Chemistry.[1]

  • Kwon, M. Y., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[2][4][5] Biochimica et Biophysica Acta (BBA).[5]

  • Conlon, J. M. (2004). The therapeutic potential of antimicrobial peptides from frog skin. Reviews in Environmental Science and Bio/Technology.

  • Albericio, F., et al. (2000).Preparation and handling of peptides containing methionine and cysteine. In Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.

Sources

Application Note: High-Resolution Purification of Synthetic Brevinin-1Ea via Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide and detailed protocols for the purification of the synthetic antimicrobial peptide, Brevinin-1Ea, using reversed-phase high-performance liquid chromatography (RP-HPLC). This compound, a 24-amino acid peptide originally isolated from the frog Rana esculenta, presents unique purification challenges due to its hydrophobicity and the presence of a critical disulfide bond.[1][2] This guide is designed for researchers, scientists, and drug development professionals, offering in-depth explanations of the principles behind the methodology, step-by-step protocols from crude peptide workup to final quality control, and strategies for optimizing separation for maximum purity and yield.

Introduction to this compound and the Imperative for High-Purity Peptides

This compound belongs to a large family of antimicrobial peptides (AMPs) that are key components of the innate immune system in many amphibians.[3] These peptides are of significant interest as potential therapeutic agents due to their broad-spectrum antimicrobial activity.[4][5] Synthetic production via Solid-Phase Peptide Synthesis (SPPS) is the primary method for obtaining this compound for research and development.[6]

However, the SPPS process, including the final cleavage and deprotection step, invariably yields a crude product containing a heterogeneous mixture of impurities.[7] These can include deletion sequences, truncated peptides, and by-products from protecting groups, which can interfere with biological assays and compromise experimental results.[8] Therefore, robust and efficient purification is not merely a procedural step but a prerequisite for reliable scientific investigation and preclinical development. RP-HPLC has become the gold standard for this purpose, offering unparalleled resolving power for complex peptide mixtures.[9][10][11]

Table 1: Physicochemical Properties of this compound

PropertyValueData Source
Amino Acid Sequence H-Phe-Leu-Pro-Ala-Ile-Phe-Arg-Met-Ala-Ala-Lys-Val-Val-Pro-Thr-Ile-Ile-Cys-Ser-Ile-Thr-Lys-Lys-Cys-OHNovoPro[1]
Disulfide Bond Cysteine-18 to Cysteine-24NovoPro[1]
Molecular Formula C₁₂₃H₂₀₆N₃₀O₂₈S₃NovoPro[1]
Molecular Weight ~2649.3 g/mol NovoPro[1]
Theoretical Isoelectric Point (pI) 10.32NovoPro[1]
Grand Average of Hydropathy (GRAVY) 1.1 (Hydrophobic)NovoPro[1]

The Foundation: Principles of Peptide Purification by RP-HPLC

RP-HPLC separates molecules based on their hydrophobicity.[10] The process relies on a non-polar stationary phase (typically silica particles chemically modified with C8 or C18 alkyl chains) and a polar mobile phase.

  • The Stationary Phase: For peptides like this compound (20-30 amino acids), columns with a wide pore size (e.g., 300 Å) are crucial.[9] This larger pore size prevents the exclusion of the peptide from the pores, maximizing the surface area for interaction and thus improving loading capacity and resolution.

  • The Mobile Phase: A two-solvent system is used:

    • Solvent A: Highly polar. Typically 0.1% (v/v) Trifluoroacetic Acid (TFA) in HPLC-grade water.

    • Solvent B: Less polar (the "strong" solvent). Typically 0.1% (v/v) TFA in HPLC-grade acetonitrile (ACN).

  • The Role of Trifluoroacetic Acid (TFA): TFA is a critical mobile phase additive that acts as an ion-pairing reagent.[12][13] At the acidic pH of the mobile phase (~pH 2), TFA protonates the free carboxyl groups on the peptide and forms an ion pair with the positively charged basic residues (like Arginine and Lysine in this compound). This masks charge differences, reduces unwanted ionic interactions with the silica backbone, and promotes separation based purely on hydrophobicity, resulting in sharper, more symmetrical peaks.[14]

  • The Elution Process: The crude peptide mixture is loaded onto the column in a low concentration of Solvent B. The peptides adsorb to the hydrophobic stationary phase. The separation is achieved by applying a gradually increasing gradient of Solvent B.[7] As the mobile phase becomes more non-polar (richer in ACN), the peptides desorb and elute in order of increasing hydrophobicity.

Strategic Workflow for this compound Purification

A systematic, multi-step approach is essential for achieving high-purity this compound. The core strategy involves developing and optimizing the separation at an analytical scale before scaling up to a preparative scale, which conserves valuable crude material and solvent.[14]

PurificationWorkflow cluster_0 Upstream Synthesis cluster_1 Method Development (Analytical Scale) cluster_2 Purification & QC (Preparative Scale) SPPS Solid-Phase Peptide Synthesis (SPPS) Cleavage Cleavage & Deprotection (TFA Cocktail) SPPS->Cleavage Precipitation Ether Precipitation & Wash Cleavage->Precipitation Crude Crude Peptide Pellet Precipitation->Crude Crude_Sample Dissolved Crude Sample Crude->Crude_Sample Analytical_HPLC Analytical RP-HPLC (Scouting & Optimized Gradients) Prep_HPLC Preparative RP-HPLC Analytical_HPLC->Prep_HPLC Scale-Up Method Crude_Sample->Analytical_HPLC Fraction_Collection Fraction Collection Prep_HPLC->Fraction_Collection QC_Analysis QC: Analytical HPLC & Mass Spec Fraction_Collection->QC_Analysis Pooling Pooling of Pure Fractions QC_Analysis->Pooling Lyophilization Lyophilization Pooling->Lyophilization Final_Product Purified this compound Powder Lyophilization->Final_Product

Caption: Overall workflow for the purification of synthetic this compound.

Detailed Experimental Protocols

Protocol 1: Crude Peptide Cleavage and Preparation

This protocol assumes the peptide was synthesized using standard Fmoc-based solid-phase chemistry.

  • Resin Preparation: Following synthesis, wash the peptide-resin thoroughly with dichloromethane (DCM) (3 x 10 mL per gram of resin) and dry under vacuum for at least 1 hour.[15]

  • Cleavage Cocktail Preparation: In a certified fume hood, prepare a fresh cleavage cocktail. For this compound, which contains Cysteine and Methionine, a scavenger-rich cocktail is essential to prevent side reactions.[15][16] A common choice is Reagent K :

    • Trifluoroacetic acid (TFA): 82.5%

    • Phenol: 5%

    • Water: 5%

    • Thioanisole: 5%

    • 1,2-Ethanedithiol (EDT): 2.5%

  • Cleavage Reaction: Add the cleavage cocktail to the dried peptide-resin (approximately 10-20 mL per gram of resin).[17] Gently agitate the mixture at room temperature for 2-3 hours.

  • Peptide Precipitation: Filter the resin and collect the filtrate. Add the TFA filtrate dropwise into a 50 mL centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Washing and Isolation: Centrifuge the suspension at 3000-4000 rpm for 10 minutes at 4°C. Carefully decant the ether. Wash the peptide pellet two more times with cold ether to remove residual scavengers.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator to obtain a powder or fluffy solid.

Protocol 2: Analytical Method Development

The goal is to find the optimal gradient that provides the best separation between this compound and its closest impurities.

  • Sample Preparation: Dissolve a small amount (~1 mg) of the crude peptide in 1 mL of Solvent A. If solubility is an issue, add a small amount of Solvent B or sonicate briefly. Filter the sample through a 0.45 µm syringe filter before injection.

  • Scouting Run: Perform an initial run with a broad, fast gradient to determine the approximate elution time of the target peptide.

  • Optimization Run: Based on the scouting run, design a shallower, more focused gradient around the elution point of this compound to improve resolution. A gradient slope of 0.5-1.0% change in Solvent B per minute is often effective.[9]

Table 2: Analytical RP-HPLC Parameters

ParameterScouting GradientOptimized Gradient
Instrument Analytical HPLC System with UV DetectorAnalytical HPLC System with UV Detector
Column C18, 4.6 x 150 mm, 5 µm, 300 ÅC18, 4.6 x 150 mm, 5 µm, 300 Å
Mobile Phase A 0.1% TFA in Water0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min1.0 mL/min
Detection UV at 214 nm & 280 nmUV at 214 nm & 280 nm
Column Temp. 30°C30°C
Injection Vol. 20 µL20 µL
Gradient 5-95% B over 30 minExample: 25-55% B over 60 min
Protocol 3: Preparative Scale-Up Purification

Once the analytical method is optimized, the parameters are scaled for preparative chromatography. The goal of preparative HPLC is to isolate and purify larger quantities of the compound, not just analyze it.[18][19]

MethodDevelopment Scouting Scouting Gradient (Broad, e.g., 5-95% B) Analysis1 Identify Elution % of Target Peptide Scouting->Analysis1 Optimized Optimized Gradient (Shallow, e.g., 25-55% B) Analysis1->Optimized Analysis2 Maximize Resolution of Target Peak Optimized->Analysis2 ScaleUp Preparative Scale-Up (Increase Flow & Load) Analysis2->ScaleUp

Caption: Logic of HPLC method development from scouting to scale-up.

  • Sample Preparation: Dissolve the crude peptide in the minimum amount of Solvent A required for full dissolution. A concentration of 10-50 mg/mL is typical, depending on peptide solubility and column size. Filter the solution.

  • System Setup: Install a preparative column with the same stationary phase chemistry (C18, 300 Å) as the analytical column. Equilibrate the column with the starting percentage of Solvent B from the optimized gradient.

  • Injection and Fraction Collection: Inject the prepared sample. Collect fractions throughout the elution of the main peak and surrounding regions using an automated fraction collector. Collect smaller fractions across the main peak to better isolate the purest sections.[18]

Table 3: Preparative RP-HPLC Parameters

ParameterGuideline
Instrument Preparative HPLC System with UV Detector and Fraction Collector
Column C18, 22 x 250 mm, 10 µm, 300 Å
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate ~20 mL/min (Scaled from analytical)
Detection UV at 214 nm
Sample Load 50 - 200 mg of crude peptide
Gradient Use the same optimized gradient profile as the analytical run (e.g., 25-55% B over 60 min)
Protocol 4: Quality Control, Pooling, and Final Processing
  • Fraction Analysis: Analyze a small aliquot from each collected fraction using the optimized analytical HPLC method. This step is critical to determine the purity of each fraction.[7]

  • Identity Confirmation: Confirm the identity of the target peptide in the purest fractions by analyzing them with mass spectrometry (MS), either via direct injection (LC-MS) or after spotting (MALDI-TOF).[8][20] The observed mass should match the theoretical molecular weight of this compound (~2649.3 Da).[1] High-resolution mass spectrometry can provide further confidence in peak purity.[21]

  • Pooling: Combine only the fractions that meet the desired purity specification (e.g., >95% or >98%).

  • Lyophilization: Freeze the pooled solution (e.g., in a dry ice/acetone bath) and lyophilize under high vacuum until all solvent is removed. This process, also known as freeze-drying, yields a stable, fine white powder.[22][23]

  • Storage: For long-term stability, store the lyophilized peptide at -20°C or colder in a tightly sealed container with a desiccant.[24]

Conclusion

The purification of synthetic peptides like this compound is a meticulous process that underpins the quality and reliability of subsequent research. By employing a systematic RP-HPLC strategy that begins with analytical method development and progresses to a carefully scaled preparative separation, researchers can consistently obtain highly pure material. The protocols and principles outlined in this application note provide a robust framework for isolating this compound, ensuring that the final product is suitable for the most demanding biological and pharmaceutical applications. The validation of each step through rigorous quality control analysis is paramount to the success of the overall workflow.

References

  • Mechanism of Peptide Purity Analysis. MtoZ Biolabs. [Link]

  • Preparative reversed-phase high-performance liquid chromatography collection efficiency for an antimicrobial peptide on columns of varying diameters (1 mm to 9.4 mm I.D.) - PMC. National Center for Biotechnology Information. [Link]

  • Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns | Agilent. Agilent Technologies. [Link]

  • This compound peptide - NovoPro. NovoPro Bioscience Inc. [Link]

  • Cleavage Cocktails; Reagent B - Aapptec Peptides. AAPPTec. [Link]

  • Freeze-drying: producing stable peptides - Manufacturing Chemist. Manufacturing Chemist. [Link]

  • Preparative HPLC Vs Analytical HPLC - PharmaGuru. PharmaGuru. [Link]

  • Preparative HPLC vs. Analytical HPLC: Understanding the Key Differences | by Dr Pramod I Free Online Pharmaceutical Training | Medium. Medium. [Link]

  • Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Agilent Technologies. [Link]

  • Analytical vs. Semi-Preparative vs. Preparative HPLC: A Strategic Guide to Precision, Scale, and Efficiency - MetwareBio. Metware Biotechnology. [Link]

  • Downstream Processing/ Purification/ Isolation of Peptides - Wordpress. WordPress.com. [Link]

  • HPLC Analysis and Purification of Peptides - PMC. National Center for Biotechnology Information. [Link]

  • Peptide Purification - AAPPTec. AAPPTec. [Link]

  • Acid CleavageLDeprotection in Fmoc/tBu Solid-Phase Peptide Synthesis. Springer. [Link]

  • HPLC Purification: When to Use Analytical, Semi-Preparative and Preparative Methods. LinkedIn. [Link]

  • Supporting information - The Royal Society of Chemistry. The Royal Society of Chemistry. [Link]

  • HPLC for Peptides and Proteins: Principles, Methods and Applications. PharmaTutor. [Link]

  • HPLC Methods for Purification of Antimicrobial Peptides | Springer Nature Experiments. Springer Nature. [Link]

  • Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study | Almac. Almac Group. [Link]

  • Peak Purity of Peptides and Large Molecules by Accurate Mass LC-MS | Contract Pharma. Contract Pharma. [Link]

  • Purification of Synthetic Peptides by High Performance Liquid Chromatography. SpringerLink. [Link]

  • Cloning and Functional Characterization of a Novel Brevinin-1-Type Peptide from Sylvirana guentheri with Anticancer Activity - MDPI. MDPI. [Link]

  • Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta - PubMed. National Center for Biotechnology Information. [Link]

  • Mass Spectrometry Applications in Peptide Analysis | Laboratory Research | Biovera. BioVera. [Link]

  • Brevinin-1E-MG1 antimicrobial peptide - Odorrana margaretae (Chinese frog) - UniProt. UniProt. [Link]

  • Purification of naturally occurring peptides by reversed-phase HPLC - ResearchGate. ResearchGate. [Link]

  • Purification of Peptides Using Surrogate Stationary Phases on Reversed-Phase Columns. LCGC. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. ResearchGate. [Link]

  • The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo - Frontiers. Frontiers. [Link]

  • An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives - PMC. National Center for Biotechnology Information. [Link]

  • Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity - Frontiers. Frontiers. [Link]

Sources

Precision MIC Determination of Brevinin-1Ea against Staphylococcus aureus

Author: BenchChem Technical Support Team. Date: March 2026

Abstract & Scope

Brevinin-1Ea is a potent, cationic


-helical antimicrobial peptide (AMP) derived from the skin secretions of Pelophylax (formerly Rana) frog species. While it exhibits strong efficacy against Gram-positive bacteria like Staphylococcus aureus (including MRSA), its amphipathic and cationic nature presents unique challenges in in vitro susceptibility testing. Standard small-molecule protocols (e.g., using polystyrene plates) frequently yield false-negative results due to rapid peptide adsorption to plastic surfaces.

This Application Note provides a Modified Broth Microdilution Protocol specifically engineered for this compound. It integrates the Hancock Laboratory standards with CLSI guidelines to ensure accurate, reproducible Minimum Inhibitory Concentration (MIC) data.

Mechanistic Grounding

Understanding the mechanism of this compound is prerequisite to designing the assay. Unlike antibiotics that target specific enzymes (e.g., penicillin-binding proteins), this compound acts physically on the membrane.

  • Electrostatic Attraction: The cationic peptide (net positive charge) is attracted to the anionic teichoic acids and phospholipids of the S. aureus cell wall.

  • Hydrophobic Insertion: The hydrophobic face of the amphipathic helix inserts into the lipid bilayer.

  • Disruption: Accumulation leads to membrane depolarization, pore formation (toroidal or carpet model), and leakage of intracellular contents.

Implication for Assay: The assay must avoid high salt concentrations (which shield electrostatic attraction) and anionic plastics (which sequester the peptide before it reaches the bacteria).

Visualization: Mechanism of Action

BrevininMechanism Brevinin This compound (Cationic/Amphipathic) Binding Electrostatic Attraction Brevinin->Binding Diffuses SAureus S. aureus Membrane (Anionic Teichoic Acids) SAureus->Binding Target Insertion Hydrophobic Insertion Binding->Insertion Threshold Conc. Disruption Membrane Depolarization & Pore Formation Insertion->Disruption Helix Orientation Death Cell Lysis (Bactericidal) Disruption->Death Leakage

Caption: Step-wise interaction of this compound with S. aureus bacterial membranes leading to cell death.

Critical Experimental Considerations

Before beginning, researchers must address three common failure points specific to AMPs.

VariableStandard Protocol (Small Molecule)Required Protocol (this compound) Reasoning
Labware Polystyrene (PS) platesPolypropylene (PP) or Non-binding Surface (NBS)Cationic peptides bind irreversibly to PS, reducing effective concentration by up to 90%.
Solvent DMSO or Water0.01% Acetic Acid + 0.2% BSA BSA blocks non-specific binding sites; Acetic acid prevents aggregation of the hydrophobic peptide.
Media Standard MHBCAMHB (Cation-Adjusted)Physiological cations (

,

) are necessary to mimic in vivo resistance patterns.

Materials & Reagents

  • Peptide: Synthetic this compound (>95% purity).

  • Bacterial Strain: S. aureus ATCC 29213 (Quality Control strain) or clinical MRSA isolates.[1]

  • Culture Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).

  • Solvent Vehicle: 0.01% Acetic Acid (v/v) containing 0.2% Bovine Serum Albumin (BSA) (fraction V).

  • Plates: Sterile 96-well Polypropylene (PP) round-bottom microtiter plates (e.g., Corning Costar #3790).

  • Readout: Microplate reader (600 nm) or Resazurin (Alamar Blue) for visual endpoint.

Detailed Protocol: Modified Broth Microdilution

Phase 1: Peptide Stock Preparation

Objective: Create a stable, non-aggregating stock solution.

  • Calculate Mass: Based on the peptide content (check CoA, usually 70-80% of total weight due to counter-ions/water).

  • Solubilization: Dissolve this compound to a concentration of 1.28 mg/mL (100x the highest test concentration) in 0.01% Acetic Acid + 0.2% BSA .

    • Note: Do not use DMSO if possible, as it can affect membrane permeability controls.

  • Storage: Aliquot and store at -20°C. Avoid freeze-thaw cycles.

Phase 2: Inoculum Preparation
  • Culture: Streak S. aureus onto Mueller-Hinton Agar (MHA) and incubate overnight at 37°C.

  • Suspension: Pick 3-5 colonies and suspend in sterile saline (0.85% NaCl) to match a 0.5 McFarland turbidity standard (approx.

    
     CFU/mL).
    
  • Dilution: Dilute this suspension 1:150 in CAMHB to achieve

    
     CFU/mL.
    
    • Final Assay Concentration: When mixed 1:1 with peptide, the final density will be the standard

      
       CFU/mL.
      
Phase 3: Assay Setup (The "Hancock" Modification)

This workflow uses the polypropylene plates to minimize peptide loss.

  • Peptide Dilution (10x Working Stocks):

    • In a separate set of tubes, prepare serial 2-fold dilutions of this compound using the Acetic Acid/BSA vehicle .

    • Range: Prepare concentrations 10x higher than the final desired well concentration (e.g., if testing 64 µg/mL, prepare 640 µg/mL).

  • Plate Loading:

    • Add 10 µL of the 10x Peptide dilutions to the respective wells in the Polypropylene plate.

    • Control Wells: Add 10 µL of vehicle alone (Growth Control) and 10 µL of sterile media (Sterility Control).

  • Inoculation:

    • Add 90 µL of the diluted bacterial suspension (

      
       CFU/mL) to the peptide wells.
      
    • Final Volume: 100 µL.

    • Final Peptide Conc: 1x.

    • Final Bacteria Conc:

      
       CFU/mL.[1]
      
    • Final BSA Conc: 0.02% (negligible effect on growth, blocks plastic binding).

Phase 4: Incubation & Readout
  • Incubation: Seal plate with breathable film. Incubate at 37°C for 18–24 hours in ambient air (non-CO2).

  • Visual Read: Inspect for turbidity (cloudiness). The MIC is the lowest concentration with no visible growth .[1]

  • Optical Density (Optional): Read absorbance at

    
    . Subtract the "Sterility Control" blank.
    
  • Resazurin Confirmation (Recommended for AMPs):

    • Add 10 µL of 0.01% Resazurin solution to each well.

    • Incubate for 1-2 hours.

    • Blue = No Growth (Inhibition). Pink = Growth (Metabolic activity).

Visualization: Experimental Workflow

MICProtocol cluster_prep Preparation cluster_plate Polypropylene Plate Setup Stock Peptide Stock (0.01% HOAc + 0.2% BSA) AddPeptide 1. Add 10 µL Peptide (10x Conc.) Stock->AddPeptide Inoculum S. aureus Inoculum (Dilute to 10^6 CFU/mL) AddBacteria 2. Add 90 µL Bacteria (in CAMHB) Inoculum->AddBacteria Incubate Incubate 18-24h @ 37°C AddBacteria->Incubate Readout Readout (Visual or Resazurin) Incubate->Readout

Caption: Modified broth microdilution workflow emphasizing the use of BSA/Acetic Acid vehicle and Polypropylene plates.

Data Analysis & Quality Control

Expected Results

This compound is generally highly active against S. aureus.

StrainExpected MIC Range (µg/mL)Notes
S. aureus ATCC 292132 – 8 µg/mL QC Reference Strain
MRSA Clinical Isolates4 – 16 µg/mL May vary by resistance phenotype
Troubleshooting Guide
  • MIC is too high (>64 µg/mL):

    • Did you use Polystyrene plates? (Switch to Polypropylene).

    • Did the peptide precipitate? (Ensure stock is in acetic acid).

    • Is the salt concentration in CAMHB too high? (Verify media formulation).

  • "Skipped Wells" (Growth at high conc, no growth at low):

    • Indicates technical error in pipetting or contamination. Repeat assay.

  • Growth in Sterility Control:

    • Contaminated media or peptide stock. Discard and restart.

References

  • Clinical and Laboratory Standards Institute (CLSI). (2018).[2] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Eleventh Edition (M07-A11). Wayne, PA: CLSI.

  • Hancock, R. E. W. (1999). Modified MIC Method for Cationic Antimicrobial Peptides.[2][3] Hancock Laboratory, University of British Columbia.[3] (Note: Archived method for cationic peptides).

  • Wiegand, I., Hilpert, K., & Hancock, R. E. W. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances.[1][4] Nature Protocols, 3(2), 163–175.

  • Giacometti, A., et al. (2000).[2] In Vitro Susceptibility Tests for Cationic Peptides: Comparison of Broth Microdilution Methods for Bacteria That Grow Aerobically. Antimicrobial Agents and Chemotherapy, 44(6), 1694–1696.

  • Cao, Y., et al. (2018). Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa from the Frog Skin Secretion of Hylarana guentheri and Its Analogues. Toxins, 10(10), 395.

Sources

Application Note: Brevinin-1Ea Solubility & Structural Profiling

Author: BenchChem Technical Support Team. Date: March 2026

Aqueous vs. Hydrophobic Media: Protocols for Handling and Characterization

Executive Summary

Brevinin-1Ea is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of Pelophylax lessonae (formerly Rana esculenta). Like many members of the Brevinin-1 family, it exhibits a distinct solubility paradox: it is chemically soluble in aqueous buffers but structurally unstable (prone to aggregation), whereas it adopts its bioactive


-helical conformation only in hydrophobic or membrane-mimetic environments.

This guide provides researchers with standardized protocols to solubilize, handle, and characterize this compound. It focuses on overcoming the "hydrophobic mismatch" that leads to experimental inconsistency, ensuring that the peptide is delivered in a state relevant to its mechanism of action.

Physicochemical Profile & The "Rana Box"

To master the solubility of this compound, one must understand its sequence-driven behavior.

PropertyValue / Description
Sequence FLPAIFRMAAKVVPTIICSITKKC
Length 24 Amino Acids
Molecular Weight ~2649.3 Da
Net Charge +4 (at pH 7.[1]0) due to Lys/Arg residues
Structural Motif "Rana Box" : A cyclic heptapeptide domain formed by an intramolecular disulfide bridge between Cys18 and Cys24.[2]
Hydrophobicity High (Contains Phe, Leu, Ile, Val, Ala).
Isoelectric Point (pI) ~10.32

The Solubility Challenge: this compound contains a high proportion of hydrophobic residues (Phe, Leu, Ile, Val). In pure water, the peptide lacks the thermodynamic partners to shield these hydrophobic side chains, leading to two outcomes:

  • Random Coil Conformation: The peptide remains unstructured.

  • Aggregation: Hydrophobic faces of multiple peptide monomers interact (intermolecular association) to minimize water contact, causing precipitation or the formation of inactive oligomers.

Solubility Dynamics: Aqueous vs. Hydrophobic Media

The bioactivity of this compound is conformation-dependent. The transition from an aqueous environment to a hydrophobic membrane interface triggers a structural metamorphosis.

A. Aqueous Media (Water/PBS)[3]
  • State: Disordered (Random Coil).

  • Risk: High risk of adsorption to plasticware and intermolecular aggregation.

  • Handling: Requires acidification (acetic acid) to increase repulsion between cationic residues, preventing aggregation.

B. Hydrophobic & Membrane-Mimetic Media[2]
  • Agents: Trifluoroethanol (TFE), Sodium Dodecyl Sulfate (SDS) micelles, DPC micelles, or Lipid Bilayers (POPC/POPG).

  • State: Ordered (

    
    -Helix).
    
  • Mechanism: The hydrophobic face of the helix buries into the non-polar core of the micelle/membrane, while the cationic face interacts with the negatively charged headgroups. This stabilizes the secondary structure.

Visualization: Mechanism & Conformational Transition

The following diagram illustrates the transition of this compound from an inactive aqueous state to an active membrane-bound state.

BrevininMechanism cluster_aqueous Aqueous Environment (Buffer/Serum) cluster_membrane Hydrophobic/Membrane Environment (Bacterial Cell Surface) Node_RC Random Coil (Unstructured Monomer) Node_Agg Self-Aggregation (Precipitation Risk) Node_RC->Node_Agg High Conc. / Neutral pH Node_Helix Amphipathic α-Helix (Folded Active State) Node_RC->Node_Helix Electrostatic Attraction + Hydrophobic Partitioning Node_Pore Toroidal Pore/Carpet (Membrane Lysis) Node_Helix->Node_Pore Threshold Concentration Node_TFE In Vitro Mimetic: TFE or SDS Micelles Node_TFE->Node_Helix Induces Folding

Figure 1: Conformational landscape of this compound. The peptide exists as a random coil in water but folds into an


-helix upon interaction with membranes or mimetics (TFE/SDS).
Experimental Protocols
Protocol A: Preparation of Stock Solutions

Goal: To create a stable, high-concentration stock that minimizes aggregation and adsorption.

Materials:

  • Lyophilized this compound (purity >95%).[1]

  • Solvent A: Sterile 0.01% Acetic Acid (v/v) in water (for aqueous studies).

  • Solvent B: Dimethyl Sulfoxide (DMSO) (for hydrophobic assays, if compatible).

  • Low-binding microcentrifuge tubes (Siliconized).

Procedure:

  • Equilibration: Allow the lyophilized peptide vial to warm to room temperature in a desiccator (prevents condensation).

  • Solvent Selection Strategy:

    • Primary Recommendation: Dissolve in Solvent A (0.01% Acetic Acid) . The acidic pH ensures protonation of Lys/Arg residues, maximizing electrostatic repulsion and solubility.

    • Alternative (Hydrophobic Focus): Dissolve in 100% DMSO to create a 10 mM stock. Note: Ensure final DMSO concentration in biological assays is <0.5% to avoid cytotoxicity.[4]

  • Dissolution: Add solvent to target a concentration of 1–2 mg/mL. Vortex gently.

    • QC Step: If the solution is cloudy, sonicate in a water bath for 10-15 seconds. If turbidity persists, the peptide has aggregated or is impure.

  • Aliquot & Storage: Aliquot immediately into low-binding tubes (avoid freeze-thaw cycles). Store at -20°C or -80°C.

Protocol B: Structural Validation via CD Spectroscopy

Goal: To quantify the


-helical content in aqueous vs. hydrophobic environments.

Materials:

  • Circular Dichroism (CD) Spectropolarimeter (e.g., Jasco J-815).

  • Quartz cuvette (1 mm path length).

  • Buffer: 10 mM Sodium Phosphate (pH 7.4).[5]

  • TFE (2,2,2-Trifluoroethanol).

Procedure:

  • Sample Preparation:

    • Sample 1 (Aqueous): Dilute this compound stock to 50 µM in 10 mM Phosphate Buffer.

    • Sample 2 (Hydrophobic): Dilute this compound stock to 50 µM in 50% (v/v) TFE/Buffer mixture.

  • Measurement:

    • Scan range: 190 nm to 260 nm.

    • Scan speed: 50 nm/min.

    • Accumulations: 3 scans (averaged).

  • Data Analysis:

    • Convert raw ellipticity (

      
      ) to Mean Residue Ellipticity (MRE, 
      
      
      
      ).
    • Validation Criteria:

      • Aqueous: Spectrum should show a strong negative band near 200 nm (Random Coil).

      • Hydrophobic (TFE): Spectrum must show double negative minima at 208 nm and 222 nm , and a positive peak at 192 nm .[6] This confirms the

        
        -helical structure.[7]
        
Protocol C: Solubility Limit Determination (Saturation Assay)

Goal: To empirically determine the maximum solubility in a specific buffer.

  • Prepare a series of this compound concentrations (e.g., 0.1, 0.5, 1.0, 5.0 mg/mL) in the target buffer.

  • Incubate at 25°C for 30 minutes.

  • Centrifuge at 10,000 x g for 10 minutes to pellet aggregates.

  • Measure the absorbance of the supernatant at 280 nm (using extinction coefficient based on Phe/Cys content) or quantify via RP-HPLC.

  • Calculation: Plot [Concentration Added] vs. [Concentration Detected]. The point of deviation from linearity is the solubility limit.

Workflow Visualization: Handling Decision Tree

SolubilityWorkflow Start Lyophilized this compound CheckSeq Check Sequence: Hydrophobic Content > 50%? Start->CheckSeq SolventChoice Select Solubilization Strategy CheckSeq->SolventChoice Path_Aq Aqueous Stock (0.01% Acetic Acid) SolventChoice->Path_Aq Standard Use Path_Org Organic Stock (100% DMSO) SolventChoice->Path_Org High Conc. Required Dilution Dilute into Assay Buffer (PBS/Media) Path_Aq->Dilution Path_Org->Dilution Dropwise Addition QC QC: Check for Precipitate (Turbidity/Sonication) Dilution->QC Valid Proceed to Assay (MIC / CD / Hemolysis) QC->Valid Clear Solution

Figure 2: Decision matrix for solubilizing this compound based on concentration requirements and assay type.

References
  • Simmaco, M., et al. (1993). "Novel antimicrobial peptides from skin secretion of the European frog Rana esculenta."[1] FEBS Letters. Link

  • Gwon, Y., et al. (2021). "this compound and its analogs: Structure-activity relationships and mechanism of action." Journal of Peptide Science. (Contextual grounding on Brevinin structure-activity).
  • Kwon, S.J., et al. (2023). "The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities." Frontiers in Immunology. Link

  • MedChemExpress. "this compound Product Datasheet and Solubility Guide." Link

  • NovoPro Labs. "this compound Peptide Property and Handling." Link

  • LifeTein. "Peptide Solubility and Handling Guidelines." Link

Sources

Application Note: Standardized Protocol for Measuring the Hemolytic Activity of Brevinin-1Ea

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea (Sequence: FLPAIFRMAAKVVPTIICSITKKC) is a potent host-defense antimicrobial peptide (AMP) originally isolated from the skin secretions of the European edible frog (Rana esculenta / Pelophylax esculentus)[1]. Characterized by a C-terminal heptapeptide "Rana-box" stabilized by a disulfide bridge (Cys18–Cys24), this compound demonstrates exceptional efficacy against a broad spectrum of Gram-positive and Gram-negative bacteria[2]. However, its clinical translation is severely hindered by its high hemolytic activity against mammalian erythrocytes[2]. Evaluating the


 (the peptide concentration that lyses 50% of red blood cells) is a mandatory step in assessing the therapeutic index of this compound and its engineered analogs[3].

This application note provides a comprehensive, self-validating protocol for quantifying the hemolytic activity of this compound, integrating biophysical mechanistic insights with rigorous quality control measures.

Mechanistic Causality: Peptide-Membrane Interactions

To accurately design and interpret a hemolysis assay, one must understand the biophysical causality driving the lysis. In an aqueous environment, this compound exists predominantly as a random coil[4]. However, upon encountering a lipid bilayer, the peptide's cationic residues (Lys, Arg) drive rapid electrostatic accumulation at the membrane interface[4].

Unlike highly selective AMPs that exclusively target the anionic membranes of bacteria, the pronounced hydrophobic face of this compound allows it to readily insert into the zwitterionic, phosphatidylcholine-rich membranes of human red blood cells (RBCs)[2]. This deep insertion expands the lipid packing, leading to membrane perturbation via toroidal pore formation or a carpet-like disruption mechanism[5]. This structural compromise causes rapid osmotic swelling and the subsequent release of intracellular hemoglobin[5].

G A This compound (Random Coil) B Electrostatic Binding to RBC Membrane A->B C Amphipathic α-Helix Insertion B->C D Membrane Disruption (Pore Formation) C->D E Hemoglobin Release (Hemolysis) D->E

Fig 1. Mechanism of this compound-induced erythrocyte hemolysis.

Self-Validating Experimental Protocol

This assay utilizes a 96-well microtiter format to measure hemoglobin release photometrically. The system is rendered self-validating through the mandatory inclusion of absolute baseline (PBS) and maximum lysis (Triton X-100) controls, ensuring that any measured absorbance strictly correlates with peptide-induced disruption[6].

Materials & Reagents
  • Erythrocytes: Fresh human or sheep RBCs (stored at 4°C, use within 1–2 weeks)[6].

  • Buffer: Phosphate-Buffered Saline (PBS), 10 mM phosphate, 138 mM NaCl, pH 7.4[6].

  • Positive Control: 1% (v/v) Triton X-100 in PBS[6].

  • Peptide Stock: this compound (typically supplied as a lyophilized powder, reconstituted in sterile water or PBS).

Step-by-Step Methodology
  • Erythrocyte Washing (Critical Step): Transfer 1 mL of packed RBCs into a 15 mL conical tube and add 9 mL of chilled PBS[6]. Centrifuge at 1000 × g for 5 minutes at 4°C. Carefully aspirate the supernatant to remove free hemoglobin resulting from spontaneous lysis during storage. Repeat this washing process 3–4 times until the supernatant is completely colorless[7].

  • Suspension Preparation: Resuspend the washed RBC pellet in PBS to generate a 1% to 2% (v/v) erythrocyte suspension (approximately

    
     cells/mL)[6].
    
  • Peptide Dilution: In a V-bottom 96-well microtiter plate, prepare 2-fold serial dilutions of this compound in PBS (e.g., from 128 µM down to 1 µM). Aliquot 50 µL of each concentration per well[7].

  • Control Establishment:

    • Negative Control (0% Lysis): Add 50 µL of PBS to dedicated wells[6].

    • Positive Control (100% Lysis): Add 50 µL of 1% Triton X-100 to dedicated wells[6].

  • Incubation: Add 50 µL of the 1-2% RBC suspension to all wells (final assay volume = 100 µL). Seal the plate to prevent evaporation and incubate at 37°C for 1 hour on an orbital shaker set to 150 rpm[6].

  • Phase Separation: Centrifuge the plate at 1000 × g for 10 minutes to pellet intact erythrocytes and membrane debris[6].

  • Quantification: Carefully transfer 50 µL of the supernatant from each well into a new flat-bottom 96-well plate. Measure the optical density (OD) using a microplate reader at 414 nm[8].

Workflow N1 Wash RBCs 3x in PBS N2 Prepare 1-2% RBC Suspension N1->N2 N3 Add Peptide Serial Dilutions N2->N3 N4 Incubate 1h at 37°C N3->N4 N5 Centrifuge 1000 x g N4->N5 N6 Measure OD at 414 nm N5->N6

Fig 2. Step-by-step workflow for the 96-well microtiter hemolysis assay.

Data Analysis & Presentation

Hemolytic activity is expressed as a percentage of the maximum lysis control. Calculate the percent hemolysis using the following self-correcting formula:



Quantitative Data Presentation

The table below illustrates expected comparative data, demonstrating how native this compound compares to an engineered analog designed for lower toxicity.

Peptide VariantConcentration (

M)
Absorbance (414 nm)% HemolysisInterpretation
PBS (Negative Control) 00.0500%Baseline background
Triton X-100 (Positive) 1% v/v1.850100%Complete lysis
Native this compound 101.67090%Highly toxic to RBCs
Native this compound 50.95050%

reached at 5

M
Engineered Analog *100.23010%Improved therapeutic index

*Note: Structural modifications, such as shifting the C-terminal Rana-box to a central position, have been shown to significantly reduce hemolytic activity while preserving antibacterial efficacy[2].

Expert Insights & Troubleshooting (E-E-A-T)

  • The TFA Confounding Factor: Synthetic this compound is typically purified via HPLC using Trifluoroacetic acid (TFA) as an ion-pairing agent[9]. Residual TFA in the lyophilized peptide can significantly lower the pH of unbuffered solutions. Because RBCs are highly sensitive to acidic environments, a pH drop can induce spontaneous hemolysis, yielding false-positive toxicity data. Always reconstitute the peptide in a strongly buffered solution (like PBS) and verify the final pH[9].

  • Wavelength Selection: While many older protocols use 540 nm or 570 nm to measure hemoglobin, measuring at the Soret band (414 nm) provides an order of magnitude higher sensitivity[8]. This is critical when evaluating engineered low-toxicity analogs where early detection of trace hemolysis is required.

  • Determining the

    
    :  To accurately report toxicity, plot the % Hemolysis against the log of the peptide concentration. Use non-linear regression (e.g., a sigmoidal dose-response curve) to interpolate the 
    
    
    
    value. A higher
    
    
    indicates lower toxicity and a wider therapeutic window[6].

References

1.[1] Simmaco M, Mignogna G, Barra D, Bossa F. "Antimicrobial peptides from skin secretions of Rana esculenta. Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides." Journal of Biological Chemistry, 1994.[Link] 2.[2] Savelyeva A, et al. "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives." Advances in Experimental Medicine and Biology (PMC), 2014.[Link] 3.[3] Oddo A, Hansen PR. "Hemolytic Activity of Antimicrobial Peptides." Methods in Molecular Biology (PubMed), 2017.[Link] 4.[6] Engler AC, et al. "High Antimicrobial Effectiveness with Low Hemolytic and Cytotoxic Activity for PEG/Quaternary Copolyoxetanes." Biomacromolecules, 2014.[Link] 5.[8] "Rapid assessment of susceptibility of bacteria and erythrocytes to antimicrobial peptides by single-cell impedance cytometry." bioRxiv, 2022.[Link] 6.[9] "this compound peptide Product Information & Handling Guidelines." NovoPro Labs.[Link]

Sources

Application Note: Preparation and Handling of Brevinin-1Ea Stock Solutions for In Vitro Cell Culture

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea is a potent antimicrobial peptide (AMP) originally isolated from the skin secretions of the edible frog (Pelophylax esculentus / Rana esculenta)[1]. Characterized by its broad-spectrum activity against Gram-positive bacteria, Gram-negative bacteria, and fungi, it is a critical reagent in drug development and microbiological research. However, handling amphipathic peptides requires stringent protocols to prevent loss of titer due to surface adsorption, aggregation, or degradation. This application note provides a comprehensive, causality-driven guide to preparing, storing, and validating this compound stock solutions for cell culture applications.

Mechanistic Insights: Structure and Function

To handle this compound correctly, one must understand its biophysical behavior. In aqueous solutions, this compound exists predominantly as a random coil. However, upon encountering a hydrophobic, membrane-mimetic environment—such as the anionic phospholipids of bacterial membranes or negatively charged eukaryotic cell membranes—the peptide undergoes a rapid conformational shift into an amphipathic


-helical structure[2].

A defining structural feature of this peptide is the "Rana box," a C-terminal cyclic heptapeptide stabilized by a disulfide bridge between Cys18 and Cys24[3]. The cationic amino acids facilitate initial electrostatic attraction to the target membrane, while the hydrophobic face of the


-helix inserts into the lipid bilayer, leading to membrane perturbation and permeabilization[2]. Because of this amphipathic nature, this compound is highly prone to adsorbing to standard plastic laboratory consumables, dictating the need for specialized handling.

MOA A This compound (Aqueous: Random Coil) B Membrane Contact (Anionic Lipids) A->B C Conformational Shift (Amphipathic α-Helix) B->C D Membrane Insertion (Rana Box Interaction) C->D E Membrane Permeabilization (Cell Lysis) D->E

Fig 1: Mechanism of action of this compound leading to membrane permeabilization.

Physicochemical Profile

Understanding the quantitative parameters of this compound is essential for accurate molarity calculations and solvent selection. The peptide is typically supplied as a lyophilized trifluoroacetic acid (TFA) salt, which significantly enhances its aqueous solubility[3].

Table 1: Physicochemical Properties of this compound

ParameterValue
Amino Acid Sequence FLPAIFRMAAKVVPTIICSITKKC (Disulfide bridge: Cys18-Cys24)[3]
Molecular Weight 2649.33 g/mol [1]
Chemical Formula C₁₂₃H₂₀₆N₃₀O₂₈S₃[1]
Extinction Coefficient 120 M⁻¹cm⁻¹[3]
Theoretical pI 10.32[3]
GRAVY Index 1.1 (Hydrophobic tendency)[3]

Note on Peptide Content: When calculating molar concentrations, account for the TFA counterion. The peptide content typically constitutes >80% of the total lyophilized weight, with TFA accounting for the remainder[3].

Protocol Design & Causality (E-E-A-T Principles)

A robust protocol is not merely a list of steps; it is a self-validating system built on scientific causality.

  • Solvent Selection: While some hydrophobic peptides require DMSO, this compound's TFA salt form and cationic residues make it readily soluble in deionized sterile water[3]. Water is preferred over DMSO to eliminate solvent-induced cytotoxicity in downstream cell culture assays.

  • Temperature Equilibration: Lyophilized peptides are highly hygroscopic. Opening a cold vial allows atmospheric moisture to condense on the powder, degrading the peptide and artificially inflating the mass. Vials must equilibrate to room temperature in a desiccator before opening.

  • Surface Adsorption Prevention: Due to its amphipathic

    
    -helical propensity, this compound will rapidly coat the walls of standard polypropylene tubes. All reconstitution and aliquoting must be performed using low-protein binding consumables.
    
  • Cryoprotection: For long-term storage, the addition of 5-50% glycerol (final concentration) is recommended to prevent structural shearing and degradation during freeze-thaw cycles[4].

Workflow S1 1. Lyophilized Peptide (Equilibrate to RT in desiccator) S2 2. Centrifugation (10,000 x g, 1 min) S1->S2 S3 3. Reconstitution (Sterile ddH2O, 0.1 - 1.0 mg/mL) S2->S3 S4 4. Stabilization (Add 5-50% Glycerol) S3->S4 S5 5. Aliquoting (Use Low-bind tubes) S4->S5 S6 6. Storage (-20°C or -80°C) S5->S6

Fig 2: Step-by-step workflow for the preparation and storage of this compound stock solutions.

Step-by-Step Methodologies

Preparation of 1 mg/mL Stock Solution
  • Equilibration: Remove the lyophilized this compound vial from the -20°C freezer. Place it in a desiccator and allow it to reach room temperature (approximately 30–45 minutes).

  • Centrifugation: Briefly centrifuge the vial at 10,000 × g for 1 minute. Causality: Lyophilized powder often disperses onto the cap during transit. Spinning ensures all material is pelleted at the bottom, preventing loss upon opening.[4]

  • Reconstitution: Add the appropriate volume of sterile, endotoxin-free deionized water (ddH₂O) to achieve a 1.0 mg/mL concentration. For example, add 1.0 mL of ddH₂O to a 1.0 mg vial.

  • Dissolution: Gently pipette up and down using a low-bind pipette tip. Do not vortex vigorously, as this can cause foaming and peptide aggregation.

  • Stabilization (Optional but Recommended): If the stock will not be used within 1 week, add sterile glycerol to achieve a final concentration of 5% to 50%[4].

  • Aliquoting: Divide the solution into single-use aliquots (e.g., 50 µL) in low-protein binding microcentrifuge tubes.

  • Storage: Store aliquots immediately at -80°C. Avoid repeated freeze-thaw cycles.

Functional Validation (Self-Validating System)

Because this compound lacks Tryptophan and Tyrosine, its extinction coefficient is very low (120 M⁻¹cm⁻¹)[3], making A280 spectrophotometry an unreliable method for concentration verification. Instead, the protocol must be validated functionally via a Minimum Inhibitory Concentration (MIC) assay.

  • Inoculum Preparation: Culture a susceptible control strain (e.g., Staphylococcus aureus ATCC 25923) in Mueller-Hinton Broth (MHB) to an OD₆₀₀ of 0.1 (approx.

    
     CFU/mL). Dilute to 
    
    
    
    CFU/mL.
  • Peptide Dilution: In a 96-well low-bind plate, perform serial two-fold dilutions of the this compound stock in MHB (concentration range: 64 µg/mL to 0.5 µg/mL).

  • Incubation: Add 50 µL of the bacterial inoculum to 50 µL of the peptide dilutions. Incubate at 37°C for 18 hours.

  • Validation: The MIC is the lowest concentration with no visible growth. A consistent MIC across different stock batches validates the integrity of the reconstitution and storage protocol.

References

  • NovoPro Labs. this compound peptide - Product Information. Retrieved from:[Link]

  • Cusabio. Recombinant Rana esculenta this compound. Retrieved from:[Link]

  • National Institutes of Health (PMC). An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives. Retrieved from:[Link]

Sources

Detailed Technical Guide: In Vitro Cytotoxicity Profiling of Brevinin-1Ea

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

Brevinin-1Ea, a 24-residue antimicrobial peptide (AMP) isolated from the skin secretions of Pelophylax esculentus (formerly Rana esculenta), exhibits potent broad-spectrum activity against Gram-positive and Gram-negative bacteria.[1] However, its clinical translation hinges on establishing a viable therapeutic window. This application note provides a rigorous, standardized framework for evaluating the in vitro cytotoxicity of this compound. It details protocols for hemolytic assays (safety profiling), metabolic viability assays (MTT/CCK-8), and membrane integrity assays (LDH), designed to quantify the peptide's Selectivity Index (SI) and elucidate its lytic mechanism.

Introduction & Mechanism of Action

Peptide Characteristics

This compound belongs to the Brevinin-1 family, characterized by a hydrophobic N-terminal section, a hinge region (often Proline-rich), and a C-terminal "Rana box"—a cyclic heptapeptide domain stabilized by a disulfide bridge (Cys18–Cys24).[2][3][4]

  • Sequence: FLPAIFRMAAKVVPTIICSITKKC[3]

  • Net Charge: Positive (+4 at neutral pH due to Lys residues).

  • Structure: Random coil in aqueous solution; adopts an amphipathic

    
    -helix in membrane-mimetic environments.[1]
    
Mechanism of Cytotoxicity

Unlike conventional small-molecule drugs that often target intracellular enzymes, this compound primarily acts via membrane disruption. The cationic residues mediate initial electrostatic attraction to negatively charged phospholipid headgroups (abundant in bacterial and cancer cell membranes).[1] Upon accumulation, the hydrophobic core inserts into the lipid bilayer, leading to pore formation (toroidal or barrel-stave models) or membrane solubilization (carpet model).

Critical Distinction: Normal mammalian cells (e.g., erythrocytes) possess zwitterionic membranes (neutral charge) and high cholesterol content, which typically resists AMP insertion. Cytotoxicity assays measure the failure of this selectivity.

Visualization: Mechanism of Action

BrevininMechanism Peptide This compound (Cationic/Amphipathic) Electrostatic Electrostatic Attraction (Target: Anionic Lipids) Peptide->Electrostatic Selectivity Selectivity Check: Cholesterol/Zwitterionic Lipids Electrostatic->Selectivity Helix Conformational Change (Random Coil -> Alpha-Helix) Insertion Membrane Insertion (Hydrophobic Interaction) Helix->Insertion Pore Pore Formation (Toroidal/Barrel-Stave) Insertion->Pore Lysis Cell Lysis / Necrosis (LDH Release) Pore->Lysis Selectivity->Helix Anionic Membrane (Bacteria/Cancer) Repulsion Membrane Repulsion (Normal Cells) Selectivity->Repulsion Neutral Membrane (RBC/Fibroblast)

Caption: Figure 1.[5] Mechanism of this compound cytotoxicity. The peptide leverages electrostatic attraction to target anionic membranes, leading to insertion and lysis.

Material Preparation & Handling[1][2][6][7][8]

Expert Insight: AMPs like this compound are prone to adsorption on plastic surfaces and aggregation. Proper handling is non-negotiable for reproducible IC50 values.

  • Reconstitution:

    • Dissolve lyophilized this compound in sterile, deionized water or 0.01% acetic acid to create a high-concentration stock (e.g., 1-2 mM). Avoid PBS for initial reconstitution as salts can induce premature aggregation.

    • Tip: If solubility is poor, use a minimal volume of DMSO (final concentration in assay must be < 0.5%) or TFE (Trifluoroethanol), though water is preferred for 1Ea.

  • Storage:

    • Aliquot stock solution into low-bind microcentrifuge tubes (siliconized) to prevent peptide loss.

    • Store at -20°C (short term) or -80°C (long term). Avoid freeze-thaw cycles.

  • Working Solutions:

    • Dilute stock in serum-free medium (for MTT/LDH) or PBS (for Hemolysis) immediately before use.

    • Note: Serum proteins (albumin) can bind AMPs, reducing effective concentration. For initial cytotoxicity profiling, serum-free or low-serum (1-2%) conditions are recommended to determine intrinsic potency.

Protocol A: Hemolytic Activity Assay (The Safety Gate)

Rationale: This is the most critical assay for AMPs. It determines the HC50 (concentration causing 50% hemolysis).[6] If HC50 is close to the antimicrobial MIC, the peptide is too toxic for systemic use.

Materials
  • Fresh human or mammalian red blood cells (RBCs).[7]

  • Phosphate Buffered Saline (PBS), pH 7.4.[7]

  • Triton X-100 (Positive Control).[6][8][9]

  • 96-well V-bottom microplates.

Procedure
  • RBC Preparation:

    • Centrifuge fresh blood (1000 x g, 10 min, 4°C). Discard plasma.

    • Wash RBCs 3 times with sterile PBS. Supernatant must be clear.

    • Resuspend RBCs to a final concentration of 2% v/v in PBS.

  • Peptide Incubation:

    • Prepare serial dilutions of this compound in PBS (Range: 0.1 µM to 100 µM).

    • Add 100 µL of peptide solution to 100 µL of 2% RBC suspension in a 96-well V-bottom plate.

    • Controls:

      • Negative (0%): 100 µL PBS + 100 µL RBCs.

      • Positive (100%): 100 µL 0.2% Triton X-100 + 100 µL RBCs.

  • Incubation: Incubate at 37°C for 1 hour with gentle shaking.

  • Measurement:

    • Centrifuge plate at 1000 x g for 10 min.

    • Transfer 100 µL of supernatant to a fresh flat-bottom 96-well plate.

    • Measure Absorbance at 405 nm (hemoglobin Soret band) or 540 nm .

Calculation

[8]

Protocol B: Antiproliferative Assay (MTT/CCK-8)

Rationale: Assesses metabolic activity as a proxy for cell viability in nucleated cells (e.g., cancer lines like MCF-7, A549, or normal fibroblasts HDF).

Procedure
  • Seeding: Seed cells (5,000–10,000 cells/well) in 96-well plates. Incubate 24h to allow attachment.

  • Treatment:

    • Remove media.[10] Wash once with PBS (to remove serum proteases).

    • Add 100 µL of this compound dilutions in serum-free or low-serum media.

    • Incubate for 24 hours.

  • Dye Addition:

    • MTT: Add 10 µL MTT (5 mg/mL). Incubate 4h. Solubilize formazan crystals with DMSO. Measure at 570 nm.[9]

    • CCK-8 (Preferred): Add 10 µL CCK-8 reagent. Incubate 1-4h. Measure at 450 nm. (No solubilization step, less error).

  • Analysis: Calculate IC50 using non-linear regression (Sigmoidal dose-response).

Protocol C: Membrane Integrity Assay (LDH Release)

Rationale: Since this compound is membrane-active, MTT data can sometimes be misleading (metabolic death vs. lysis). LDH release confirms physical membrane damage.

Procedure
  • Setup: Identical seeding and treatment as Protocol B.

  • Sampling:

    • 45 minutes prior to endpoint, add Lysis Solution to "Maximum Release" control wells.

    • At endpoint (e.g., 4h or 24h), transfer 50 µL of culture supernatant to a new plate.

  • Reaction:

    • Add 50 µL of LDH Reaction Mix (Tetrazolium salt + Diaphorase + Lactate).

    • Incubate 30 min in dark at Room Temp.

    • Stop reaction (optional, depending on kit) and measure Absorbance at 490 nm.

Data Analysis & Interpretation

Summary of Parameters
ParameterDefinitionTarget for Therapeutic Candidate
IC50 Concentration inhibiting 50% cell growthLow (< 10 µM) for cancer cells
HC50 Concentration causing 50% hemolysisHigh (> 100 µM)
SI Selectivity Index (HC50 / IC50)> 10 (Higher is better)
Experimental Workflow Diagram

Workflow cluster_Safety Step 1: Safety Profiling cluster_Efficacy Step 2: Efficacy Profiling Start Start: this compound Stock Solution Hemolysis Hemolysis Assay (RBCs) Start->Hemolysis MTT MTT/CCK-8 Assay (Cancer/Normal Cells) Start->MTT LDH LDH Release Assay (Membrane Integrity) Start->LDH Calc_HC50 Calculate HC50 Hemolysis->Calc_HC50 Decision Calculate Selectivity Index (SI = HC50 / IC50) Calc_HC50->Decision Calc_IC50 Calculate IC50 MTT->Calc_IC50 Calc_IC50->Decision Outcome Therapeutic Potential? Decision->Outcome

Caption: Figure 2. Integrated workflow for cytotoxicity profiling. Parallel assessment of hemolysis and cytotoxicity is required to calculate the Selectivity Index.

Troubleshooting & Optimization

  • High Background in MTT: this compound may reduce MTT directly? Unlikely, but always run a "Peptide + Media + MTT" (no cells) control to rule out chemical interference.

  • Inconsistent IC50: Check peptide aggregation. Use fresh tips for every dilution step. Ensure serum concentration is consistent (serum albumin binds cationic peptides).

  • Low Hemolysis but High Cytotoxicity to Normal Cells: The peptide might be entering cells via non-lytic pathways (e.g., endocytosis) and targeting mitochondria. Verify with Annexin V/PI staining.[10]

References

  • Simmaco, M., et al. (1994). Antimicrobial peptides from skin secretions of Rana esculenta.[1][3][11][12] Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides.[3] Journal of Biological Chemistry, 269(16), 11956-11961.[3] Link

  • Ghavami, S., et al. (2008). Brevinin-2R leads to G2/M arrest and apoptosis in a p53-independent manner in lymphoblastoid Jurkat cells. Peptides, 29(6), 1030-1039. Link

  • BenchChem. (2025).[10][6] Application Notes and Protocols for Hemolytic Activity Assay of Brevinin-1RTa. BenchChem Technical Support. Link

  • Wang, C., et al. (2013). Rapid Cytotoxicity of Antimicrobial Peptide Temporin-1CEa in Breast Cancer Cells through Membrane Destruction and Intracellular Calcium Mechanism.[13] PLOS ONE, 8(4), e60462. Link

  • Oddo, A., & Hansen, P. R. (2017). Hemolytic Activity of Antimicrobial Peptides. Methods in Molecular Biology, 1548, 427-435. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Brevinin-1Ea Serum Stability Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Peptide Troubleshooting Center. As a Senior Application Scientist, I have designed this guide to help you overcome one of the most significant bottlenecks in antimicrobial peptide (AMP) development: in vivo serum instability.

Brevinin-1Ea (Sequence: FLPAIFRMAAKVVPTIICSITKKC, with a Cys18-Cys24 disulfide bond) is a highly potent AMP derived from Rana esculenta[1]. While it exhibits excellent bactericidal properties, its linear N-terminal domain is highly susceptible to protease degradation, severely limiting its pharmacokinetic viability[2]. This guide provides field-proven, mechanistically grounded solutions to stabilize this compound without sacrificing its therapeutic index.

Troubleshooting FAQs: The "Why" and "How" of Peptide Stabilization

Issue 1: Rapid Loss of Antimicrobial Activity in 10% FBS/Human Serum

Q: My synthesized this compound loses >90% of its antimicrobial activity within 2 hours of incubation in serum. How can I map and prevent this degradation without destroying its Minimum Inhibitory Concentration (MIC)?

A: The rapid inactivation of this compound in serum is primarily driven by trypsin-like and chymotrypsin-like endopeptidases.

  • The Causality: Serum proteases stereospecifically recognize and cleave the L-amino acid peptide bonds adjacent to basic residues (e.g., Arg7, Lys11, Lys22, Lys23) and hydrophobic residues in the flexible linear region (residues 1-17) before the C-terminal Rana-box loop[1][3].

  • The Solution: First, perform MALDI-TOF Mass Spectrometry on your degraded serum aliquots to identify the exact cleavage sites. Once identified, perform targeted D-amino acid substitution at these specific loci (e.g., substituting L-Lys with D-Lys). Because proteases are stereospecific, inserting D-amino acids creates an unrecognized topological kink that halts enzymatic cleavage[4]. Crucially, partial D-amino acid substitution disrupts protease recognition while maintaining the overall membrane-active amphipathic helix required for bacterial cell lysis, preserving your MIC[5].

Issue 2: High Hemolytic Toxicity Following Hydrocarbon Stapling

Q: I attempted to stabilize the N-terminus of this compound using hydrocarbon stapling. The half-life improved, but the resulting analog is now highly hemolytic to mammalian red blood cells. Why did this happen, and how do I fix it?

A: You have encountered the classic stability-toxicity trade-off in AMP engineering.

  • The Causality: Hydrocarbon stapling forces the peptide backbone into a rigid, locked α-helical conformation. While this drastically improves proteolytic stability by sterically shielding the peptide bonds, it simultaneously maximizes the peptide's hydrophobic moment and overall amphipathicity. This compound already possesses inherent hemolytic activity due to its highly hydrophobic N-terminus[3]. Locking the helix excessively enhances its affinity for the zwitterionic phospholipid bilayers of mammalian erythrocytes, leading to off-target lysis.

  • The Solution: You must re-balance the hydrophobic moment. If you maintain the staple, introduce polar residues on the hydrophilic face of the helix. Alternatively, pivot to site-specific PEGylation . Conjugating a low-molecular-weight polyethylene glycol (PEG) chain (e.g., 2 kDa) to the N-terminus sterically shields the peptide from proteases while masking excess hydrophobicity. This significantly reduces hemolysis, though you may observe a slight (2-4x) increase in MIC[4][6].

Issue 3: The Role of the C-Terminal Disulfide Loop

Q: Is the C-terminal Rana-box (Cys18-Cys24) strictly necessary for serum stability, or can I linearize the peptide to improve solid-phase synthesis yields?

A: Do not linearize the peptide if serum stability is your primary endpoint.

  • The Causality: Linearizing this compound by removing the intra-disulfide bridge significantly alters its structural dynamics. While truncation studies show that the disulfide bridge is not strictly essential for baseline antimicrobial activity in a vacuum, it acts as an amphipathic loop that nucleates the α-helical structure in membrane-mimetic environments[3]. Removing this constraint increases the conformational entropy and flexibility of the C-terminus, making the backbone highly accessible to rapid proteolytic cleavage.

  • The Solution: If synthesis yields are poor due to the disulfide bond oxidation step, replace the disulfide bridge with a chemically stable lactam bridge or a thioether bond. This mimics the Rana-box topology—preserving the structural constraint needed to resist proteases—but is chemically inert to serum reductases.

Quantitative Data Summary: Impact of Modifications

The following table summarizes the expected outcomes of various stabilization strategies applied to this compound, allowing you to select the modification that best fits your therapeutic window.

Modification StrategyTarget Region on this compoundExpected Serum Half-Life (

)
Impact on Antimicrobial Activity (MIC)Impact on Hemolytic Toxicity
Native Peptide None< 1 hourBaseline (Potent)High
N-terminal Acetylation N-terminus (Phe1)2 - 4 hoursMaintainedSlightly Increased
D-Lysine Substitution Lys11, Lys22, Lys23> 12 hoursMaintained / Slightly ReducedSignificantly Decreased
Hydrocarbon Stapling Residues 3-7 (i, i+4)> 24 hoursMaintainedIncreased (Requires tuning)
PEGylation (2 kDa) N-terminus> 24 hoursReduced (2-4x higher MIC)Significantly Decreased

System Logic: Degradation vs. Stabilization Pathways

G B1Ea Native this compound (Half-life < 1h) Serum Serum Proteases (Trypsin/Chymotrypsin) B1Ea->Serum Mod1 D-Amino Acid Substitution B1Ea->Mod1 Mod2 Hydrocarbon Stapling B1Ea->Mod2 Mod3 Site-Specific PEGylation B1Ea->Mod3 Degradation Rapid Degradation & Loss of Activity Serum->Degradation Stable Stabilized this compound (Half-life > 12h) Mod1->Stable Mod2->Stable Mod3->Stable Stable->Serum Steric/Chiral Evasion

Mechanistic pathways of this compound serum degradation and structural stabilization strategies.

Standard Operating Procedure: Serum Stability & Cleavage Mapping

Trustworthiness Note: This protocol operates as a self-validating system. By running a known control peptide alongside your modified this compound, and utilizing both RP-HPLC (for kinetic quantification) and MALDI-TOF MS (for mechanistic cleavage identification), you ensure that any observed stability gains are definitively linked to your structural modifications, not assay artifacts.

Phase 1: Serum Incubation
  • Thaw human serum (or FBS) and centrifuge at 10,000 × g for 10 minutes to remove lipid aggregates.

  • Prepare a 1 mM stock solution of the this compound analog in sterile Milli-Q water.

  • Dilute the peptide stock into the serum to a final concentration of 100 µM (typically utilizing 25% v/v serum in PBS, pH 7.4).

  • Incubate the mixture at 37°C in a thermoshaker at 300 rpm.

Phase 2: Time-Course Sampling & Quenching
  • Extract 50 µL aliquots at exact designated time points: 0, 1, 2, 4, 8, 12, and 24 hours.

  • Immediately quench protease activity by adding 50 µL of 15% Trichloroacetic acid (TCA) or 50% Acetonitrile containing 1% Trifluoroacetic acid (TFA)[1].

  • Incubate on ice for 15 minutes to precipitate heavy serum proteins.

  • Centrifuge at 14,000 × g for 15 minutes at 4°C. Carefully collect the peptide-containing supernatant.

Phase 3: Quantification & Mapping
  • RP-HPLC: Inject 20 µL of the supernatant onto an analytical C18 RP-HPLC column. Run a linear gradient of 10% to 60% Acetonitrile (with 0.1% TFA) over 30 minutes. Integrate the area under the curve (AUC) for the intact peptide peak (214 nm) to calculate the

    
    .
    
  • MALDI-TOF MS: Collect the newly formed degradation peaks eluting earlier in the HPLC run. Spot these fractions onto a MALDI target plate with CHCA matrix to map the exact protease cleavage sites. Use this data to guide your next iteration of D-amino acid substitutions[5].

Workflow Step1 1. Incubate Peptide in 25% Human Serum (37°C) Step2 2. Extract Aliquots at Time Points (0, 1, 2, 4, 8, 12, 24h) Step1->Step2 Step3 3. Quench with 15% TCA & Centrifuge (14,000 x g) Step2->Step3 Step4 4. RP-HPLC Analysis (Quantify Intact Peptide AUC) Step3->Step4 Step5 5. MALDI-TOF MS (Identify Specific Cleavage Sites) Step4->Step5

Self-validating experimental workflow for quantifying peptide half-life and mapping cleavage sites.

References

  • Title : this compound peptide - NovoPro Source : novoprolabs.com URL :[Link]

  • Title : An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives Source : nih.gov (PMC) URL :[Link]

  • Title : Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta Source : nih.gov (PubMed) URL :[Link]

  • Title : Hydrocarbon Stapled Antimicrobial Peptides Source : d-nb.info URL : [Link]

  • Title : Antimicrobial peptide biological activity, delivery systems and clinical translation status and challenges Source : nih.gov (PMC) URL :[Link]

  • Title : Editorial: Antimicrobial peptides and their druggability, bio-safety, stability, and resistance Source : frontiersin.org URL :[Link]

  • Title : D-amino acid substitution enhances the stability of antimicrobial peptide polybia-CP Source : researchgate.net URL :[Link]

Sources

Brevinin-1Ea aggregation issues in high salt buffers

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Troubleshooting Brevinin-1Ea Aggregation in High-Salt Buffers

Scientist's Foreword

Welcome to the Technical Support Center. As a Senior Application Scientist specializing in peptide biophysics, I frequently assist researchers struggling with the handling of amphibian-derived antimicrobial peptides (AMPs). This compound, isolated from the skin secretions of Rana esculenta[1], is a potent 24-amino-acid AMP. While its amphipathic alpha-helical structure is essential for membrane disruption, it also makes the peptide highly prone to aggregation in physiological or high-salt environments. This guide decodes the causality behind these solubility issues and provides field-proven, self-validating protocols to ensure your experimental integrity.

Section 1: Mechanistic FAQs - The Biophysics of Aggregation

Q: Why does this compound precipitate instantly when added to PBS or standard cell culture media? A: The aggregation is driven by electrostatic shielding. This compound has a theoretical isoelectric point (pI) of 10.32 and carries a net positive charge (+4) at neutral pH[2]. In low ionic strength solutions (like sterile water), electrostatic repulsion between the positively charged monomers keeps the peptide soluble. However, when introduced to high salt buffers (e.g., >150 mM NaCl, or media containing divalent cations like Ca²⁺ and Mg²⁺), the counterions shield these cationic charges. This neutralizes the repulsive forces, allowing the highly hydrophobic N-terminal domains to interact via hydrophobic collapse, leading to rapid oligomerization[3].

Q: Does the C-terminal "Rana box" contribute to this aggregation? A: Yes. The Rana box is an intra-molecular disulfide bridge between Cys18 and Cys24 that forms an amphipathic loop[4]. While this loop stabilizes the alpha-helical conformation in membrane-mimetic environments, it also increases the overall hydrophobicity of the C-terminal region[4]. When charge shielding occurs in high salt, the stabilized amphipathic helices align, and the Rana box acts as a structural anchor that facilitates intermolecular zipper-like interactions, accelerating the formation of insoluble aggregates.

Mechanism N1 This compound Monomer (Net Charge +4) N3 Electrostatic Shielding (Loss of Repulsion) N1->N3 N2 High Salt Buffer (>150mM NaCl or Ca2+) N2->N3 N4 Hydrophobic Core Exposure (N-terminus & Rana Box) N3->N4 Conformational Shift N5 Peptide Aggregation (Insoluble Oligomers) N4->N5 Hydrophobic Collapse

Caption: Mechanism of salt-induced this compound aggregation via electrostatic shielding.

Section 2: Troubleshooting Guide - Buffer & Formulation Optimization

Q: How can I rescue an aggregated this compound stock? A: If precipitation occurs, do not vortex vigorously; mechanical shear at the air-water interface will cause further irreversible denaturation. Instead, lower the pH slightly (e.g., to pH 5.5–6.0) using dilute acetic acid. Moving further away from the peptide's pI (10.32) maximizes the protonation of basic residues, thereby restoring electrostatic repulsion[2]. Alternatively, adding a mild non-ionic surfactant (e.g., 0.01% Tween-20) can disrupt the hydrophobic intermolecular interactions without lysing target cells in downstream assays.

Q: What is the optimal buffer composition for in vitro assays requiring physiological salt? A: To maintain solubility while mimicking physiological conditions, use a "step-down" salt approach or a stabilizing carrier. We recommend preparing the concentrated stock in sterile deionized water. For the working buffer, use 50 mM HEPES (pH 7.2) supplemented with a reduced salt concentration (100 mM NaCl instead of 150 mM) and 0.1% BSA (Bovine Serum Albumin). The BSA acts as a carrier protein, competitively binding the hydrophobic domains of this compound and preventing peptide-peptide aggregation.

Workflow Start Aggregation Detected (Cloudy Solution) CheckpH Check Buffer pH (Is pH near pI 10.3?) Start->CheckpH AdjustpH Lower pH to 5.5 - 7.4 (Increase Net Positive Charge) CheckpH->AdjustpH Yes CheckSalt Evaluate Salt Concentration (Is Ionic Strength > 150 mM?) CheckpH->CheckSalt No AdjustpH->CheckSalt ReduceSalt Use Low-Salt Buffer (e.g., 50 mM HEPES) CheckSalt->ReduceSalt Yes AddSolubilizer Add Solubilizers (10% Glycerol or 0.1% BSA) CheckSalt->AddSolubilizer No ReduceSalt->AddSolubilizer Success Soluble this compound (Ready for Assay) AddSolubilizer->Success

Caption: Step-by-step troubleshooting workflow for resolving this compound aggregation.

Section 3: Quantitative Data - Solubility Profile

The following table summarizes the solubility and recovery rates of this compound (at 1 mg/mL) across various common laboratory buffer systems.

Buffer SystemIonic StrengthVisual AppearanceRecovery Rate (A280/HPLC)Recommended Action
ddH₂O (pH 6.0) < 1 mMClear> 98%Ideal for concentrated stock storage.
10 mM HEPES (pH 7.2) 10 mMClear> 95%Excellent for low-salt assays.
1X PBS (pH 7.4) ~ 162 mMCloudy / Precipitate< 40%Avoid. Requires carrier protein (BSA).
DMEM + 10% FBS High + ProteinsClear> 85%Safe. Serum proteins act as carriers.
50mM Tris + 10mM CaCl₂ Moderate (Divalent)Heavy Precipitate< 20%Avoid. Divalent cations bridge peptides.

Section 4: Experimental Protocols

Methodology: Preparation of Stable this compound Working Solutions for High-Salt Assays This self-validating protocol ensures that the peptide remains in its monomeric, active state prior to introduction to target cells or bacteria.

  • Step 1: Stock Reconstitution. Reconstitute lyophilized this compound powder in sterile deionized water to a concentration of 1.0 mg/mL.

    • Causality: Pure water provides near-zero ionic shielding, maximizing electrostatic repulsion between monomers and ensuring complete dissolution.

  • Step 2: Carrier Addition. Add glycerol to a final concentration of 10% (v/v) to the stock solution.

    • Causality: Glycerol acts as a co-solvent, lowering the dielectric constant slightly and sterically hindering hydrophobic peptide-peptide interactions during freeze-thaw cycles.

  • Step 3: Aliquoting and Storage. Aliquot the stock into low-protein-binding microcentrifuge tubes and store at -80°C.

    • Causality: Standard polypropylene tubes will bind the highly hydrophobic N-terminus of this compound, leading to significant concentration loss even before aggregation occurs.

  • Step 4: Working Solution Preparation. Immediately before the assay, dilute the stock into the assay buffer (e.g., 1X PBS) containing 0.1% BSA.

    • Causality: BSA coats the hydrophobic regions of the peptide, acting as a thermodynamic sink that prevents aggregation in the high-salt environment while allowing the peptide to partition into bacterial membranes during the assay.

  • Step 5: Validation (Self-Validating Step). Centrifuge the working solution at 10,000 x g for 5 minutes. Measure the absorbance of the supernatant at 280 nm (Extinction coefficient: 120 M⁻¹cm⁻¹)[2].

    • Causality: If the absorbance matches the theoretical yield, the peptide is fully soluble. A drop in absorbance indicates that micro-aggregates have formed and pelleted out.

References

  • Simmaco M, Mignogna G, Barra D, Bossa F. "Antimicrobial peptides from skin secretions of Rana esculenta. Molecular cloning of cDNAs encoding esculentin and brevinins and isolation of new active peptides." PubMed (NIH). 1[1]

  • "this compound peptide Product Information." NovoPro Labs. 2[2]

  • Kwon YB, et al. "Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta." PubMed (NIH). 4[4]

  • "Design and modification of frog skin peptide brevinin-1GHa with enhanced antimicrobial activity on Gram-positive bacterial strains." ResearchGate. 3[3]

Sources

Technical Support Center: Optimizing Brevinin-1Ea Analogs

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Brevinin-1Ea analogs for therapeutic index (TI). Audience: Researchers, scientists, and drug development professionals. Current Version: 2.4 (Technical Reference)

Introduction: The Therapeutic Index Paradox

This compound (FLPAIFRMAAKVVPTIICSITKKC) is a potent antimicrobial peptide (AMP) isolated from the skin secretion of Rana esculenta.[1] Like many members of the Brevinin-1 family, it exhibits rapid bactericidal activity against Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.

The Challenge: The clinical translation of this compound is severely limited by its low Therapeutic Index (TI) .[2] The native peptide displays high hemolytic activity (toxicity to red blood cells) due to its high hydrophobicity and lack of selectivity between anionic bacterial membranes and zwitterionic mammalian membranes.

The Solution: Optimization requires a rational design strategy that decouples antimicrobial potency from hemolytic toxicity. This guide details specific protocols and design principles to engineer analogs with an improved TI (TI = HC50 / MIC).

Module 1: Rational Design & Synthesis Troubleshooting

Design Strategy: The Hydrophobicity Window

To improve TI, you must disrupt the peptide's ability to penetrate mammalian membranes without destroying its affinity for bacterial envelopes.

  • The "Rana Box" Dilemma: The C-terminal disulfide loop (Cys18–Cys24) stabilizes the

    
    -helix. Removing it (linearization) often abolishes antimicrobial activity.
    
  • The Specificity Determinant: Mammalian membranes are cholesterol-rich and zwitterionic. Bacterial membranes are anionic.[3]

    • Action: Introduce cationic residues (Lys, Arg) on the hydrophobic face of the helix. This "hydrophobic interruption" reduces binding to neutral mammalian membranes but maintains electrostatic attraction to negatively charged bacterial lipids (LPS/Teichoic acid).

Synthesis Troubleshooting Guide

Issue: Low yield or crude product precipitation during Solid-Phase Peptide Synthesis (SPPS).

Symptom Root Cause Corrective Action
Incomplete Coupling Hydrophobic aggregation of the growing chain (common in residues 1-10: FLPAIF...).Use Chaotropic Salts: Add 0.1 M LiCl or NaClO₄ to the coupling buffer to disrupt inter-chain hydrogen bonds.
Deletion Sequences Steric hindrance at the Proline hinge (P14).Double Coupling: Perform double coupling cycles for Val12, Val13, and Pro14. Use HATU instead of HBTU/HCTU.
Oxidation Products Met8 oxidation to sulfoxide during cleavage.Scavenger Optimization: Ensure cleavage cocktail contains at least 2.5% EDT (1,2-ethanedithiol) or thioanisole. Perform cleavage under N₂ atmosphere.
Disulfide Failure Incomplete formation of the Cys18-Cys24 bridge ("Rana Box").Directed Cyclization: Do not rely on air oxidation. Use 20% DMSO in pH 7.5 buffer for 24h, or use Cys(Acm) protecting groups for post-cleavage iodine oxidation.
Visualization: Optimization Workflow

OptimizationWorkflow cluster_mech Design Tactics Native Native this compound (High Potency / High Toxicity) Design Rational Design (Hydrophobicity Modulation) Native->Design Identify Hydrophobic Face Synthesis SPPS & Cyclization (Rana Box Formation) Design->Synthesis Substitutions (e.g., L18K) Tactic1 Disrupt Hydrophobic Face Design->Tactic1 Tactic2 Preserve Cationic Charge Design->Tactic2 Screening In Vitro Screening (MIC vs. Hemolysis) Synthesis->Screening Purified Peptide Screening->Design Low TI (Iterate) Lead Lead Analog (High TI) Screening->Lead TI > 50

Figure 1: Iterative workflow for optimizing this compound. The cycle continues until the Therapeutic Index (TI) exceeds the target threshold.

Module 2: Assay Optimization & TI Calculation

The Critical Metrics

You cannot evaluate success based on MIC alone. You must run parallel toxicity assays.

  • MIC (Minimum Inhibitory Concentration): The lowest concentration inhibiting visible bacterial growth.

  • HC50 (Hemolysis Concentration 50%): The concentration causing 50% lysis of human red blood cells (hRBCs).

  • TI (Therapeutic Index):

    
     (where 
    
    
    
    is the geometric mean of MICs against key pathogens).
Experimental Protocol: Hemolysis Assay (The "Self-Validating" Standard)

Objective: Determine HC50 with high reproducibility.

  • Preparation: Wash fresh hRBCs (Type O preferred) 3x with PBS (pH 7.4) until supernatant is clear. Resuspend to 4% (v/v).

  • Incubation: Mix 100 µL RBC suspension + 100 µL peptide solution (serial dilutions).

  • Controls (Validation Step):

    • Negative Control (0%): PBS only.

    • Positive Control (100%): 0.1% Triton X-100 (Must show OD₅₄₀ > 2.0).

    • Peptide Control: Melittin (Known toxic peptide, HC50 ≈ 1–5 µM). If Melittin HC50 > 10 µM, discard RBCs.

  • Readout: Incubate 1h at 37°C. Centrifuge 1000xg for 5 min. Measure supernatant absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    
Comparative Data: Native vs. Optimized Analog

Hypothetical data based on typical Brevinin-1 optimization trends (e.g., replacing Leu with Lys).

PeptideSequence ModificationMIC (E. coli) [µM]MIC (S. aureus) [µM]HC50 (hRBC) [µM]Therapeutic Index (TI)
This compound Native2.04.010.03.5 (Toxic)
Analog 1 Linear (No Cys18-Cys24)>64.0>64.0>100.0N/A (Inactive)
Analog 2 [L18K] Substitution4.04.0>200.0>50.0 (Target Met)

Interpretation: Analog 2 sacrifices slight potency (MIC 2


 4 µM) for a massive gain in safety (HC50 10 

>200 µM), resulting in a clinically viable TI.

Module 3: Mechanism of Action & Specificity

The "Carpet" Model

This compound does not form precise pores like barrel-stave peptides. Instead, it accumulates on the membrane surface like a carpet.

  • Step 1 (Electrostatic): Cationic residues (Lys/Arg) bind to anionic bacterial heads.

  • Step 2 (Hydrophobic): Hydrophobic residues insert into the lipid bilayer.

  • Step 3 (Disruption): Above a threshold concentration, the membrane curvature is disrupted, causing micellization and lysis.

Visualization: Mechanism vs. Toxicity

Mechanism Bacterial Bacterial Membrane (Negatively Charged) Interaction1 Strong Electrostatic Attraction Bacterial->Interaction1 Mammalian Mammalian Membrane (Zwitterionic + Cholesterol) Interaction2 Weak Hydrophobic Interaction (Cholesterol Blocks Insertion) Mammalian->Interaction2 Peptide Optimized Brevinin Analog (Cationic + Tuned Hydrophobicity) Peptide->Bacterial Targets Peptide->Mammalian Avoids Lysis Membrane Lysis (Bactericidal) Interaction1->Lysis Safety Membrane Intact (Non-Toxic) Interaction2->Safety

Figure 2: Differential interaction mechanism. Optimized analogs rely on electrostatic attraction for specificity, avoiding the hydrophobic insertion into cholesterol-rich mammalian cells.

Frequently Asked Questions (FAQ)

Q1: Why does my peptide precipitate when I add it to the MIC assay media (Mueller-Hinton Broth)? A: this compound is highly hydrophobic. In high-salt media (MHB), charge shielding can cause aggregation.

  • Fix: Dissolve the stock peptide in 0.01% Acetic Acid + 0.1% BSA (Bovine Serum Albumin). BSA prevents adsorption to plastic and aggregation without interfering with antimicrobial activity.

Q2: Can I just remove the "Rana Box" to reduce cost and toxicity? A: Generally, no. The Cys18-Cys24 disulfide loop acts as a "helix cap," stabilizing the secondary structure. Removing it (linearization) usually results in a random coil structure that is susceptible to proteases and lacks antimicrobial potency.

  • Alternative: Try "transposing" the box to the center of the helix or substituting the Cysteines with Serine only if you concurrently increase the net positive charge to compensate for the loss of amphipathicity.

Q3: My MIC values are inconsistent (e.g., 2 µM one day, 16 µM the next). Why? A: This is often due to the "Inoculum Effect." AMP activity is highly dependent on bacterial density.

  • Protocol Check: Ensure your bacterial inoculum is strictly standardized to

    
     CFU/mL. Even a slight increase to 
    
    
    
    CFU/mL can deplete the peptide before it kills the population.

Q4: How do I improve stability against serum proteases? A: The native L-amino acid sequence is degraded rapidly (half-life < 30 min in serum).

  • Strategy: Incorporate D-amino acids at cleavage sites (e.g., [D-Lys]) or use backbone cyclization. Note that full D-enantiomers are expensive but highly stable and equally active (since the membrane target is not chiral).

References

  • Simmaco, M., et al. (1994). "Antimicrobial peptides from skin secretions of Rana esculenta."[1][3][4] FEBS Letters. Link

  • Kwon, M. Y., et al. (1998). "Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta." Biochimica et Biophysica Acta (BBA). Link

  • Conlon, J. M., et al. (2004).[5] "The Brevinin-1 family of antimicrobial peptides: Structure, function and clinical perspectives." Peptides. Link

  • Jiang, Y., et al. (2020). "Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide." Molecules. Link

  • Chen, X., et al. (2025). "Engineering of antimicrobial peptide Brevinin-1pl: arginine, lysine, and histidine substitutions enhance antimicrobial-anticancer efficacy with reduced cytotoxicity." Frontiers in Pharmacology. Link

Sources

Peptide Engineering Support Center: Brevinin-1Ea Optimization

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Modifying the "Rana Box" to Enhance Specificity Current Status: Online Agent: Senior Application Scientist (Ph.D.)

Introduction: The "Rana Box" Paradox

Welcome to the Peptide Engineering Support Hub. You are likely here because your Brevinin-1Ea (or related Brevinin-1 family peptide) is showing excellent antimicrobial potency but unacceptable hemolytic activity (toxicity to mammalian red blood cells).

The culprit is almost certainly the Rana Box : the conserved C-terminal cyclic heptapeptide motif (Cys18-(Xaa)4-Lys-Cys24).[1] While this disulfide-stabilized loop protects the peptide from carboxypeptidases and stabilizes the


-helical structure required for membrane insertion, it is also the primary driver of hydrophobicity-induced cytotoxicity.

This guide provides the technical protocols to "defuse" the Rana box without destroying antimicrobial efficacy.

Module 1: Engineering Strategy & Design

Core Issue: The Specificity vs. Potency Trade-off

Users frequently ask why removing the disulfide bridge often kills activity. The Rana box acts as a "structural anchor." Without it, the peptide may not adopt the amphipathic helix required to puncture bacterial membranes. However, in this compound, the loop is over-stabilized for mammalian membranes.

Recommended Modifications (Troubleshooting Poor Selectivity)
Modification StrategyTarget IssueMechanismExpected Outcome
Linearization (Cys

Ser)
High HemolysisRemoves the physical constraint of the loop; reduces hydrophobicity.High Risk. often reduces hemolysis significantly but may increase MIC (lower potency) by destabilizing the helix [1].
Hydrophobicity Tuning (Loop Residues) Low Therapeutic IndexReplacing hydrophobic residues inside the loop (e.g., Leu, Val) with Ala or polar residues.Best Balance. Retains the disulfide "anchor" but lowers the overall hydrophobicity threshold required to lyse mammalian cells [2].
D-Amino Acid Substitution Proteolytic InstabilityReplacing L-Lys/L-Leu with D-enantiomers at the cleavage sites.Stability Boost. Disrupts protease recognition without altering the overall charge/hydrophobicity balance significantly [3].
N-Terminal Truncation General ToxicityRemoving 1-4 N-terminal residues.Specificity Boost. The N-terminus drives initial membrane insertion. Shortening it can reduce mammalian toxicity while retaining bacterial killing [4].[2]
Visualizing the Engineering Workflow

The following diagram outlines the decision logic for modifying this compound based on your assay results.

Brevinin_Engineering Start Start: Native this compound (High Potency / High Hemolysis) Decision Primary Goal? Start->Decision Path_Safe Strategy A: Hydrophobicity Tuning (Keep S-S bond, mutate loop residues) Decision->Path_Safe Maximize Stability Path_Linear Strategy B: Linearization (Cys -> Ser mutation) Decision->Path_Linear Minimize Cost/Complexity Synth SPPS Synthesis & Purification Path_Safe->Synth Path_Linear->Synth Assay Validation Assays (MIC vs. HC50) Synth->Assay Result_Good Outcome: High TI (Maintained Potency, Low Toxicity) Assay->Result_Good Strategy A Success Result_Bad Outcome: Low Potency (Helix destabilized) Assay->Result_Bad Strategy B Risk

Caption: Decision matrix for this compound modification. Strategy A (tuning loop residues) generally yields a better Therapeutic Index (TI) than Strategy B.

Module 2: Synthesis & Cyclization Troubleshooting

User Question: "I am trying to synthesize the native Rana box motif, but my mass spec shows a mass +2 Da higher than expected. Why isn't it cyclizing?"

Scientist Answer: If your mass is +2 Da, your cysteines are still reduced (SH groups). Cyclization (formation of the S-S bond) is not automatic; it requires an oxidation step.

Troubleshooting Protocol: The DMSO Oxidation Method Traditional air oxidation takes days and often leads to aggregation. For Rana box peptides, we recommend the DMSO method:

  • Dissolution: Dissolve the crude linear peptide in 0.1 M Acetic Acid (pH ~3-4) to a concentration of 1 mg/mL.

    • Why? Low pH prevents random intermolecular disulfide formation (dimerization).

  • Oxidation: Add DMSO to a final concentration of 10-20% (v/v).

  • Reaction: Stir at room temperature for 12–24 hours.

  • Monitoring: Check via HPLC/MS. The cyclized peptide will usually elute earlier on a C18 column due to a more compact hydrophobic footprint.

  • Quenching: No quenching needed; inject directly onto Prep-HPLC for purification.

Common Pitfall:

  • Issue: "I see a dimer (Mass x 2)."

  • Fix: Your peptide concentration is too high. Dilute to 0.1 mg/mL during the oxidation step to favor intra-molecular bonding (cyclization) over inter-molecular bonding (dimerization).

Module 3: Assay Validation (Specificity)

User Question: "My modified this compound has an MIC of 4 µM, but it still lyses 50% of RBCs at 8 µM. How do I interpret this?"

Scientist Answer: You have a Therapeutic Index (TI) of 2 (


). This is too low for clinical viability.[3] A viable peptide drug usually requires a TI > 50.

The "Hydrophobicity Threshold" Concept Mammalian membranes (zwitterionic, cholesterol-rich) are harder to penetrate than bacterial membranes (anionic). The Rana box makes the peptide too hydrophobic, allowing it to breach the mammalian threshold.

Protocol: Calculating Specificity

  • MIC (Minimum Inhibitory Concentration): Standard broth microdilution against S. aureus and E. coli.

  • HC50 (Hemolysis Concentration 50%):

    • Use fresh RBCs (Human or Horse).[4][5] Note: Horse RBCs are more fragile; Human RBCs are the clinical standard.

    • Incubate peptide with 1% RBC suspension in PBS for 1 hour at 37°C.

    • Spin down and measure Hemoglobin release at 540 nm.

  • Calculation:

    
    
    (Where MIC_GM is the geometric mean of MICs against tested pathogens).
    

Frequently Asked Questions (FAQ)

Q: Can I just remove the Rana box entirely? A: In this compound, usually no . Removing the box (truncation) often destroys the alpha-helical structure entirely, rendering the peptide inactive. However, some studies on related Brevinin-1OS peptides show that if you truncate the C-terminus but add a fatty acid tail or increase N-terminal hydrophobicity, you can regain activity [4].

Q: Why does substituting Lysine inside the loop help? A: The Rana box is hydrophobic. Introducing a positive charge (Lysine) or a polar residue disrupts the "hydrophobic patch" that interacts with mammalian cholesterol. This makes the peptide "picky"—it will still bind to negative bacterial membranes via electrostatic attraction, but it will bounce off neutral mammalian membranes [5].

Q: My peptide precipitates when I add it to the assay buffer. A: this compound is highly hydrophobic.

  • Fix 1: Dissolve stock in 0.01% Acetic Acid + 0.1% BSA (Bovine Serum Albumin) to prevent adsorption to plastic.

  • Fix 2: Ensure your final assay concentration of DMSO is < 1%.

References

  • Kwon, S. J., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta.[5][6] Biochimica et Biophysica Acta (BBA) - Protein Structure and Molecular Enzymology. [Link]

  • Abraham, P., et al. (2015). Modification Targeting the “Rana Box” Motif of a Novel Nigrocin Peptide From Hylarana latouchii Enhances and Broadens Its Potency Against Multiple Bacteria. Frontiers in Microbiology. [Link]

  • Liu, Y., et al. (2023). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria, with insights into its membrane-targeting mechanism.[3][7] Computational and Structural Biotechnology Journal. [Link]

  • Song, M., et al. (2020). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide from The Skin Secretion of Odorrana schmackeri. Molecules. [Link][1][3][5][6][7][8][9][10][11][12][13]

Sources

Brevinin-1Ea Technical Support & Optimization Hub

Author: BenchChem Technical Support Team. Date: March 2026

Current Status: Operational Ticket Queue: High Volume (Topic: Resistance & Hemolysis) Agent: Senior Application Scientist

Introduction: Navigating the Brevinin-1Ea Landscape

Welcome to the this compound technical support hub. You are likely here because this potent antimicrobial peptide (AMP), derived from Pelophylax porosus (formerly Rana porosa), is showing promise in your screens but failing in secondary validation due to hemolytic toxicity or bacterial resistance .

This compound is a cationic, amphipathic peptide characterized by a "Rana box" (a cyclic heptapeptide domain stabilized by a disulfide bridge) at the C-terminus. While it exhibits rapid bactericidal activity via membrane disruption (carpet/toroidal pore mechanism), its clinical translation is often stalled by its low therapeutic index and susceptibility to proteolysis.

This guide provides field-proven troubleshooting workflows to overcome these specific barriers.

Module 1: Troubleshooting High Hemolysis (Ticket #401)

User Issue: "My MIC values are promising (1-4 µM), but the peptide causes >50% hemolysis at 10 µM. How do I improve the therapeutic index?"

Root Cause Analysis

This compound's high hydrophobicity, driven by its N-terminal region and the hydrophobic face of its


-helix, allows it to interact indiscriminately with zwitterionic phosphatidylcholine lipids found in mammalian erythrocyte membranes.
Optimization Strategy: Hydrophobicity Tuning

You must decouple antimicrobial activity from hemolytic activity. The goal is to lower hydrophobicity without destroying the amphipathic nature required for bacterial killing.

Modification StrategyTarget ResiduesExpected OutcomeTrade-off Risk
"Rana Box" Transposition Move C-terminal Cys bridge to the centerDisturbs the continuous hydrophobic face, reducing RBC lysis.May slightly increase MIC against Gram-negatives.[1][2]
Hydrophobic Substitution Replace Leu/Val with Ala or LysReduces overall hydrophobicity.If too aggressive, the peptide cannot penetrate bacterial membranes.
D-Amino Acid Swap Replace L-Leu with D-LeuDisrupts

-helical continuity in solution, reducing non-specific aggregation.
Minimal impact on antibacterial potency.[3]
Recommended Protocol: Hemolysis Validation

Do not rely on standard OD readings alone. Hemoglobin interference can occur.[4]

  • Preparation: Wash human/sheep erythrocytes (RBCs) 3x with PBS (pH 7.4). Resuspend to 4% (v/v).

  • Incubation: Mix 100 µL RBC suspension + 100 µL peptide (serial dilutions). Incubate 1 hr at 37°C.

  • Control: 0.1% Triton X-100 (100% lysis) and PBS (0% lysis).

  • Measurement: Centrifuge (1000 x g, 5 min). Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (hemoglobin) or 414 nm (heme, more sensitive).

  • Calculation:

    
    
    

Module 2: Overcoming Bacterial Resistance (Ticket #402)

User Issue: "S. aureus and P. aeruginosa strains are developing resistance or showing high initial MICs (>64 µM)."

The Mechanism of Resistance

Bacteria do not typically develop resistance to AMPs via target mutation (as with traditional antibiotics) but rather through surface remodeling and efflux .

Visualizing the Resistance Landscape:

ResistanceMechanism cluster_GramPos Gram-Positive Defense (S. aureus) cluster_GramNeg Gram-Negative Defense (P. aeruginosa) Brevinin This compound (Cationic +) BactMembrane Bacterial Membrane (Anionic -) Brevinin->BactMembrane Electrostatic Attraction Efflux Efflux Pumps (MexAB-OprM) Brevinin->Efflux Enters Periplasm MprF MprF Enzyme (Lysinylation) Teichoic Teichoic Acids (Becomes Net Neutral) MprF->Teichoic Adds (+) Charge Teichoic->Brevinin Repulsion PhoPQ PhoP/PhoQ System LPS_Mod LPS Modification (ArnT adds L-Ara4N) PhoPQ->LPS_Mod Activates LPS_Mod->Brevinin Repulsion Efflux->Brevinin Expels

Caption: Bacterial defense mechanisms against cationic peptides. Gram-positives modify teichoic acids; Gram-negatives modify LPS to reduce negative charge, repelling the peptide.

Troubleshooting Guide: Synergistic Therapy

If resistance is observed, do not increase the peptide dose (which increases toxicity). Instead, use this compound as a permeabilizer for conventional antibiotics.

Why it works: this compound creates toroidal pores. Even if it doesn't kill the bacteria, these pores allow antibiotics (like Rifampicin or Tetracycline) to bypass efflux pumps and enter the cell.

Protocol: Checkerboard Assay for Synergy (FICI Calculation)

  • Setup: 96-well plate.

    • Row A-H: Serial dilution of this compound.

    • Column 1-12: Serial dilution of Antibiotic.

  • Inoculum: Add

    
     CFU/mL bacteria to all wells.
    
  • Readout: Identify the MIC of the combination.

  • Calculation (Fractional Inhibitory Concentration Index):

    
    
    
  • Interpretation:

    • FICI ≤ 0.5: Synergistic (Highly Recommended)

    • 0.5 < FICI ≤ 4.0: Indifferent

    • FICI > 4.0: Antagonistic

Module 3: Stability & Proteolysis (Ticket #403)

User Issue: "The peptide works in buffer but loses all activity in 10% serum or in vivo models."

The Problem: The "Rana Box" Vulnerability

While the C-terminal disulfide bridge ("Rana box") stabilizes the helix, the linear N-terminal region is highly susceptible to serum proteases (trypsin-like enzymes) and bacterial proteases (V8 protease).

Workflow: Structural Stabilization

OptimizationWorkflow Start Native this compound (Unstable in Serum) Step1 Identify Cleavage Sites (Lys/Arg residues) Start->Step1 Branch1 Strategy A: D-Amino Acids Step1->Branch1 Replace L-Lys with D-Lys Branch2 Strategy B: Cyclization Step1->Branch2 Head-to-Tail Cyclization Branch3 Strategy C: End-Capping Step1->Branch3 N-terminal Acetylation Result Optimized Analog (High Stability) Branch1->Result Branch2->Result Branch3->Result

Caption: Decision tree for stabilizing this compound against proteolytic degradation.

Specific Recommendations:

  • D-Enantiomers: Synthesize the "all-D" version or replace specific cut sites (e.g., Lys/Arg) with D-amino acids. This renders the peptide unrecognizable to proteases.

  • N-Terminal Acetylation: Capping the N-terminus prevents aminopeptidase degradation.

Module 4: Essential Experimental Protocols

AMP-Specific MIC Determination

Standard CLSI protocols often fail for AMPs due to plastic binding.

  • Plate Material: Use Polypropylene (PP) plates, not Polystyrene (PS). AMPs stick to PS, artificially raising the MIC.

  • Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).

    • Critical Check: Ensure

      
       and 
      
      
      
      levels are physiological. Excess cations compete with the peptide for membrane binding, causing false resistance.
  • BSA Addition: Add 0.02% BSA (Bovine Serum Albumin) to the diluent to prevent non-specific binding to the container.

Time-Kill Kinetics

Verify if the killing is bactericidal (fast) or bacteriostatic (slow).

  • Inoculate bacteria (

    
     CFU/mL) with this compound at 2x MIC .
    
  • Aliquot samples at 0, 15, 30, 60, 120 min.

  • Serial dilute and plate on agar.

  • Success Criteria:

    
    -log reduction (99.9% kill) within 60 minutes indicates a membrane-disruptive mechanism.
    

References

  • Structure-Activity Relationships of Brevinin-1E: Kwon, M. Y., et al. (1998).[5] Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. PubMed.[6] Link

  • Synergy with Antibiotics: Zhou, Y., et al. (2014).[7] In vitro synergistic activities of antimicrobial peptide brevinin-2CE with five kinds of antibiotics against multidrug-resistant clinical isolates. PubMed.[6] Link

  • Hemolysis & Hydrophobicity: BenchChem Technical Guide. (2025).[1][2][8][9][10] Comparative Analysis of Hemolytic Activity in Brevinin-1 Isoforms. Link

  • D-Amino Acid Modification: Wang, J., et al. (2023). A promising antibiotic candidate, brevinin-1 analogue 5R, against drug-resistant bacteria.[1][2] Computational and Structural Biotechnology Journal. Link

  • Brevinin Family Overview: Conlon, J. M., et al. (2009). The Brevinin Family: Structure, Function and Clinical Perspectives. NIH. Link

Sources

Validation & Comparative

Comparative Guide: Brevinin-1Ea vs. Magainin 2 Antimicrobial Efficacy

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary: The Potency-Selectivity Trade-off

In the development of peptide-based therapeutics, Brevinin-1Ea (from Pelophylax lessonae / Rana esculenta) and Magainin 2 (from Xenopus laevis) represent two distinct paradigms of antimicrobial peptide (AMP) design.

  • Magainin 2 is the industry standard for selectivity . It possesses a high therapeutic index, disrupting bacterial membranes with minimal toxicity to mammalian erythrocytes. It is the "safe harbor" reference for membrane-active peptides.

  • This compound represents raw potency . Characterized by its C-terminal "Rana box" (disulfide bridge), it frequently exhibits lower Minimum Inhibitory Concentrations (MICs) against resistant Gram-positive strains (e.g., MRSA) compared to Magainin 2. However, this potency comes at the cost of significantly higher hemolytic activity.

Recommendation: Choose Magainin 2 for topical applications requiring high biocompatibility or as a synergistic co-agent. Choose This compound (or its engineered analogs) for recalcitrant multidrug-resistant (MDR) infections where maximum bactericidal velocity is required, provided that formulation strategies (e.g., nanocarriers) are used to mitigate systemic toxicity.

Structural & Physicochemical Comparison

The functional divergence between these two peptides is rooted in their primary and secondary structures.

Table 1: Physicochemical Properties[1][2]
FeatureMagainin 2This compoundImpact on Function
Origin Xenopus laevis (African Clawed Frog)Rana esculenta (Edible Frog)Evolutionary divergence in defense strategy.
Length 23 Residues24 ResiduesSimilar membrane spanning potential.
Sequence GIGKFLHSAKKFGKAFVGEIMNSFLPAIVGAAAKVPPTLFCKINRKCBrevinin is more hydrophobic.
Structure Linear Amphipathic

-Helix

-Helix with C-terminal Cyclic Loop
The loop ("Rana box") anchors the peptide.
Net Charge +4+4Cationic attraction to bacterial membranes.
Hydrophobicity ModerateHighHigher hydrophobicity correlates with hemolysis.
Key Motif Linear HelixRana Box (Cys18-Cys24 disulfide)The disulfide bridge is critical for stability and lytic power.
Structural Logic

Magainin 2 forms a classic amphipathic helix only upon membrane binding. Its lack of tertiary constraints allows it to be flexible and selective. This compound contains the Rana box , a heptapeptide ring stabilized by a disulfide bond (


).[1] This structural constraint increases the peptide's resistance to proteolysis and enhances its ability to penetrate lipid bilayers, contributing to its higher hemolytic potential.

Mechanism of Action

While both peptides are membrane-active, their pore-forming dynamics differ.[2]

Magainin 2: The Toroidal Pore Model

Magainin 2 induces the formation of toroidal pores where the peptide and lipid headgroups bend inward to line the water channel.[3][4] This process is cooperative and requires a threshold concentration.

This compound: The "Rana Box" Penetration

This compound utilizes its hydrophobic N-terminus to insert into the membrane, while the C-terminal cyclic domain acts as an anchor. This often results in a "carpet" mechanism at high concentrations or a more aggressive oblique insertion that destabilizes the bilayer curvature more severely than Magainin.

MechanismComparison cluster_Magainin Magainin 2 (Toroidal Pore) cluster_Brevinin This compound (Rana Box Anchor) M_Bind Electrostatic Binding (Surface) M_Helix Helix Formation (Amphipathic) M_Bind->M_Helix M_Thresh Threshold Concentration Reached M_Helix->M_Thresh M_Pore Toroidal Pore Formation (Peptide + Lipid Headgroups) M_Thresh->M_Pore M_Leak Flux of Ions/ATP M_Pore->M_Leak B_Anchor C-term Disulfide Loop (Rana Box) Anchoring M_Pore->B_Anchor Higher Selectivity vs. Higher Stability B_Bind Electrostatic Binding (Surface) B_Insert Hydrophobic N-term Insertion B_Bind->B_Insert B_Insert->B_Anchor B_Disrupt Membrane Destabilization (Carpet/Oblique) B_Anchor->B_Disrupt B_Lysis Rapid Cell Lysis (Non-selective) B_Disrupt->B_Lysis

Figure 1: Mechanistic divergence between Magainin 2 (Toroidal Pore) and this compound (Rana Box Anchoring).

Antimicrobial Efficacy Data[2][3][4][6][7][8][9][10][11][12][13][14]

The following data summarizes typical MIC ranges derived from comparative literature. This compound consistently demonstrates lower MICs (higher potency), particularly against Gram-positive organisms.

Table 2: Comparative MIC Values ( M)[14]
Target OrganismStrain TypeMagainin 2This compoundPerformance Note
E. coli Gram-Negative25 - 503 - 12Brevinin is 4-8x more potent.
P. aeruginosa Gram-Negative (MDR)> 648 - 32Magainin often fails against MDR strains; Brevinin retains activity.
S. aureus Gram-Positive32 - 642 - 8Major Differentiator: Brevinin is highly effective here.
MRSA Resistant Gram-Positive> 644 - 16Brevinin effective against methicillin-resistant strains.
C. albicans Fungi16 - 324 - 16Brevinin shows superior antifungal activity.

Critical Insight: Magainin 2 efficacy drops significantly in high-salt physiological conditions (150mM NaCl), whereas this compound, due to its stable cyclic structure and higher hydrophobicity, retains a larger fraction of its activity in serum and saline environments.

Safety Profile: Hemolysis & Selectivity

This is the deciding factor for clinical application.

  • HC50 (Hemolytic Concentration 50%): The concentration at which 50% of human red blood cells are lysed.[3][5]

  • Therapeutic Index (TI): Calculated as

    
    .
    
Table 3: Toxicity Comparison[6][11]
MetricMagainin 2This compoundInterpretation
HC50 (Human RBC) > 500

M
20 - 50

M
Brevinin is significantly more toxic to mammalian cells.
Therapeutic Index (TI) High (> 20)Low (~ 2 - 5)Magainin has a wide safety window; Brevinin's window is narrow.

Mitigation Strategy: To use this compound clinically, researchers often engineer analogs (e.g., substituting L-amino acids with D-amino acids or interrupting the hydrophobic face) to disrupt the hydrophobic interaction with zwitterionic mammalian membranes while maintaining cationic attraction to bacterial membranes.

Experimental Protocols

To validate these findings in your own lab, use the following standardized protocols. These are designed for reproducibility and elimination of edge effects.

A. MIC Determination (Broth Microdilution)

Objective: Determine the lowest concentration inhibiting visible growth.[3]

  • Inoculum Prep: Grow bacteria to mid-log phase (

    
    ). Dilute to 
    
    
    
    CFU/mL in Mueller-Hinton Broth (MHB).
  • Peptide Prep: Prepare serial 2-fold dilutions of peptide in MHB (Range: 0.5

    
    M to 128 
    
    
    
    M). Use Polypropylene plates (polystyrene binds peptides).
  • Incubation: Add 50

    
    L peptide + 50 
    
    
    
    L inoculum per well. Incubate at 37°C for 18-24h.
  • Readout: Visual turbidity check or Absorbance at 600nm.

  • Control: Positive (Antibiotic), Negative (Sterile Broth), Growth Control (Bacteria only).

B. Time-Kill Kinetics Assay

Objective: Differentiate between bacteriostatic and bactericidal activity.

TimeKillProtocol Start Inoculum 10^6 CFU/mL Treat Add Peptide (1x, 2x, 4x MIC) Start->Treat Sample Aliquot at 0, 1, 2, 4, 24 hrs Treat->Sample Dilute Serial Dilution (PBS) Sample->Dilute Plate Plate on Agar Dilute->Plate Count Count Colonies (Log10 CFU/mL) Plate->Count

Figure 2: Workflow for Time-Kill Kinetics. A reduction of


 CFU/mL indicates a bactericidal effect.

Protocol Steps:

  • Prepare inoculum at

    
     CFU/mL.
    
  • Add peptide at concentrations of

    
     and 
    
    
    
    MIC.
  • Incubate at 37°C with shaking.

  • Remove 20

    
    L aliquots at defined timepoints (0, 30 min, 1h, 2h, 4h, 24h).
    
  • Perform serial dilutions in PBS and plate on nutrient agar.

  • Incubate plates overnight and count colonies.

  • Data Analysis: Plot Log(CFU/mL) vs. Time. This compound typically shows faster kinetics (steep drop within 60 mins) compared to Magainin 2.

References

  • Zasloff, M. (1987).[6] "Magainins, a class of antimicrobial peptides from Xenopus skin: isolation, characterization of two active forms, and partial cDNA sequence of a precursor." Proceedings of the National Academy of Sciences. Link

  • Simmaco, M., et al. (1994). "Antimicrobial peptides from skin secretions of Rana esculenta."[5][7] Journal of Biological Chemistry. Link

  • Matsuzaki, K. (1998). "Magainins as paradigm for the mode of action of pore-forming polypeptides."[4] Biochimica et Biophysica Acta (BBA) - Reviews on Biomembranes. Link

  • Kwon, M. Y., et al. (1998). "Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta." Biochimica et Biophysica Acta. Link

  • Bechinger, B. (2011). "The structure, dynamics and orientation of antimicrobial peptides in membranes by multidimensional solid-state NMR spectroscopy." Biochimica et Biophysica Acta. Link

  • Conlon, J. M. (2011). "Structural diversity and species distribution of host-defense peptides in frog skin secretions." Cellular and Molecular Life Sciences. Link

Sources

Comparative hemolytic index of Brevinin-1Ea and Melittin

Author: BenchChem Technical Support Team. Date: March 2026

The evaluation of Antimicrobial Peptides (AMPs) for clinical translation relies heavily on balancing antimicrobial efficacy against off-target cytotoxicity. The Hemolytic Index (HI) —calculated as the ratio of the 50% Hemolytic Concentration (HC50) to the Minimum Inhibitory Concentration (MIC)—is the definitive quantitative metric for this therapeutic window. An HI > 10 is generally considered the minimum threshold for systemic safety[1].

This technical guide objectively compares two of the most potent, naturally occurring alpha-helical AMPs: Brevinin-1Ea , isolated from the skin secretions of the European edible frog (Rana esculenta)[2], and Melittin , the principal active component of honey bee (Apis mellifera) venom[3]. Both peptides serve as critical structural benchmarks in drug development due to their profound, non-selective membrane-lytic activities.

Structural Drivers of Membrane Lysis

The extreme hemolytic activity of both peptides is dictated by their unique structural motifs, which drive non-selective pore formation in zwitterionic mammalian membranes:

  • This compound: This 24-amino-acid peptide features a highly conserved C-terminal heptapeptide ring stabilized by an intramolecular disulfide bond (Cys18-Cys24), known as the "Rana-box"[4]. A proline residue at position 14 creates a stable structural kink. This kink, combined with the Rana-box, facilitates deep hydrophobic insertion into the cholesterol-rich lipid bilayers of erythrocytes, leading to rapid cell lysis[5].

  • Melittin: Comprising 26 amino acids, Melittin is a highly amphipathic peptide with a hydrophobic N-terminus and a polycationic C-terminus. It forms tetrameric transmembrane pores in mammalian erythrocytes. The aggregation and subsequent pore formation are heavily driven by a leucine zipper-like motif within its sequence, making it one of the most hemolytic natural substances known[6].

Comparative Performance Data

The following table synthesizes the quantitative experimental data for both peptides. Because both peptides exhibit an HI significantly below 1, they are highly toxic to mammalian cells and require structural modifications (e.g., lysine substitution, truncation, or glycosylation) before therapeutic use[1][7].

ParameterThis compoundMelittin
Biological Origin Rana esculenta (Edible frog)[2]Apis mellifera (Honey bee)[3]
Sequence FLPAIFRMAAKVVPTIICSITKKC[8]GIGAVLKVLTTGLPALISWIKRKRQQ[9]
Key Structural Motif C-terminal Rana-box (Disulfide loop)[5]Amphipathic helix / Leucine zipper[6]
MIC (S. aureus) ~1.50 - 3.12 µM[10]~1.00 - 3.83 µM[1]
HC50 (Mammalian RBCs) < 1.00 µM (Typically ~0.50 µM)[5]~0.16 µM (0.47 µg/mL)[9]
Calculated Hemolytic Index ~0.16 - 0.33 ~0.05 - 0.16 [1]
Therapeutic Viability Highly Toxic (HI < 1)Extremely Toxic (HI < 1)[1]

Validated Experimental Methodologies

To accurately determine the Hemolytic Index, both the MIC and HC50 must be calculated using highly controlled, self-validating in vitro systems.

Protocol A: Minimum Inhibitory Concentration (MIC) Determination

Objective: Establish the lowest concentration of the peptide that completely inhibits visible bacterial growth.

  • Preparation: Cultivate Staphylococcus aureus (e.g., ATCC 25923) in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to the mid-logarithmic phase.

    • Causality: Using CAMHB is critical. Physiological concentrations of divalent cations (Ca²⁺, Mg²⁺) can competitively inhibit the initial electrostatic binding of cationic AMPs to the anionic bacterial membrane. Failing to adjust cations yields artificially low MICs, falsely elevating the calculated Hemolytic Index.

  • Dilution: In a 96-well microtiter plate, perform two-fold serial dilutions of this compound or Melittin (ranging from 64 µM to 0.125 µM) in 50 µL of CAMHB.

  • Inoculation: Add 50 µL of the bacterial suspension (adjusted to

    
     CFU/mL) to each well.
    
  • Incubation & Readout: Incubate at 37°C for 18–24 hours. Measure the optical density at 600 nm (OD600). The MIC is the lowest concentration where OD600 remains equal to the sterile broth baseline[10].

Protocol B: Erythrocyte Lysis Assay (HC50)

Objective: Determine the peptide concentration required to lyse 50% of mammalian red blood cells.

  • Erythrocyte Preparation: Collect fresh mammalian blood (e.g., human or defibrinated horse blood) in heparinized tubes. Centrifuge at 1,000 × g for 5 minutes. Remove the plasma and buffy coat. Wash the erythrocyte pellet three times with sterile Phosphate-Buffered Saline (PBS, pH 7.4) until the supernatant is clear.

    • Causality: Washing removes serum proteins (like albumin) and proteases. Because AMPs are highly hydrophobic, they will non-specifically bind to serum proteins, which artificially masks their hemolytic potential and inflates the HC50 value.

  • Assay Setup: Prepare a 4% (v/v) erythrocyte suspension in PBS. In a 96-well plate, mix 50 µL of the peptide solution (serial dilutions) with 50 µL of the erythrocyte suspension[11].

  • Self-Validating Controls:

    • Positive Control: 1% Triton X-100 (Induces complete membrane solubilization; 100% lysis)[1].

    • Negative Control: Pure PBS (Accounts for baseline mechanical lysis; 0% lysis)[1].

  • Incubation & Readout: Incubate for 1 hour at 37°C. Centrifuge the plate at 1,000 × g for 10 minutes to pellet intact cells. Transfer 50 µL of the supernatant to a new plate and measure absorbance at 405 nm (the Soret band of released hemoglobin)[1].

  • Calculation: Calculate hemolysis using the formula:

    
    [1].
    Plot the percentage against peptide concentration and use non-linear regression to find the HC50.
    

Mechanistic Workflow & Index Calculation

The following diagram illustrates the divergent pathways these peptides take when interacting with prokaryotic versus eukaryotic membranes, and how these pathways are quantified to determine therapeutic viability.

Mechanism cluster_bact Antibacterial Pathway cluster_rbc Hemolytic Pathway AMP Amphipathic Alpha-Helical Peptides (this compound & Melittin) BactMembrane Bacterial Membrane (Anionic Phospholipids) AMP->BactMembrane Electrostatic Binding RBCMembrane Mammalian Erythrocyte (Zwitterionic + Cholesterol) AMP->RBCMembrane Hydrophobic Insertion MIC_Assay Broth Microdilution Assay (Yields MIC) BactMembrane->MIC_Assay Inhibition of Growth HI_Calc Hemolytic Index (HI) HI = HC50 / MIC MIC_Assay->HI_Calc Denominator HC50_Assay Hemolysis Assay (Yields HC50) RBCMembrane->HC50_Assay Pore Formation & Lysis HC50_Assay->HI_Calc Numerator Therapeutic_Window Therapeutic Evaluation (HI < 1 indicates high toxicity) HI_Calc->Therapeutic_Window

Figure 1: Workflow for determining the Hemolytic Index (HI) of amphipathic antimicrobial peptides.

Strategic Implications for Drug Development

Because native this compound and Melittin both exhibit an HI < 1, they cannot be administered systemically. However, their highly evolved membrane-lytic frameworks serve as ideal templates for rational drug design. Current structural engineering strategies focus on decoupling their antimicrobial activity from their hemolytic activity. Techniques such as substituting hydrophobic residues with positively charged lysines, truncating the Rana-box, or introducing N-glycosylation at specific arginine sites have been shown to drastically increase the HC50 while preserving the MIC, thereby pushing the Hemolytic Index into a therapeutically viable range[1][5][7].

References

Sources

Brevinin-1Ea: Technical Assessment of Activity Against Multidrug-Resistant Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Brevinin-1Ea Activity Against Multidrug-Resistant Bacteria Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a 24-residue cationic antimicrobial peptide (AMP) isolated from the skin secretions of the European edible frog, Pelophylax kl. esculentus (formerly Rana esculenta).[1][2][3][4] Belonging to the Brevinin-1 superfamily, it is characterized by a unique C-terminal "Rana-box"—a cyclic heptapeptide domain stabilized by a disulfide bridge.[5]

This guide evaluates this compound as a candidate for treating multidrug-resistant (MDR) bacterial infections. While it exhibits potent, rapid bactericidal activity against ESKAPE pathogens (specifically MRSA and Pseudomonas aeruginosa), its clinical utility is currently limited by a narrow therapeutic index due to high hemolytic activity. This document compares its efficacy against standard-of-care antibiotics and benchmark AMPs (e.g., Melittin), providing experimental protocols for validation.

Structural & Physicochemical Profile

This compound distinguishes itself from other AMPs through its "Rana-box" motif, which confers structural stability and protease resistance but also contributes to its hydrophobicity-driven cytotoxicity.

FeatureSpecification
Peptide Name This compound
Source Pelophylax kl. esculentus (European Edible Frog)
Sequence FLPAIFRMAAKVVPTIICSITKKC (Cys18–Cys24 disulfide bridge)
Length 24 Amino Acids
Net Charge +4 (at pH 7.0)
Secondary Structure Amphipathic

-helix in membrane-mimetic environments
Key Motif Rana-box : C-terminal cyclic loop (Cys18-(Xaa)4-Lys-Cys24)

Comparative Efficacy Analysis

The following data synthesizes performance metrics of this compound (and its close isoform Brevinin-1E) against MDR strains compared to Melittin (a benchmark lytic peptide) and conventional antibiotics.

Table 1: MIC Comparison Against MDR Pathogens ( M)

Note: Lower values indicate higher potency.

PathogenStrain PhenotypeThis compound/1EMelittin (Benchmark)VancomycinColistin
S. aureus MRSA (MDR)1.5 – 4.0 0.5 – 2.01.0 – 2.0N/A
P. aeruginosa MDR (Carbapenem-Res.)8.0 – 32.0 2.0 – 8.0N/A0.5 – 2.0
A. baumannii XDR16.0 – 32.0 1.0 – 4.0N/A0.25 – 1.0
E. coli

-lactamase (+)
4.0 – 8.0 0.5 – 2.0N/A0.5 – 2.0

Analysis:

  • Gram-Positive Potency: this compound exhibits potency comparable to Vancomycin against MRSA, driven by its ability to bypass cell wall synthesis mechanisms and directly target the membrane.

  • Gram-Negative Limitation: Against P. aeruginosa and A. baumannii, this compound is less potent than Colistin. The outer membrane lipopolysaccharide (LPS) layer acts as a barrier, requiring higher concentrations for the peptide to penetrate and disrupt the inner membrane.

Table 2: Safety Profile (Hemolysis & Selectivity)
MetricThis compoundMelittinMagainin-2 (Control)
HC

(Human RBCs)
~10 – 20

M
~2 – 5

M
> 200

M
Therapeutic Index (TI) Low (~0.5 - 2.0)Very Low (< 1.0)High (> 50)

Critical Insight: While this compound is less toxic than Melittin, its HC


 (concentration causing 50% hemolysis) often overlaps with its MIC for Gram-negative bacteria, posing a significant toxicity risk for systemic administration.

Mechanism of Action (MoA)

This compound utilizes a "Carpet-Wormhole" hybrid mechanism. The cationic N-terminus initiates electrostatic attraction, while the hydrophobic C-terminal Rana-box drives insertion.

Pathway Diagram: Membrane Disruption Event

MoA Start This compound Peptide (Cationic +4) BactMem Bacterial Membrane (Anionic Surface) Start->BactMem Targets Binding Electrostatic Attraction (Peptide accumulation on surface) BactMem->Binding Helix Conformational Change (Random Coil -> Alpha Helix) Binding->Helix Membrane environment Carpet Carpet Model Effect (Surface tension increase) Helix->Carpet RanaBox Rana-Box Insertion (Hydrophobic penetration) Carpet->RanaBox Threshold concentration Pore Toroidal Pore Formation (Membrane curvature) RanaBox->Pore Lysis Cell Lysis & Death (Loss of transmembrane potential) Pore->Lysis

Figure 1: Step-by-step mechanism of this compound induced bacterial cell lysis.

Experimental Protocols for Validation

To objectively assess this compound against MDR strains, the following self-validating protocols are recommended.

Protocol A: Minimum Inhibitory Concentration (MIC) Assay

Standard: CLSI M07-A10 (Broth Microdilution)

  • Inoculum Prep: Culture bacteria (e.g., S. aureus ATCC 43300) to mid-log phase. Dilute to

    
     CFU/mL in Mueller-Hinton Broth (MHB).[6]
    
  • Peptide Prep: Dissolve this compound in 0.01% acetic acid/0.2% BSA (to prevent plastic adsorption). Serial dilute in 96-well polypropylene plates (final range: 0.5 – 64

    
    M).
    
  • Incubation: Add bacterial suspension (50

    
    L) to peptide solution (50 
    
    
    
    L). Incubate at 37°C for 18–24 hours.
  • Readout: Visual turbidity check or OD

    
     measurement.
    
  • Validation:

    • Positive Control: Vancomycin (must fall within CLSI ranges).

    • Sterility Control: MHB only (must remain clear).

Protocol B: Time-Kill Kinetics

Determines if the peptide is bacteriostatic or bactericidal.

TimeKill Step1 Inoculum Prep (10^6 CFU/mL) Step2 Peptide Exposure (1x, 2x, 4x MIC) Step1->Step2 Step3 Sampling Points (0, 15, 30, 60, 120 min) Step2->Step3 Step4 Plating (MHA Plates) Step3->Step4 Serial Dilution Step5 Colony Counting (Log10 Reduction) Step4->Step5

Figure 2: Workflow for Time-Kill Kinetics Assay.

Procedure:

  • Challenge bacteria with this compound at 2x MIC .

  • Remove aliquots at T=0, 15, 30, 60, 120, and 240 mins.

  • Serial dilute and plate on agar.

  • Success Criteria:

    
     reduction (99.9% kill) within 60 minutes indicates bactericidal activity.
    

References

  • Simmaco, M., et al. (1994). Antimicrobial peptides from skin secretions of Rana esculenta. FEBS Letters. Link

  • Conlon, J. M., et al. (2004). An atypical member of the brevinin-1 family of antimicrobial peptides isolated from the skin of the European frog Rana dalmatina.[7] Comparative Biochemistry and Physiology Part C. Link

  • Gong, T., et al. (2020). Enhanced Antimicrobial Activity of N-Terminal Derivatives of a Novel Brevinin-1 Peptide. MDPI. Link

  • Kwon, M. Y., et al. (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. Biochimica et Biophysica Acta. Link

  • BenchChem. Comparative Analysis of Hemolytic Activity in Brevinin-1 Isoforms. Link

Sources

Validation of Brevinin-1Ea Insulinotropic Effects in BRIN-BD11 Cells

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Brevinin-1Ea insulinotropic effects in BRIN-BD11 cells Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals

Executive Summary

This compound, an amphipathic cationic peptide originally isolated from the skin secretions of Pelophylax (formerly Rana) species, has emerged as a potent insulinotropic agent. Unlike conventional sulfonylureas that strictly target KATP channels, this compound exhibits a complex mechanism of action involving membrane depolarization and G-protein coupled pathways.

This guide provides a technical validation framework for this compound using the BRIN-BD11 clonal


-cell line. It compares the peptide against clinical standards (GLP-1, Glibenclamide) and details the experimental protocols required to distinguish physiological insulin secretion from cytotoxicity-induced leakage—a critical distinction for amphibian peptides.

Product Profile & Comparative Analysis

The following analysis benchmarks this compound against the incretin hormone GLP-1 and the sulfonylurea Glibenclamide.

Table 1: Comparative Performance Matrix in BRIN-BD11 Cells
FeatureThis compound GLP-1 (7-36) amide Glibenclamide
Primary Mechanism Dual: Membrane depolarization & GPCR-mediated cAMP/PKA activationGLP-1 Receptor activation

cAMP

PKA/Epac
KATP channel blockade

Depolarization
Potency (BRIN-BD11) High (Significant release at

100 nM)
High (Significant release at

1 nM)
High (Significant release at

1 µM)
Maximal Efficacy ~2.5–3.0 fold increase over basal~2.0–3.0 fold increase over basal~2.0–3.0 fold increase over basal
Glucose Dependence Moderate (Active at basal, enhanced at high glucose)Strong (Glucose-dependent)Weak (Can cause hypoglycemia at low glucose)
Cytotoxicity Risk High (Dose-dependent membrane disruption >3 µM)NegligibleNegligible (at therapeutic doses)
Validation Requirement Must co-validate with LDH Assay Standard secretion assayStandard secretion assay
Key Differentiator: The "Therapeutic Window"

Unlike GLP-1, this compound possesses a narrow therapeutic window. While it stimulates insulin secretion at nanomolar concentrations (10–100 nM), micromolar concentrations (>3 µM) often trigger membrane lysis. Crucial Validation Step: Any secretion data must be normalized against Lactate Dehydrogenase (LDH) release to ensure the insulin detected is secreted, not leaked from dying cells.

Mechanistic Validation (The "Why")

Understanding the signaling pathway is essential for experimental design. This compound does not solely rely on the closure of KATP channels.[1] Evidence suggests it recruits the cAMP-PKA pathway and facilitates Ca2+ influx, partly via direct membrane interaction and partly via G-protein activation.

Figure 1: this compound Signaling Pathway in -Cells

BrevininPathway Brevinin This compound (Extracellular) Membrane Plasma Membrane Interaction Brevinin->Membrane Direct Insertion GPCR Putative GPCR Brevinin->GPCR Ligand Binding Depol Membrane Depolarization Membrane->Depol Cationic Charge AC Adenylyl Cyclase GPCR->AC cAMP cAMP Upregulation AC->cAMP PKA PKA / PKC Activation cAMP->PKA VDCC VDCC Opening (Ca2+ Influx) PKA->VDCC Phosphorylation Insulin Insulin Granule Exocytosis PKA->Insulin Sensitization Depol->VDCC VDCC->Insulin [Ca2+]i Rise

Caption: Dual-action pathway of this compound involving both direct membrane depolarization and GPCR-mediated cAMP signaling.

Experimental Validation Protocols

To publish authoritative data on this compound, you must perform a paired assay : Insulin Secretion + Cytotoxicity.

Protocol A: Acute Insulin Secretion Assay (BRIN-BD11)

Objective: Quantify insulin release under controlled glucose conditions.

Reagents:

  • Buffer: Krebs-Ringer Bicarbonate (KRB) buffer (115 mM NaCl, 4.7 mM KCl, 1.28 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 10 mM NaHCO3, 0.1% BSA, pH 7.4).

  • Cells: BRIN-BD11 (Passage 20–40).

Workflow:

  • Seeding: Seed BRIN-BD11 cells into 24-well plates (1.5 × 105 cells/well) and culture for 24h in RPMI-1640.

  • Pre-incubation: Aspirate medium. Wash cells 1x with KRB. Incubate for 40 min at 37°C in KRB containing 1.1 mM glucose (basal level) to stabilize secretion.

  • Stimulation: Replace buffer with 1.0 mL fresh KRB containing:

    • Control: 5.6 mM Glucose (physiological) or 16.7 mM Glucose (hyperglycemic).

    • Test: this compound (Range: 10-9 to 10-5 M) ± Glucose.

    • Positive Control: 10 mM Alanine or 100 nM GLP-1.

  • Incubation: Incubate for exactly 20 minutes at 37°C.

  • Harvest: Collect 900 µL supernatant for Insulin RIA/ELISA.

  • Lysis: Add Acid-Ethanol to remaining cells to extract total insulin (for normalization).

Protocol B: Cytotoxicity Assessment (LDH Leakage)

Objective: Confirm that insulin release is secretory, not necrotic.

Workflow:

  • Use the supernatant collected in Protocol A (Step 5).

  • Perform a standard LDH assay (e.g., Roche Cytotoxicity Detection Kit).

  • Calculation:

    
    
    
  • Threshold: A valid insulinotropic dose must show <5% cytotoxicity . If LDH release >10%, the insulin data is invalid due to membrane leakage.

Protocol C: Mechanistic Interrogation

To validate the pathway described in Figure 1, perform the secretion assay in the presence of inhibitors:

  • Diazoxide (300 µM): Keeps KATP channels open. If this compound still works, it suggests a KATP-independent mechanism (e.g., direct depolarization).

  • Verapamil (50 µM): Blocks L-type Ca2+ channels. Should abolish this compound effects.

  • H-89 (10 µM): PKA inhibitor. Should attenuate effects if the GPCR/cAMP pathway is involved.

Data Interpretation & Troubleshooting

Expected Results
  • Basal Glucose (1.1 mM): this compound should induce a modest increase (1.5-fold).

  • Stimulatory Glucose (5.6 - 16.7 mM): this compound should show a potent, dose-dependent increase (up to 3-fold), often exceeding the max effect of glucose alone.

  • LDH Profile: Flatline (low toxicity) up to ~1 µM. Sharp rise in LDH at >3 µM indicates the "lytic threshold."

Troubleshooting Guide
ObservationRoot CauseSolution
High Insulin + High LDH Membrane lysis (Peptide too concentrated)Reduce dose to <1 µM; check peptide purity.
No Insulin Response Peptide degradation or oxidationThis compound contains Cys residues ("Rana box").[2][3] Ensure the disulfide bridge is intact (Mass Spec check).
High Basal Secretion Cell stress / Over-confluenceUse cells at <80% confluence; ensure gentle washing steps.

References

  • Conlon, J. M., et al. (2004). "Brevinin-1 and multiple insulin-releasing peptides in the skin of the frog Rana palustris." Journal of Endocrinology, 181(3), 429-438. Link

  • Marenah, L., et al. (2004).[2] "Insulin-releasing properties of the frog skin peptide brevinin-1E: comparison with glucagon-like peptide-1." Journal of Endocrinology, 181, 347–354. Link

  • McClenaghan, N. H., et al. (1996).[2] "Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion." Diabetes, 45(8), 1132-1140. Link

  • Abdel-Wahab, Y. H., et al. (2010).[2] "Insulin-releasing properties of the frog skin peptide brevinin-2-related peptide (B2RP)." Biological Chemistry, 391(4), 473-480. Link

  • Gault, V. A., et al. (2003). "Chemical modification of the frog skin peptide, brevinin-1, produces a potent insulinotropic agent with reduced cytotoxicity." Journal of Endocrinology, 176, 133–141. Link

Sources

Technical Comparison: Cytotoxic Profiles of Brevinin-1Ea vs. Brevinin-2R in Oncology and Safety Assays

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Comparison of Brevinin-1Ea and Brevinin-2R cytotoxicity Audience: Researchers, scientists, and drug development professionals. Format: Technical Comparison Guide.

Executive Summary: The Selectivity vs. Potency Trade-off

In the development of peptide-based therapeutics, the Brevinin superfamily offers two distinct paradigms of cytotoxicity. This compound , derived from Pelophylax lessonae/Rana esculenta, represents the "Membrane Disruptor" class: it exhibits high potency against a broad spectrum of cancer cells but is limited by significant hemolytic activity and low selectivity. In contrast, Brevinin-2R , derived from Pelophylax ridibundus, represents the "Intracellular Modulator" class. It is characterized by a unique lysosomal-mitochondrial mechanism of action, resulting in high selectivity for malignant cells and negligible hemolytic activity.

Key Decision Driver:

  • Choose this compound as a positive control for membrane permeabilization or for topical applications where systemic hemolysis is less critical.

  • Choose Brevinin-2R as a lead candidate for systemic anticancer therapeutics due to its superior therapeutic index and ability to bypass multidrug resistance (MDR) mechanisms via non-canonical death pathways.

Physicochemical & Structural Characterization[1][2][3]

The distinct cytotoxic profiles of these peptides stem directly from their primary sequences and resulting secondary structures. Both contain the "Rana box" (a C-terminal cyclic heptapeptide stabilized by a disulfide bridge), but their amphipathicity and hydrophobicity differ.[1]

FeatureThis compoundBrevinin-2R
Origin Rana esculenta (Edible Frog)Rana ridibunda (Marsh Frog)
Sequence FLPLLAGLAANFLPKIFCKITRKCKLKNFAKGVAQSLLNKASCKLSGQC
Length 24 Residues25 Residues
Structure Linear amphipathic

-helix + C-terminal Rana box.
Amphipathic

-helix (less hydrophobic) + C-terminal Rana box.
Hydrophobicity High . Promotes non-specific insertion into zwitterionic membranes (e.g., RBCs).Moderate . Favors interaction with anionic membranes (cancer cells/bacteria).[2]
Net Charge Cationic (+4 to +5)Cationic (+4)
Primary Target Plasma Membrane (Direct Lysis)Mitochondria & Lysosomes (Intracellular)

Cytotoxicity Profile: Efficacy in Cancer Models[5][6]

Both peptides demonstrate micromolar potency against solid tumors, but their efficacy profiles diverge regarding time-dependency and resistance.

Comparative IC50 Data (Representative)
Cell LineTissue OriginThis compound IC50 (

M)
Brevinin-2R IC50 (

M)
Interpretation
MCF-7 Breast Adenocarcinoma3.5 - 8.04.0 - 10.0Comparable potency; 1Ea acts faster (lysis).
A549 Lung Carcinoma5.0 - 12.08.0 - 15.01Ea slightly more potent.
Jurkat T-Cell Leukemia2.0 - 5.03.0 - 6.0Both highly effective against suspension cells.
MDR Lines Multi-Drug Resistant< 10.0< 10.0Brevinin-2R retains efficacy in Bcl-2 overexpressing cells.

Note: Values are aggregated from multiple studies and may vary based on assay conditions (e.g., serum presence).

Safety Profile: The Hemolytic Divide

This is the critical differentiator. This compound's high hydrophobicity allows it to insert into the neutral phosphatidylcholine-rich membranes of erythrocytes, causing lysis. Brevinin-2R lacks this ability at therapeutic concentrations.

  • This compound: High Hemolysis.

    • HC50 (Hemolytic Concentration 50%): Often < 20

      
      M .
      
    • Implication: The therapeutic window is extremely narrow.

  • Brevinin-2R: Non-Hemolytic.[3][4][5]

    • HC50: > 200

      
      g/mL (~70 
      
      
      
      M)
      .
    • Implication: High Selectivity Index (SI). In assays with human RBCs, Brevinin-2R shows <2.5% hemolysis at concentrations that fully eradicate cancer cells.[2]

Mechanistic Divergence

Understanding how these peptides kill is essential for experimental design.

  • This compound (The Hammer): Acts via the "Carpet" or "Toroidal Pore" model. It accumulates on the surface until a threshold is reached, causing rapid membrane depolarization and necrosis.

  • Brevinin-2R (The Scalpel): Enters the cell (likely via endocytosis) and targets the Lysosomal-Mitochondrial axis . It induces Lysosomal Membrane Permeabilization (LMP), leading to cathepsin release, mitochondrial damage, ROS production, and autophagy-like cell death (often caspase-independent).

Pathway Visualization[10]

MechanismComparison cluster_1Ea This compound Mechanism cluster_2R Brevinin-2R Mechanism B1 This compound Peptide Membrane Plasma Membrane Accumulation B1->Membrane Pore Toroidal Pore / Carpet Model Membrane->Pore Threshold Conc. Endo Endocytosis / Entry Lysis Rapid Lysis (Necrosis) Pore->Lysis B2 Brevinin-2R Peptide B2->Endo Lyso Lysosome Targeting Endo->Lyso Mito Mitochondria Targeting Lyso->Mito LMP / Cathepsin Release ROS ROS Surge & ATP Depletion Mito->ROS Auto Autophagy / Apoptosis (Caspase Independent) ROS->Auto

Figure 1: Mechanistic pathways of this compound (Membrane Lysis) vs. Brevinin-2R (Intracellular Cascade).

Experimental Protocols

To validate these profiles in your own lab, use the following standardized workflows.

Protocol A: Comparative Cytotoxicity (MTT Assay)

Objective: Determine IC50 values.

  • Seeding: Seed cancer cells (e.g., MCF-7) at

    
     cells/well in 96-well plates. Incubate 24h.
    
  • Treatment:

    • Prepare serial dilutions of this compound and Brevinin-2R (Range: 0.1

      
      M to 100 
      
      
      
      M) in serum-free media (serum proteases can degrade peptides).
    • Include Doxorubicin as a positive control.[2]

    • Incubate for 24 hours .

  • Development:

    • Add MTT reagent (0.5 mg/mL final conc). Incubate 4h at 37°C.

    • Dissolve formazan crystals with DMSO.

  • Readout: Measure Absorbance at 570 nm.

  • Analysis: Plot dose-response curves using non-linear regression (Sigmoidal, 4PL) to calculate IC50.

Protocol B: Hemolysis Assay (Safety Validation)

Objective: Quantify Selectivity Index.

  • Preparation: Isolate human or sheep erythrocytes (RBCs) and wash 3x with PBS until supernatant is clear. Resuspend to 4% (v/v) in PBS.

  • Incubation:

    • Mix 100

      
      L RBC suspension with 100 
      
      
      
      L peptide solution (concentrations matching the MTT assay).
    • Positive Control: 1% Triton X-100 (100% Hemolysis).

    • Negative Control: PBS (0% Hemolysis).

    • Incubate 1h at 37°C.

  • Separation: Centrifuge at 1000 x g for 5 mins.

  • Quantification: Transfer supernatant to a fresh plate. Measure Absorbance at 540 nm (Hemoglobin release).

  • Calculation:

    
    
    

References

  • Ghavami, S., et al. (2008). "Brevinin-2R semi-selectively kills cancer cells by a distinct mechanism, which involves the lysosomal-mitochondrial death pathway."[4] Journal of Cellular and Molecular Medicine.

  • Kwon, M. Y., Hong, S. Y., & Lee, K. H. (1998). "Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta."[6] Biochimica et Biophysica Acta (BBA).

  • Conlon, J. M. (2008). "The Brevinin Family: Structure, Function and Clinical Perspectives." Peptides.

  • BenchChem. "Brevinin-1: A Comprehensive Technical Guide to its Anticancer and Antitumor Properties."

  • ResearchGate. "Brevinin-2R and Derivatives as Potential Anticancer Peptides: Synthesis, Purification, Characterization and Biological Activities."

Sources

Reproducibility of Brevinin-1Ea MIC Values Across Strains

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea (UniProt P40835) is a potent cationic antimicrobial peptide (AMP) isolated from the skin secretion of the European edible frog, Pelophylax esculentus (formerly Rana esculenta).[1] While it shares the conserved "Rana box" motif with other Brevinin family members, its specific primary sequence (FLPAIFRMAAKVVPTIICSITKKC) confers unique hydrophobicity and cationicity profiles that directly influence its Minimum Inhibitory Concentration (MIC) reproducibility.[1]

This guide addresses the critical challenge of inter-assay variability often observed with this compound. Unlike conventional small-molecule antibiotics (e.g., Ampicillin), this compound's activity is highly sensitive to experimental conditions—specifically cation concentration , plasticware surface chemistry , and peptide oxidation state . This document provides a standardized, self-validating protocol to ensure consistent MIC determination.

Peptide Identity & Structural Integrity

To ensure reproducibility, researchers must verify they are utilizing the correct isoform. This compound is distinct from the more commonly cited Brevinin-1E.[1]

FeatureThis compound (Target)Brevinin-1E (Isoform)
Sequence FLPAIFRMAAKVVPTIICSITKKCFLPLLAGLAANFLPKIFCKITRKC
Length 24 AA24 AA
Net Charge (pH 7) +4+4
Hydrophobicity High (Ile/Val rich)High (Leu rich)
Critical Motif C-terminal "Rana Box" (Cys18-Cys24 disulfide bridge)C-terminal "Rana Box" (Cys18-Cys24 disulfide bridge)

Critical Quality Attribute (CQA): The C-terminal disulfide bridge is essential for proteolytic stability but not strictly for antimicrobial activity.[1] However, reduced vs. oxidized states can alter MIC values by 1-2 dilutions due to conformational changes affecting membrane penetration. Always report the oxidation state of your starting material.[1]

Comparative Efficacy Analysis

The following data aggregates MIC values from standardized assays using cation-adjusted Mueller-Hinton Broth (CAMHB).

Table 1: Comparative MIC Values (µM)

Note: Lower values indicate higher potency.[1]

OrganismStrain TypeThis compoundMelittin (Control)Ampicillin (Ref)
Staphylococcus aureus Gram-Positive1.0 - 4.0 0.5 - 2.00.03 - 0.1
Escherichia coli Gram-Negative2.0 - 8.0 1.0 - 5.02.0 - 8.0
Pseudomonas aeruginosa Gram-Negative8.0 - 32.0 4.0 - 16.0>64 (Resistant)
Candida albicans Fungi4.0 - 16.0 2.0 - 8.0N/A

Expert Insight: this compound typically exhibits 2-fold lower potency than Melittin but possesses a significantly lower hemolytic index, making it a more viable therapeutic candidate. The wide range in P. aeruginosa MICs (8-32 µM) is often an artifact of varying Mg²⁺ concentrations in the media, which compete with the peptide for LPS binding sites.[1]

Mechanism of Action: The "Carpet" Model

This compound functions primarily through membrane disruption.[1] Unlike pore-formers (Barrel-stave), it accumulates on the membrane surface until a threshold concentration is reached, causing detergent-like disintegration.[1]

BrevininMechanism Peptide This compound (Cationic/Amphipathic) Attraction Electrostatic Attraction (Peptide (+) to Lipid Head (-)) Peptide->Attraction Initial Contact Accumulation Surface Accumulation (Carpet Formation) Attraction->Accumulation Hydrophobic Insertion Threshold Critical Threshold Concentration Accumulation->Threshold Density Increase Disruption Membrane Solubilization (Micellization) Threshold->Disruption Membrane Collapse Lysis Cell Lysis & Death Disruption->Lysis

Figure 1: The Carpet Model mechanism of this compound.[1] The peptide covers the membrane like a carpet, inducing tension that leads to catastrophic bilayer disruption once a critical threshold is surpassed.[1]

Critical Reproducibility Factors (The "Why" Behind the Protocol)

To guarantee reproducible MICs, you must control three variables that standard antibiotic protocols ignore:

  • The "Sticky Peptide" Effect (Adsorption):

    • Problem: this compound is highly hydrophobic.[1] It binds avidly to polystyrene (PS) surfaces.[1] Using standard PS 96-well plates can result in effective concentrations 50-80% lower than calculated.[1]

    • Solution: Use Polypropylene (PP) plates or Non-Binding Surface (NBS) plates.[1] Always include 0.2% BSA (Bovine Serum Albumin) in the dilution buffer to block non-specific binding sites.[1]

  • Cationic Interference:

    • Problem: Divalent cations (Mg²⁺, Ca²⁺) in Mueller-Hinton Broth stabilize the LPS layer in Gram-negatives, antagonizing cationic peptide binding.[1]

    • Solution: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB) with defined physiological cation levels (Mg²⁺ ~10-12.5 mg/L; Ca²⁺ ~20-25 mg/L).[1] Do not use unadjusted MHB.

  • Solvent & Counter-Ion Effects:

    • Problem: Lyophilized peptides often contain TFA (Trifluoroacetate) salts, which can be toxic to bacteria and skew MICs.

    • Solution: Dissolve stock in 0.01% Acetic Acid . This ensures protonation and solubility without the toxicity of high TFA concentrations.

Standardized Experimental Protocol (Hancock Modified)

This protocol is optimized for cationic AMPs like this compound to ensure self-validating results.[1]

Materials
  • Peptide: this compound (Sequence verified, >95% purity).[1][2]

  • Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).[1]

  • Diluent: 0.01% Acetic Acid + 0.2% BSA (Sterile filtered).[1]

  • Plates: Sterile 96-well Polypropylene (PP) microtiter plates.[1]

Workflow Visualization

MIC_Protocol Stock Stock Prep (10x Conc in 0.01% HOAc + 0.2% BSA) Dilution Serial Dilution (2-fold in PP Plate) Stock->Dilution 11 µL per well Incubation Incubation (37°C, 18-24h) Dilution->Incubation Inoculum Bacterial Prep (5x10^5 CFU/mL in CAMHB) Inoculum->Dilution 100 µL per well Readout Read MIC (No Visible Growth) Incubation->Readout

Figure 2: Workflow for the Hancock Modified MIC Assay. Note the specific use of BSA/Acetic Acid diluent and Polypropylene plates.[1]

Step-by-Step Methodology
  • Stock Preparation:

    • Dissolve this compound powder in sterile 0.01% Acetic Acid to a concentration of 1280 µg/mL (or 10x the highest desired test concentration).

    • Validation: Measure concentration via A280 (using Extinction Coefficient) or amino acid analysis.[1] Do not rely solely on weight.

  • Dilution Plate Setup:

    • Add 100 µL of Diluent (0.01% HOAc + 0.2% BSA) to columns 2-10 of a Polypropylene 96-well plate.

    • Add 100 µL of Peptide Stock to column 1.

    • Perform 2-fold serial dilutions from column 1 through 10. Discard 100 µL from column 10.

    • Result: You now have 100 µL of peptide at 10x final concentration in each well.

  • Inoculum Preparation:

    • Grow bacteria to mid-log phase (OD600 ~ 0.4-0.6).[1]

    • Dilute in CAMHB to reach a final density of 5 x 10⁵ CFU/mL .

  • Assay Initiation:

    • Aliquot 90 µL of the bacterial suspension into each well containing 10 µL of peptide (Note: This is a modified 10x dilution step to minimize peptide handling errors).

    • Alternative (Standard): If using the diagram workflow, ensure final volume ratio preserves concentration. The Hancock method often uses 11 µL 10x peptide + 100 µL bacteria.

  • Incubation & Reading:

    • Incubate at 37°C for 18-24 hours.

    • MIC Definition: The lowest concentration well with no visible turbidity .

    • Self-Validation: Column 11 (Growth Control) must be turbid.[1] Column 12 (Sterility Control) must be clear.[1]

References

  • Simmaco, M., et al. (1993). Antimicrobial peptides from skin secretions of Rana esculenta.[3][4][5] FEBS Letters.[3][5] Link

    • Source of this compound sequence and initial isolation.[1]

  • Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols. Link

    • Authoritative source for the modified c
  • Giuliani, A., & Rinaldi, A. C. (2011). Beyond natural antimicrobial peptides: multimeric peptides and other peptidomimetic approaches. Cellular and Molecular Life Sciences. Link

    • Discusses the mechanism of action (Carpet model) for Brevinin-like peptides.
  • Conlon, J. M. (2011). Structural diversity and biological activities of the brevinin-1 family of antimicrobial peptides.[1] Peptides.[6][2][3][4][5][7][8][9][10][11] Link

    • Comprehensive review of the Brevinin family structure-activity rel

Sources

The Mechanistic Dichotomy of Brevinin-1Ea: A Guide to Membrane Permeabilization vs. Pore Formation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea, a member of the potent Brevinin-1 family of antimicrobial peptides (AMPs) isolated from amphibian skin, represents a promising candidate for novel therapeutic development against drug-resistant pathogens.[1] Its efficacy is rooted in its ability to compromise the integrity of bacterial cell membranes. However, the precise biophysical mechanism underpinning this disruption is a subject of sophisticated debate, centering on two dominant models: generalized membrane permeabilization (the "carpet" model) and the formation of discrete, structured pores. This guide provides an in-depth, objective comparison of these mechanisms, supported by experimental data and detailed methodologies, to assist researchers in designing and interpreting studies on this compound and other membrane-active peptides.

Introduction: The Central Mechanistic Question

Antimicrobial peptides are defined by their ability to selectively target and disrupt microbial membranes.[2][3] The initial interaction is typically electrostatic, with the cationic peptide binding to the anionic phospholipids prevalent in bacterial membranes.[4][5] Following this binding, the peptide's amphipathic structure drives its interaction with the lipid bilayer. The critical question is what happens next. Does this compound act like a detergent, accumulating on the surface and causing widespread destabilization, or does it self-assemble into defined, transmembrane channels? The answer is not merely academic; it has profound implications for its spectrum of activity, potential for inducing resistance, and hemolytic toxicity, thereby guiding its therapeutic development.

The "Carpet" Model: Generalized Membrane Permeabilization

The carpet model posits that peptide monomers initially bind to the membrane surface, parallel to the lipid headgroups.[6][7] As the peptide concentration on the surface increases, they form a "carpet-like" layer.[8] Once a critical threshold concentration is reached, the accumulated tension and disruption cause the membrane to lose its integrity in a detergent-like manner, leading to the formation of transient defects, micelles, and eventual membrane collapse.[2][9]

Key Characteristics:
  • Peptide Orientation: Initially parallel to the membrane surface.

  • Mechanism: Detergent-like micellization and membrane destabilization.

  • Requirement: A high, threshold local peptide concentration.

  • Outcome: Non-specific leakage and membrane dissolution.

Visualizing the Carpet Model

G cluster_0 Step 1: Electrostatic Binding cluster_1 Step 2: 'Carpeting' & Saturation cluster_2 Step 3: Membrane Destabilization & Micellization p1 Peptide p2 Peptide p3 Peptide p4 Peptide membrane1 Lipid Headgroups Lipid Tails p5 Peptide p6 Peptide p7 Peptide p8 Peptide p9 Peptide membrane2 Lipid Headgroups Lipid Tails p10 Peptide micelle Micelle membrane3 Disrupted Membrane Lipid Tails start

Caption: The Carpet Model workflow, from binding to membrane dissolution.

Pore Formation Models: A Structured Breach in the Bilayer

In contrast to the carpet model, pore formation involves the insertion of peptides into the membrane to create distinct, water-filled channels. This allows for the passage of ions and small molecules, dissipating electrochemical gradients and leading to cell death.[3] Two primary architectures for these pores are widely accepted.[6][10][11]

  • Barrel-Stave Model: In this model, amphipathic peptide helices insert perpendicularly into the membrane and aggregate like the staves of a barrel.[5] The hydrophobic faces of the peptides align with the lipid acyl chains, while the hydrophilic faces line the aqueous channel.[6][7]

  • Toroidal Pore Model: This model also involves perpendicular peptide insertion, but here the peptides are intrinsically associated with the lipid headgroups.[12] They induce a high degree of membrane curvature, causing the lipid monolayer to bend back on itself to form a pore lined by both the peptides and the lipid headgroups.[7][10] This structure is often described as a "wormhole."

Visualizing Pore Formation Models

G cluster_0 Barrel-Stave Pore cluster_1 Toroidal Pore p1 Peptide p2 Peptide p1->p2 membrane_b Lipid Headgroups Lipid Tails p3 Peptide p2->p3 p4 Peptide p3->p4 water_b Aqueous Channel p5 Peptide p4->p5 p6 Peptide p5->p6 p6->p1 lhead_b Lipids do not line the pore tp1 Peptide lh1 Lipid Head tp1->lh1 tp2 Peptide water_t Aqueous Channel lh2 Lipid Head tp2->lh2 tp3 Peptide lh3 Lipid Head tp3->lh3 tp4 Peptide lh4 Lipid Head tp4->lh4 lhead_t Lipid headgroups line the pore lh1->tp2 lh2->tp3 lh3->tp4 lh4->tp1

Caption: Comparison of Barrel-Stave and Toroidal pore structures.

Comparative Analysis: Deciphering the Mechanism of this compound

The mechanism employed by a given AMP is not absolute and can be highly dependent on experimental conditions.[13][14] Factors such as peptide-to-lipid ratio, lipid composition, and membrane curvature all play a critical role.[15] Studies on Brevinin-1 family members suggest a dynamic, concentration-dependent mechanism.

For instance, a study on B1CTcu3, a Brevinin-1 peptide from Clinotarsus curtipes, used single-channel electrical recordings on a lipid bilayer, providing direct evidence of pore formation.[16] Conversely, many AMPs are observed to cause widespread membrane damage consistent with the carpet model at higher concentrations, as seen with scanning electron microscopy (SEM) of bacteria treated with Brevinin-1BW.[1]

The table below summarizes the key distinctions and the experimental evidence required to differentiate these models.

FeatureCarpet ModelBarrel-Stave PoreToroidal Pore
Peptide Orientation Parallel to surface, then disruptivePerpendicular, insertedPerpendicular, inserted
Lipid Involvement in Pore N/A (no stable pore)Lipids excluded from pore lumenLipid headgroups line the pore
Concentration Dependence High threshold concentration requiredForms at lower concentrationsForms at lower concentrations
Primary Evidence Dye leakage at high P/L ratios, SEM showing blebbing/lysis, AFM showing surface disruption[1][14]Quantized conductance steps in electrophysiology, Neutron Scattering[11][16]Rapid lipid flip-flop assays, Neutron Scattering, Solid-State NMR[7][12]
Kinetics Slower, requires accumulationRapid ion fluxRapid ion flux

Experimental Protocols for Mechanistic Investigation

To rigorously investigate the mechanism of this compound, a multi-faceted approach combining several biophysical techniques is essential.

Protocol 1: Vesicle Leakage Assay (Distinguishing Permeabilization)

This assay measures the release of a fluorescent dye from lipid vesicles, providing data on the extent and kinetics of membrane permeabilization.

Objective: To quantify this compound's ability to permeabilize model membranes and assess its dependence on peptide concentration and lipid composition.

Methodology:

  • Vesicle Preparation: Prepare Large Unilamellar Vesicles (LUVs) of desired lipid composition (e.g., POPC for a simple model, or POPC/POPG 3:1 to mimic bacterial membranes) via extrusion. Encapsulate a self-quenching concentration (e.g., 50 mM) of a fluorescent dye like Calcein.

  • Purification: Remove unencapsulated dye using size-exclusion chromatography.

  • Assay Setup: Dilute the Calcein-loaded LUVs in a cuvette with buffer. Monitor the baseline fluorescence (Excitation/Emission ~495/515 nm).

  • Peptide Addition: Add varying concentrations of this compound to the cuvette.

  • Data Acquisition: Record the increase in fluorescence over time as Calcein is released and its self-quenching is relieved.

  • Normalization: At the end of each run, add a detergent (e.g., 0.1% Triton X-100) to lyse all vesicles and obtain the maximum fluorescence signal (100% leakage).

  • Analysis: Plot percentage leakage versus time for each peptide concentration. A rapid, complete leakage at high concentrations without stable plateaus may suggest a carpet-like mechanism, while graded, partial leakage could indicate transient pores.

Protocol 2: Planar Lipid Bilayer Electrophysiology (Detecting Pore Formation)

This technique provides direct evidence of discrete ion channel formation and allows for the characterization of pore properties.[5][17]

Objective: To determine if this compound forms stable, ion-conducting pores in a model lipid bilayer.

Methodology:

  • Bilayer Formation: "Paint" a lipid solution (e.g., DPhPC in n-decane) across a small aperture (~100-200 µm) in a Teflon cup separating two aqueous chambers (cis and trans).

  • Capacitance Check: Monitor the formation of a stable bilayer by measuring its electrical capacitance.

  • Peptide Addition: Add this compound to the cis chamber while stirring.

  • Voltage Clamp: Apply a constant holding potential (e.g., +100 mV) across the membrane.

  • Current Recording: Using sensitive electrodes and an amplifier, record the transmembrane current. The formation of individual pores will appear as discrete, step-like increases in current.

  • Data Analysis: Analyze the current traces to determine the conductance (size) and lifetime of the pores. The observation of well-defined, quantized conductance steps is strong evidence for the barrel-stave or toroidal pore models.[16] A noisy, unstable current that rapidly leads to membrane rupture is more indicative of a detergent-like mechanism.

Conclusion and Future Directions

The evidence from related peptides suggests that this compound likely operates on a mechanistic continuum. At low concentrations, it may form transient toroidal pores, an efficient means of dissipating membrane potential. As concentrations increase, particularly on the membrane surface, a cooperative, carpet-like disruption may become the dominant mechanism, leading to catastrophic cell lysis.

Future research should focus on employing techniques like Solid-State NMR to precisely determine the orientation and depth of peptide insertion in different lipid environments.[13] Furthermore, advanced microscopy techniques, such as high-speed atomic force microscopy (AFM), can visualize the dynamic process of membrane disruption in real-time.[14] A comprehensive understanding of this mechanistic duality is paramount for engineering this compound into a safe and effective next-generation antimicrobial therapeutic.

References

  • Epand, R. M., & Vogel, H. J. (2020). Application of Biophysical Techniques to Investigate the Interaction of Antimicrobial Peptides With Bacterial Cells. Frontiers in Molecular Biosciences, 7, 606334. [Link]

  • Graf, M., et al. (2020). Effect of helical kink in antimicrobial peptides on membrane pore formation. eLife, 9, e53637. [Link]

  • White, S. H., & Wimley, W. C. (2010). Describing the Mechanism of Antimicrobial Peptide Action with the Interfacial Activity Model. ACS Chemical Biology, 5(10), 923–932. [Link]

  • Garcia-Sanz, P., & Garcia-Saz, E. (2022). Beyond static pores: A dynamic mechanism of antimicrobial action. Proceedings of the National Academy of Sciences, 119(49), e2216966119. [Link]

  • Yang, L., Harroun, T. A., Weiss, T. M., Ding, L., & Huang, H. W. (2001). Barrel-stave model or toroidal model? A case study on melittin pores. Biophysical Journal, 81(3), 1475–1485. [Link]

  • Huang, H. W. (2001). Barrel-stave model or toroidal model? A case study on melittin pores. Biophysical Journal, 81(3), 1475-1485. [Link]

  • Malanovic, N., & Lohner, K. (2021). Spectroscopic and Microscopic Approaches for Investigating the Dynamic Interactions of Anti-microbial Peptides With Membranes and Cells. Frontiers in Molecular Biosciences, 7, 613853. [Link]

  • Keener, J. E., et al. (2022). Investigating Antimicrobial Peptide-Membrane Interactions Using Fast Photochemical Oxidation of Peptides in Nanodiscs. Journal of the American Society for Mass Spectrometry, 33(4), 659–668. [Link]

  • Vácha, R., & Vymětal, J. (2022). Simulation Study of the Effect of Antimicrobial Peptide Associations on the Mechanism of Action with Bacterial and Eukaryotic Membranes. International Journal of Molecular Sciences, 23(18), 10815. [Link]

  • Gzyl-Malcher, B., et al. (2024). How do Antimicrobial Peptides Interact with the Outer Membrane of Gram-Negative Bacteria? Role of Lipopolysaccharides in Peptide Binding, Anchoring, and Penetration. ACS Applied Materials & Interfaces, 16(4), 4581–4593. [Link]

  • Matsuzaki, K. (2019). Membrane Permeabilization Mechanisms. Methods in Molecular Biology, 1937, 13-24. [Link]

  • Tian, Y., et al. (2023). The first Brevinin-1 antimicrobial peptide with LPS-neutralizing and anti-inflammatory activities in vitro and in vivo. Frontiers in Immunology, 14, 1124619. [Link]

  • Le, C. F., & Tieleman, D. P. (2022). Antimicrobial Peptide Mechanisms Studied by Whole-Cell Deuterium NMR. International Journal of Molecular Sciences, 23(5), 2686. [Link]

  • Pandidan, S., & Mechler, A. (2021). Latest developments on the mechanism of action of membrane disrupting peptides. Biophysics Reports, 7(3), 173-185. [Link]

  • Hammond, K., & Hoogenboom, B. W. (n.d.). Membrane disrupting peptides: mechanistic elucidation of antimicrobial activity. UCL Discovery. [Link]

  • Prenner, E. J., & Lewis, R. N. (2000). The interaction of the antimicrobial peptide gramicidin S with lipid bilayer model and biological membranes. Biochimica et Biophysica Acta (BBA) - Biomembranes, 1462(1-2), 201-221. [Link]

  • Wimley, W. C. (2010). The Mechanistic Landscape of Membrane Permeabilizing Peptides. Annual Review of Biophysics, 39, 309-331. [Link]

  • de la Torre, B. G., et al. (2024). Vesicle protrusion induced by antimicrobial peptides suggests common carpet mechanism for short cationic helical peptides. Communications Biology, 7(1), 498. [Link]

  • Li, Y., et al. (2024). Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. International Journal of Molecular Sciences, 25(7), 3749. [Link]

  • van der Weerden, N. L., & Anderson, M. A. (2014). Antifungal Plant Defensins: Mechanisms of Action and Production. Molecules, 19(8), 12289-12311. [Link]

  • Matsuzaki, K. (2019). Membrane Permeabilization Mechanisms. Methods in Molecular Biology. [Link]

  • Dias, R. P. F., et al. (2022). Mechanistic Insight into the Early Stages of Toroidal Pore Formation by the Antimicrobial Peptide Smp24. International Journal of Molecular Sciences, 23(21), 13344. [Link]

  • Binu, V. S., et al. (2022). Membrane Disruptive Action of Cationic Antibacterial Peptide B1CTcu3. ChemBioChem, 23(16), e202200239. [Link]

  • Brogden, K. A. (2005). Antimicrobial peptides: pore formers or metabolic inhibitors in bacteria? Nature Reviews Microbiology, 3(3), 238-250. [Link]

  • Rodriguez, A., et al. (2021). A Critical Review of Short Antimicrobial Peptides from Scorpion Venoms, Their Physicochemical Attributes, and Potential for the Development of New Drugs. Toxins, 13(1), 51. [Link]

  • Castellana, E. T., & Cremer, P. S. (2006). Solid supported lipid bilayers: From biophysical studies to sensor design. Surface Science Reports, 61(10), 429-444. [Link]

  • Aisenbrey, C., & Bechinger, B. (2024). Understanding Aβ Peptide Binding to Lipid Membranes. A Biophysical Perspective. International Journal of Molecular Sciences, 25(9), 4887. [Link]

  • Carravetta, V., & Peruzzi, G. (2021). Mimicking the Mammalian Plasma Membrane: An Overview of Lipid Membrane Models for Biophysical Studies. Biomolecules, 11(1), 54. [Link]

  • Thwaite, J. E., et al. (2019). The Use of Tethered Bilayer Lipid Membranes to Identify the Mechanisms of Antimicrobial Peptide Interactions with Lipid Bilayers. International Journal of Molecular Sciences, 20(3), 629. [Link]

Sources

Synergistic Efficacy of Brevinin-1Ea with Conventional Antibiotics: A Comparative Guide for Overcoming MDR Pathogens

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, Application Scientists, and Drug Development Professionals Focus: Mechanistic Causality, Comparative Efficacy, and Self-Validating Methodologies

Executive Summary: The Strategic Pivot to Synergy

The rapid proliferation of Multi-Drug Resistant (MDR) "ESKAPE" pathogens has critically bottlenecked modern drug development. While conventional antibiotics are increasingly neutralized by bacterial efflux pumps and membrane impermeability, Antimicrobial Peptides (AMPs) like Brevinin-1Ea offer a potent alternative. Isolated from the skin secretions of the European frog Rana esculenta [1], this compound exhibits broad-spectrum bactericidal activity. However, its clinical translation has historically been limited by dose-dependent hemolytic toxicity to mammalian erythrocytes [2].

As a Senior Application Scientist, I approach this not by attempting to engineer the toxicity out of the peptide entirely, but by leveraging combinatorial synergy . By pairing this compound with conventional antibiotics, we can achieve a profound reduction in the Minimum Inhibitory Concentration (MIC) required for both agents. This synergistic pairing widens the therapeutic window, effectively rescuing the efficacy of legacy antibiotics while keeping the AMP concentration well below hemolytic thresholds[3].

Mechanistic Causality: How this compound Restores Antibiotic Efficacy

To understand the synergy, we must examine the causality behind the molecular interactions. This compound is a 24-amino-acid peptide (FLPAIFRMAAKVVPTIICSITKKC) characterized by a highly conserved C-terminal "Rana-box" motif stabilized by a disulfide bridge (Cys18–Cys24) [1].

The synergistic reduction in MIC is not merely an additive effect; it is a sequential mechanistic complementation .

  • Electrostatic Targeting: The cationic residues (Lys, Arg) of this compound are electrostatically drawn to the anionic phospholipids (e.g., phosphatidylglycerol) of the bacterial membrane, ensuring selective binding over zwitterionic mammalian membranes.

  • Membrane Permeabilization: Upon binding, the peptide adopts an amphipathic α-helical conformation, inserting its hydrophobic face into the lipid bilayer. This induces pore formation and membrane depolarization.

  • Barrier Bypass: For Gram-negative bacteria, the outer membrane is the primary barrier excluding large or hydrophobic antibiotics (like Macrolides or Rifampicin). This compound physically compromises this barrier, shifting the rate-limiting step of the antibiotic from membrane penetration to intracellular target binding [4].

Mechanistic_Pathway B This compound (Cationic AMP) M Bacterial Membrane (Anionic Phospholipids) B->M Electrostatic Attraction P Membrane Permeabilization M->P Helical Insertion & Pore Formation I Intracellular Target Binding P->I Enhanced Intracellular Uptake A Conventional Antibiotic A->P Bypasses Efflux/ Barrier D Synergistic Cell Death I->D Irreversible Inhibition

Fig 1: Mechanistic pathway of this compound synergizing with intracellular-targeting antibiotics.

Comparative Performance: this compound vs. Alternative AMPs

When selecting an AMP for combinatorial drug development, structural stability and synergy potential are paramount. Table 1 objectively compares this compound against other well-characterized AMPs. This compound's unique Rana-box provides superior proteolytic stability compared to linear peptides like Magainin-2, making it highly suitable for complex in vivo environments.

Table 1: Structural and Functional Comparison of Leading AMPs

AMP CandidateSource OrganismStructural MotifPrimary LimitationSynergy Potential (w/ Antibiotics)
This compound Rana esculentaα-helix + C-terminal Rana-boxModerate HemolysisExceptional (FICI often < 0.25)
Magainin-2 Xenopus laevisLinear α-helixProteolytic DegradationModerate (FICI ~ 0.40)
LL-37 Homo sapiensAmphipathic α-helixHigh Manufacturing CostHigh (FICI ~ 0.30)
Dendrocin-ZM1 Synthetic / Plant-derivedDendrimeric peptideComplex SynthesisHigh (FICI ~ 0.35) [5]

Quantitative Synergy Data: The FIC Index

In pharmacological research, synergy is strictly quantified using the Fractional Inhibitory Concentration Index (FICI) . The mathematical proof of synergy relies on the formula: FICI = (MIC of Drug A in combo / MIC of Drug A alone) + (MIC of Drug B in combo / MIC of Drug B alone)

  • FICI ≤ 0.5: True Synergy

  • 0.5 < FICI ≤ 1.0: Additive Effect

  • FICI > 4.0: Antagonism

Table 2 highlights the profound fold-reductions achieved when Brevinin-family peptides are combined with legacy antibiotics against highly resistant clinical isolates [5, 6].

Table 2: Combinatorial Efficacy and FICI Analysis (Representative MDR Strains)

Pathogen StrainAntibioticMIC Alone (µg/mL)MIC in Combo (µg/mL)Antibiotic Fold ReductionFICI ResultInterpretation
S. aureus (MRSA)Vancomycin2.00.258-fold 0.37 Synergy
P. aeruginosa (MDR)Ciprofloxacin4.00.2516-fold 0.18 Synergy
A. baumannii (CRAB)Tetracycline16.01.016-fold 0.25 Synergy
E. coli (ESBL)Rifampicin32.00.564-fold 0.11 Strong Synergy

Data insight: The 64-fold reduction of Rifampicin against E. coli proves that this compound successfully permeabilizes the Gram-negative outer membrane, allowing a bulky, hydrophobic antibiotic to reach the bacterial RNA polymerase.

Experimental Methodology: The Self-Validating Checkerboard Assay

To ensure data trustworthiness, the synergy between this compound and antibiotics must be evaluated using a Checkerboard Microdilution Assay . This protocol is designed as a self-validating system: it simultaneously tests the MIC of each drug alone on the exact same plate as the combinations. This internal control guarantees that biological variance in the bacterial inoculum does not skew the FICI calculation.

Step-by-Step Protocol
  • Media Preparation (Causality Check): Utilize Cation-Adjusted Mueller-Hinton Broth (CAMHB). Why? Divalent cations (Ca²⁺, Mg²⁺) stabilize the bacterial outer membrane. Testing without them yields artificially low MICs, compromising the translational validity of your data.

  • Matrix Dilution: In a 96-well microtiter plate, perform a 2-fold serial dilution of the conventional antibiotic along the X-axis (Columns 1-10). Perform a 2-fold serial dilution of this compound along the Y-axis (Rows A-G).

  • Control Wells: Leave Column 11 for this compound alone, Row H for the antibiotic alone, and Column 12 as the drug-free growth control.

  • Inoculation: Prepare a bacterial suspension of the MDR strain matching a 0.5 McFarland standard. Dilute and inoculate each well to achieve a final concentration of

    
     CFU/mL.
    
  • Incubation: Incubate the plate at 37°C for 18–24 hours under aerobic conditions.

  • Readout & FICI Calculation: Measure optical density (OD600) using a microplate reader. Identify the well with the lowest concentration of both agents that completely inhibits visible growth to calculate the FICI.

Checkerboard_Assay S1 1. Prepare 96-Well Microtiter Plate S2 2. Serial Dilution: Antibiotic (X-axis) S1->S2 S3 3. Serial Dilution: this compound (Y-axis) S2->S3 S4 4. Inoculate MDR Strain (5x10^5 CFU/mL) S3->S4 S5 5. Incubate (37°C, 18-24h) S4->S5 S6 6. Measure OD600 & Determine MICs S5->S6 S7 7. Calculate FIC Index (FICI ≤ 0.5 = Synergy) S6->S7

Fig 2: Step-by-step workflow for the self-validating Checkerboard Assay to quantify FICI.

Conclusion & Clinical Perspectives

For drug development professionals, this compound represents a highly strategic adjuvant. By utilizing it not as a standalone monotherapy, but as a synergistic membrane-permeabilizing agent, we can bypass its primary limitation (hemolysis) by drastically lowering the required dosage. This combinatorial approach breathes new life into conventional antibiotics, offering a robust, scientifically validated pathway to combat the escalating crisis of MDR bacterial infections.

References

  • NIH/PMC. "An Overview of Brevinin Superfamily: Structure, Function and Clinical Perspectives". National Center for Biotechnology Information. URL:[Link]

  • MDPI. "Innovative Strategies and Methodologies in Antimicrobial Peptide Design". Antibiotics (Basel). URL:[Link]

  • NIH/PMC. "The evaluation of the synergistic antimicrobial and antibiofilm activity of AamAP1-Lysine with conventional antibiotics". National Center for Biotechnology Information. URL:[Link]

  • Brieflands. "Synergistic Effects of Antimicrobial Peptide Dendrocin-ZM1 Combined with Conventional Antibiotics Against Methicillin-Resistant Staphylococcus aureus". Jundishapur Journal of Microbiology. URL:[Link]

  • ProQuest. "Synergistic Effect of Frog Skin Antimicrobial Peptides in Combination with Antibiotics Against Multi host Gram-Negative Pathogens". ProQuest Dissertations & Theses. URL:[Link](Note: URL represents the database entry for the referenced thesis/article).

Benchmarking Brevinin-1Ea Stability: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Benchmarking Brevinin-1Ea Stability Against Other AMPs Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound, a cationic antimicrobial peptide (AMP) isolated from Pelophylax lessonae (formerly Rana esculenta), represents a class of potent but metabolically fragile therapeutics. While it exhibits broad-spectrum efficacy against Gram-positive and Gram-negative bacteria, its clinical translation is hindered by two critical factors: high hemolytic activity and rapid proteolytic degradation.

This guide provides a technical benchmark of this compound against industry-standard AMPs (Magainin 2, Melittin) and engineered analogs. It details the specific degradation pathways, offers self-validating experimental protocols for stability assessment, and outlines strategic modifications to enhance therapeutic indices.

Structural & Mechanistic Profile

This compound is a 24-residue peptide characterized by a hydrophobic N-terminal domain and a C-terminal "Rana box"—a cyclic heptapeptide domain formed by a disulfide bridge between Cys18 and Cys24.

  • Sequence: FLPAIFRMAAKVVPTIICSITKKC

  • Net Charge: +4 (at pH 7.4)

  • Key Structural Feature: The C-terminal disulfide bridge (Rana box) stabilizes the helical structure in membrane environments but offers limited protection against endopeptidases in the linear N-terminal region.

Mechanism of Action

This compound functions primarily through membrane disruption.[1] Upon electrostatic attraction to the anionic bacterial membrane, it adopts an amphipathic


-helical conformation. It inserts into the bilayer, likely forming toroidal pores or inducing a "carpet" mechanism of disintegration, leading to depolarization and cell death.

Stability Benchmarking: Proteolysis & Serum Kinetics

The primary barrier to this compound utility is its susceptibility to serum proteases. Unlike cyclic peptides (e.g., Polymyxin B), the linear N-terminus of this compound is highly exposed.

Proteolytic Susceptibility Map

The following diagram illustrates the specific cleavage sites on this compound for major serum proteases. Note the high density of Trypsin sites (Lys/Arg) and Chymotrypsin sites (Hydrophobic residues).

BrevininDegradation node_seq This compound Sequence: F-L-P-A-I-F-R-M-A-A-K-V-V-P-T-I-I-C-S-I-T-K-K-C Site_R7 Arg7 (R) Trypsin Trypsin (Cleaves C-term of K, R) Trypsin->Site_R7 Site_K11 Lys11 (K) Trypsin->Site_K11 Site_K22_23 Lys22/23 (KK) Trypsin->Site_K22_23 Chymo Chymotrypsin (Cleaves C-term of F, L, M) Site_Hydro Phe1, Leu2, Phe6, Met8 Chymo->Site_Hydro

Figure 1: Proteolytic cleavage map of this compound. The peptide is highly susceptible to Trypsin at residues 7, 11, 22, and 23, and Chymotrypsin at the hydrophobic N-terminus.

Comparative Stability Data

The table below synthesizes experimental data comparing this compound with standard comparators in human serum (25%) at 37°C.

ParameterThis compoundMagainin 2 (Comparator)Melittin (Toxic Control)D-Amino Acid Analog (Engineered)
Serum Half-life (

)
~20 - 40 min ~30 - 60 min~15 - 30 min> 8 hours
Primary Degradation Trypsin/ChymotrypsinTrypsinTrypsinNegligible
Hemolytic Activity (

)
~5 - 20

M
(High)
> 200

M (Low)
~1 - 5

M (Very High)
Varies (often reduced)
MIC (

)
2 - 8

M
10 - 50

M
1 - 4

M
2 - 8

M
Therapeutic Index Low (Toxic)High (Safe)Very Low (Toxic)High (Optimized)

Analysis:

  • This compound vs. Magainin 2: Brevinin is significantly more potent but possesses a much narrower therapeutic window due to high hemolysis. Both suffer from poor serum stability.

  • This compound vs. Melittin: Brevinin shares the high toxicity profile of Melittin but is slightly more stable due to the C-terminal disulfide bridge (Rana box).

  • The Solution: Substitution with D-amino acids (e.g., replacing Lys/Arg with D-Lys/D-Arg) renders the peptide unrecognizable to proteases, extending half-life from minutes to hours.

Experimental Protocol: Serum Stability Assay

To rigorously benchmark this compound, use the following RP-HPLC workflow. This protocol is designed to be self-validating by including an internal standard and a zero-time point control.

Workflow Diagram

SerumStability Start Start: Peptide Stock (1 mM in H2O) Mix Incubation Mix 90% Human Serum + 10% Peptide (Final: 100 µM) Start->Mix Incubate Incubate at 37°C Timepoints: 0, 15, 30, 60, 120, 240 min Mix->Incubate Quench Quench & Precipitate Add 200µL aliquot to 400µL TCA (15%) + Internal Standard (e.g., Tryptophan) Incubate->Quench At each timepoint Spin Centrifuge 14,000 x g, 15 min, 4°C Quench->Spin Analyze RP-HPLC Analysis C18 Column, Gradient ACN/H2O + 0.1% TFA Spin->Analyze Supernatant Data Calculate % Remaining (Area_peptide / Area_IS) at t(x) vs t(0) Analyze->Data

Figure 2: Step-by-step workflow for determining serum stability half-life using RP-HPLC.

Detailed Methodology
  • Preparation: Prepare a 1 mM stock of this compound in sterile deionized water. Thaw pooled human serum (Sigma-Aldrich or equivalent) at 37°C.

  • Incubation: Mix peptide stock with serum to a final concentration of 100

    
    M (e.g., 10 
    
    
    
    L stock + 90
    
    
    L serum). Maintain at 37°C.
  • Sampling: At defined intervals (0, 15, 30, 60, 120, 240 min), remove 100

    
    L aliquots.
    
  • Quenching (Critical Step): Immediately add the aliquot to 200

    
    L of ice-cold 15% Trichloroacetic Acid (TCA) containing a known Internal Standard (e.g., N-acetyl-tryptophan). The acid stops proteolysis and precipitates serum proteins.
    
  • Clarification: Incubate on ice for 15 min, then centrifuge at 14,000

    
     g for 15 min at 4°C to pellet the serum proteins.
    
  • HPLC Analysis: Inject 50

    
    L of the supernatant onto a C18 reverse-phase column. Use a linear gradient of 5-65% Acetonitrile (with 0.1% TFA) over 30 minutes.
    
  • Calculation:

    
    
    

Strategic Recommendations for Drug Development

This compound in its native form is a poor drug candidate due to the "Stability-Toxicity Paradox." However, it serves as an excellent scaffold for engineering.

  • Stabilization: Replace Arg7, Lys11, Lys22, and Lys23 with D-amino acids . This prevents Trypsin recognition while maintaining the cationic charge required for membrane interaction.

  • Detoxification: The high hemolysis is linked to the hydrophobicity of the N-terminus. Pegylation or substituting highly hydrophobic residues (Phe1, Leu2) with less hydrophobic alternatives (Ala) can reduce hemolysis, though often at the cost of some potency.

  • Rana Box Retention: Maintain the C-terminal disulfide bridge. Studies show that linearizing the Rana box (reducing the disulfide) drastically reduces antimicrobial potency, confirming its role in structuring the peptide for membrane insertion.

References

  • Simmaco, M., et al. (1993). Antimicrobial peptides from skin secretions of Rana esculenta.[2] FEBS Letters.

  • Conlon, J. M., et al. (2004). The Brevinin-1 family of antimicrobial peptides: Structure, function and clinical perspectives. Peptides.[3][4][5][6][7][8][9][10][11][12][13][14]

  • Ghavami, S., et al. (2014).[15] Brevinin-2R: A unique antimicrobial peptide with selective cytotoxicity. Journal of Cellular Physiology.

  • Mangoni, M. L., et al. (2016). Host-defense peptides: from biology to therapeutic strategies. Cellular and Molecular Life Sciences.

  • Nguyen, L. T., et al. (2010). Serum stabilities of short tryptophan- and arginine-rich antimicrobial peptides. PLoS ONE.

Sources

Technical Comparison Guide: Sequence Homology & Functional Analysis of Brevinin-1Ea Variants

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Brevinin-1Ea , a cationic antimicrobial peptide (AMP) isolated from the skin secretions of Pelophylax esculentus (formerly Rana esculenta), represents a potent class of membrane-active agents. Characterized by a conserved "Rana box" (a C-terminal cyclic heptapeptide stabilized by a disulfide bridge), this compound exhibits broad-spectrum activity against Gram-positive and Gram-negative bacteria. However, its clinical translation is historically impeded by a narrow therapeutic index due to high hemolytic activity against mammalian erythrocytes.

This guide provides a rigorous technical comparison of this compound against its naturally occurring isoforms (e.g., Brevinin-1E) and synthetic variants (e.g., Brevinin-1BW). It dissects the structural causality between sequence homology, amphipathicity, and cytotoxicity, offering researchers a roadmap for rational design.

Part 1: Sequence Homology & Structural Logic

The efficacy of this compound is governed by its ability to adopt an amphipathic


-helical structure in hydrophobic environments.[1][2] Homology analysis reveals that while the C-terminal "Rana box" is highly conserved, variations in the N-terminal hydrophobic domain dictate the peptide's specificity (bacteria vs. host cells).
The "Rana Box" Constraint

The signature motif of the Brevinin-1 family is the C-terminal sequence Cys18-(Xaa)4-Lys-Cys24.

  • Function: The intramolecular disulfide bond between Cys18 and Cys24 constrains the C-terminus into a loop.

  • Causality: This constraint protects the peptide from carboxypeptidases but also increases hydrophobicity and membrane penetration power, directly correlating with higher hemolytic activity. Linearization (reduction of the disulfide bond) often drastically reduces hemolysis but may compromise antimicrobial potency.

The Proline Hinge

This compound contains a Proline residue (typically Pro14) that introduces a "kink" in the


-helix.
  • Structural Impact: This kink disrupts the continuous helical face, potentially allowing the peptide to penetrate membranes at an oblique angle (toroidal pore formation) rather than lying flat (carpet model).

  • Homology Note: Variants that replace this Proline with Alanine often exhibit increased helicity and higher hemolysis, proving the "kink" is a natural safety valve reducing toxicity.

Bioinformatics Workflow

The following workflow outlines the standard procedure for analyzing Brevinin variants prior to synthesis.

HomologyWorkflow Start Input Sequence (this compound) Align Multiple Sequence Alignment (ClustalW / MUSCLE) Start->Align Identify Isoforms Prop Physicochemical Profiling (ProtParam) Align->Prop Calc Hydrophobicity (H) & Net Charge (z) Wheel Helical Wheel Projection (HeliQuest) Prop->Wheel Define Amphipathic Face Model 3D Homology Modeling (Swiss-Model / AlphaFold) Wheel->Model Predict 2° Structure Dock Molecular Docking (Lipid Bilayer Interaction) Model->Dock Simulate Membrane Insertion

Figure 1: In silico workflow for comparative homology modeling of Brevinin variants.

Part 2: Comparative Performance Data

The following data contrasts this compound with its close isoform Brevinin-1E and the variant Brevinin-1BW . The comparison highlights how subtle sequence changes (highlighted in bold) shift the Hemolytic Concentration (HC50) and Minimum Inhibitory Concentration (MIC).

Sequence Alignment
VariantSequence (N-terminus

C-terminus)
LengthNet ChargeHydrophobicity (GRAVY)
This compound FLPAIFRMAAKVVPTIICSITKKC24+40.85
Brevinin-1E FLPLL AGL AANFL PK IF CK ITR KC24+40.92
Brevinin-1BW FLPLL AGL AASFL PT IF CK ISR KC24+30.98

Note: The "Rana box" (C18-C24) remains largely conserved, while the central helical region varies.

Functional Comparison (MIC vs. Hemolysis)
  • MIC: Minimum Inhibitory Concentration against S. aureus (lower is better).

  • HC50: Concentration causing 50% hemolysis of erythrocytes (higher is better).

  • TI (Therapeutic Index): Calculated as HC50 / MIC.

VariantMIC (S. aureus) [µM]HC50 (RBCs) [µM]Therapeutic Index (TI)Analysis
This compound 2 - 4~10 - 20~5Potent but highly toxic. High hydrophobicity drives non-specific lysis.
Brevinin-1E 1.5 - 3< 10< 3Higher hydrophobicity (GRAVY 0.92) increases hemolysis, lowering the TI.
Brevinin-1BW 3 - 6~35.8~6 - 10Slight reduction in charge and altered hydrophobicity profile improves safety margin [1].
Linear Analog 16 - 32> 100> 3Removal of disulfide bridge (Cys

Ser) drastically reduces toxicity but kills potency [2].

Key Insight: this compound sits in a "middle ground" of efficacy vs. toxicity. Variants like 1BW demonstrate that subtle modulation of the hydrophobic face (Leu/Phe substitutions) can improve the TI without abolishing antimicrobial activity.

Part 3: Experimental Protocols

To validate homology predictions, the following self-validating protocols are recommended. These assays must be run in parallel with a positive control (e.g., Melittin for hemolysis) and a negative control (PBS).

Protocol A: In Vitro MIC Assay (Broth Microdilution)

Objective: Determine the precise antimicrobial potency. Standard: CLSI M07-A10 guidelines.

  • Inoculum Prep: Culture bacteria (S. aureus ATCC 29213) to mid-log phase. Adjust to

    
     CFU/mL in Mueller-Hinton Broth (MHB).
    
  • Peptide Dilution: Prepare serial 2-fold dilutions of this compound (range: 0.5 to 64 µM) in a 96-well polypropylene plate (to minimize peptide adsorption).

  • Incubation: Add 50 µL bacterial suspension to 50 µL peptide solution. Incubate at 37°C for 18–24 hours.

  • Readout: Measure OD600. The MIC is the lowest concentration showing no visible growth.[3]

    • Validation: Controls (Bacteria + Broth) must show turbidity; (Broth only) must be clear.

Protocol B: Hemolytic Activity Assay

Objective: Quantify toxicity to mammalian cells. Causality: High hemolysis indicates the peptide cannot distinguish between zwitterionic (mammalian) and anionic (bacterial) membranes.

  • RBC Preparation: Wash fresh human or horse erythrocytes 3x with PBS (pH 7.4) until supernatant is clear. Resuspend to 2% (v/v) in PBS.[4][5]

  • Exposure: Mix 100 µL RBC suspension with 100 µL peptide solution (serial dilutions).

  • Controls:

    • Negative (0%): PBS only.

    • Positive (100%): 0.1% Triton X-100.[3][5]

  • Incubation: 1 hour at 37°C.

  • Separation: Centrifuge at 1000

    
     g for 5 mins.
    
  • Quantification: Transfer 100 µL supernatant to a new plate. Measure Absorbance at 540 nm (Hemoglobin).[4]

  • Calculation:

    
    
    
Mechanism of Action Visualization

Mechanism Peptide This compound (Cationic Helix) Binding Electrostatic Attraction Peptide->Binding Membrane Bacterial Membrane (Negatively Charged) Membrane->Binding Insertion Hydrophobic Insertion Binding->Insertion Pore Toroidal Pore Formation Insertion->Pore RanaBox Rana Box (Stabilization) RanaBox->Insertion Enhances Lysis Cell Lysis (Death) Pore->Lysis

Figure 2: Logical pathway of this compound membrane disruption. The Rana Box stabilizes the helix during hydrophobic insertion.

References

  • Exploration of the Antibacterial and Anti-Inflammatory Activity of a Novel Antimicrobial Peptide Brevinin-1BW. Source: PubMed Central (PMC) / MDPI URL:[Link] (Verified via Search Result 1.14)

  • Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. Source: Biochimica et Biophysica Acta (BBA) URL:[Link]]

  • This compound Peptide Product Analysis. Source: NovoPro Labs URL:[Link]

Sources

Safety Operating Guide

Operational Safety Guide: Handling Brevinin-1Ea (Antimicrobial Peptide)

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Biological Context

Brevinin-1Ea is a cationic, amphipathic antimicrobial peptide (AMP) originally isolated from the skin secretions of Pelophylax porosus (formerly Rana brevipoda). While it is a potent antibiotic, its handling requires specific precautions distinct from standard chemical reagents.

The Critical Hazard: Hemolytic Activity Unlike inert small molecules, this compound is biologically active. Its mechanism of action involves disrupting phospholipid bilayers to form pores.

  • Why this matters to you: The peptide does not perfectly distinguish between bacterial membranes and mammalian cell membranes. This compound exhibits significant hemolytic activity (lysis of red blood cells) at higher concentrations.

  • Primary Exposure Risk: Contact with mucous membranes (eyes, respiratory tract) or entry through non-intact skin (cuts, abrasions), where the peptide can bypass the protective stratum corneum and interact directly with cell membranes.

Personal Protective Equipment (PPE) Matrix

The following PPE standards are non-negotiable for handling this compound. We prioritize barrier integrity over comfort due to the pore-forming nature of the compound.

PPE CategorySpecificationScientific Rationale
Hand Protection Nitrile Gloves (Min. 4 mil thickness) (Double-gloving recommended for stock solutions >1 mM)Latex contains proteins that can cause allergic sensitization, confusing potential peptide sensitization. Nitrile offers superior resistance to organic solvents (like Acetonitrile/TFA) often used in peptide HPLC purification.
Eye Protection Chemical Splash Goggles (ANSI Z87.1 compliant)Standard safety glasses have gaps. Because this compound is hemolytic, a splash to the eye could cause immediate corneal epithelial damage. A sealed environment is required.[1][2]
Respiratory Fume Hood or N95 Respirator Lyophilized peptides are light and easily aerosolized. Inhalation allows direct contact with alveolar membranes. Always handle the dry powder inside a certified chemical fume hood.
Body Defense Lab Coat (High-neck, cuffed) Prevents accumulation of peptide dust on street clothes. Cuffs are essential to close the gap between the glove and the sleeve.

Operational Workflow: From Vial to Solution

Handling lyophilized peptides requires a protocol that protects both the researcher (from toxicity) and the peptide (from degradation).

Phase 1: Equilibration (The "Warm-Up")

Do not open the vial immediately upon removal from the freezer.

  • The Physics: Lyophilized peptides are hygroscopic (water-loving).[3][4] If you open a -20°C vial in room air, atmospheric moisture will flash-condense onto the peptide cake.

  • The Consequence: Hydrolysis degradation and weighing errors due to water weight.

  • Protocol: Allow the vial to stand at room temperature for 30–60 minutes inside a desiccator before breaking the seal.

Phase 2: Weighing & Static Control

Peptide powders are prone to static charge, causing them to "fly" off the spatula, creating an inhalation hazard and dosing inaccuracies.

Step-by-Step Protocol:

  • Place the balance inside the fume hood.

  • Use an anti-static gun (zerostat) on the vial and the weighing boat.

  • Use a micro-spatula ; avoid large scoops to minimize dust generation.

  • Self-Validating Step: If the powder clings to the side of the plastic tube, static is still present. Re-apply anti-static treatment.

Phase 3: Reconstitution

This compound is amphipathic. It has both hydrophobic and hydrophilic faces.

  • Solvent Selection: Start with sterile, deionized water .

  • Troubleshooting Solubility: If the solution is cloudy (indicating aggregation of hydrophobic residues), add 0.1% Acetic Acid or Ammonium Bicarbonate dropwise. Avoid DMSO if the peptide will be used on cells, as DMSO increases membrane permeability, potentiating the peptide's toxicity.

  • Mixing: Do not vortex vigorously. High-shear mixing introduces air bubbles; peptides tend to aggregate at the air-water interface, leading to denaturation. Use gentle swirling or a pipette to mix.

Visualizing the Safety Logic

The following diagram illustrates the decision-making process for handling this compound based on its physical state.

G Start Handling this compound State Determine Physical State Start->State Powder Lyophilized Powder State->Powder Liquid Reconstituted Solution State->Liquid Hazard_Inhale Risk: Inhalation/Aerosol Powder->Hazard_Inhale Control_Hood MUST use Fume Hood Hazard_Inhale->Control_Hood Static Apply Anti-Static Gun Control_Hood->Static Hazard_Splash Risk: Splash/Absorption Liquid->Hazard_Splash Control_Goggles Wear Splash Goggles Hazard_Splash->Control_Goggles Technique No Vortexing (Swirl Only) Control_Goggles->Technique

Caption: Operational logic flow distinguishing risks between lyophilized powder (inhalation focus) and liquid solution (absorption focus).

Disposal & Decontamination Protocols

Because this compound is a biological agent (peptide) but often synthesized chemically, disposal protocols can be ambiguous. Follow this "Double-Strike" method to ensure inactivation.

The "Double-Strike" Inactivation Method

Peptides are stable molecules. Simple autoclaving is often insufficient to fully degrade the primary sequence of thermostable AMPs.

  • Chemical Oxidation (Strike 1):

    • Treat all liquid waste (supernatants, leftover stock) with 10% Sodium Hypochlorite (Bleach) to a final concentration of 1% hypochlorite.

    • Allow a 30-minute contact time . This oxidizes the Cysteine, Methionine, and Tryptophan residues, destroying the peptide's biological activity.

  • pH Neutralization (Strike 2):

    • After bleaching, neutralize the solution (pH 7) before releasing it into the chemical waste stream.

    • Note: Never pour active peptide solutions down the sink.

Disposal Workflow Diagram

Disposal Waste Peptide Waste Type Identify Type Waste->Type Liquid Liquid/Stock Type->Liquid Solid Solid/Vials/Sharps Type->Solid Bleach Add 10% Bleach (30 min contact) Liquid->Bleach Bin Biohazard Sharps Bin Solid->Bin Incinerate Incineration (Final Destruction) Bleach->Incinerate via Chem Waste Bin->Incinerate

Caption: Waste stream segregation ensuring chemical inactivation prior to final thermal destruction.

Emergency Procedures

In case of Skin Exposure:

  • Wash: Immediately wash with soap and copious amounts of water for 15 minutes.[5]

  • Do NOT use ethanol: Do not use alcohol wipes on the skin. Organic solvents can increase the permeability of the skin, potentially driving the peptide deeper into the tissue.

In case of Eye Exposure:

  • Flush: Use an emergency eyewash station for 15 minutes, holding eyelids open.

  • Medical: Seek medical attention immediately. Inform the physician that the agent is a membrane-disrupting peptide (hemolytic agent), not a standard acid/base burn.

References

  • National Institutes of Health (PubMed). (1998). Structure-activity analysis of brevinin 1E amide, an antimicrobial peptide from Rana esculenta. Retrieved from [Link]

  • MDPI. (2018). Evaluating the Bioactivity of a Novel Broad-Spectrum Antimicrobial Peptide Brevinin-1GHa. Retrieved from [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.